molecular formula C13H23NO4 B1356567 2-Cyclohexylpiperidine oxalate CAS No. 1177322-67-6

2-Cyclohexylpiperidine oxalate

Cat. No.: B1356567
CAS No.: 1177322-67-6
M. Wt: 257.33 g/mol
InChI Key: NYNKIQIVKJEQOK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Cyclohexylpiperidine oxalate is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Cyclohexylpiperidine oxalate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyclohexylpiperidine oxalate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-cyclohexylpiperidine;oxalic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H21N.C2H2O4/c1-2-6-10(7-3-1)11-8-4-5-9-12-11;3-1(4)2(5)6/h10-12H,1-9H2;(H,3,4)(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYNKIQIVKJEQOK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2CCCCN2.C(=O)(C(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

2-Cyclohexylpiperidine oxalate synthesis protocol

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Synthesis and Purification of 2-Cyclohexylpiperidine Oxalate

Introduction

2-Cyclohexylpiperidine is a saturated heterocyclic compound that serves as a valuable building block in medicinal chemistry and pharmaceutical development.[1] Its structural motif is found in a variety of biologically active molecules. The conversion of the free base into a crystalline oxalate salt facilitates purification, enhances stability, and improves handling characteristics, making it a critical step for research and development applications.

This guide provides a comprehensive, field-proven protocol for the synthesis of 2-cyclohexylpiperidine via the catalytic hydrogenation of 2-phenylpyridine, followed by its conversion to the high-purity oxalate salt. As a self-validating system, this protocol incorporates in-process checks and explains the scientific rationale behind key procedural choices, ensuring both reproducibility and a deep understanding of the underlying chemistry for researchers, scientists, and drug development professionals.

Part 1: Synthesis of 2-Cyclohexylpiperidine (Free Base) via Catalytic Hydrogenation

Principle & Rationale: The Expertise Behind the Method

The core of this synthesis is the complete reduction of both aromatic rings of 2-phenylpyridine. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency, scalability, and cleaner reaction profile compared to stoichiometric metal-based reductions (e.g., Birch reduction).

  • Choice of Catalyst: Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is an exceptionally effective and well-documented catalyst for the hydrogenation of aromatic and heteroaromatic systems.[2] In situ, under hydrogen pressure, PtO₂ is reduced to finely dispersed platinum metal, which presents a high surface area for the reaction.

  • Solvent System: Glacial acetic acid is the preferred solvent. Its function is twofold: it is an excellent solvent for the starting material and, more critically, it protonates the basic nitrogen of the pyridine ring. This protonation activates the otherwise electron-rich and stable heteroaromatic ring, making it more susceptible to reduction.[2] This is a classic and field-proven strategy to overcome the high energy barrier associated with heteroaromatic hydrogenation.

  • Reaction Conditions: The reaction requires elevated hydrogen pressure (typically 50-70 bar) to drive the reduction of the stable aromatic systems to completion.[2] The reaction is generally conducted at room temperature, as the process is sufficiently exothermic.

The overall chemical transformation is depicted below:

C₆H₅C₅H₄N + 6 H₂ → C₆H₁₁C₅H₁₀N

Experimental Protocol: Synthesis of 2-Cyclohexylpiperidine

WARNING: This procedure involves high-pressure hydrogen gas, flammable solvents, and a potentially pyrophoric catalyst. It must be performed by trained personnel in a laboratory equipped with a certified high-pressure hydrogenation apparatus and appropriate safety measures, including a blast shield and a well-ventilated fume hood.

  • Vessel Preparation: To a suitable high-pressure hydrogenation vessel (e.g., a Parr shaker), add 2-phenylpyridine (1.0 eq).

  • Catalyst Loading: Under a gentle stream of inert gas (nitrogen or argon), carefully add Platinum(IV) oxide (PtO₂, ~1-5 mol%). The catalyst is a fine powder and should be handled with care to avoid inhalation.

  • Solvent Addition: Add glacial acetic acid as the solvent. The volume should be sufficient to create a stirrable slurry (typically 10-20 mL per gram of substrate).

  • System Assembly & Purge: Securely seal the hydrogenation vessel. Purge the system by pressurizing with nitrogen (to ~5 bar) and then venting. Repeat this cycle at least three times to remove all oxygen.

  • Hydrogenation: After the final nitrogen purge, pressurize the vessel with hydrogen to the target pressure (e.g., 60 bar). Begin vigorous stirring or shaking. The reaction is typically monitored by observing the drop in hydrogen pressure as it is consumed. The reaction may need to be re-pressurized with hydrogen.

  • Reaction Completion: The reaction is complete when hydrogen uptake ceases. This can take anywhere from 6 to 24 hours, depending on the scale and catalyst activity.

  • Work-up & Catalyst Removal:

    • Carefully vent the excess hydrogen from the vessel.

    • Purge the vessel with nitrogen three times to remove all residual hydrogen.

    • CAUTION: The platinum catalyst on the filter paper is highly pyrophoric upon drying in air. Do not allow the filter cake to dry.

    • Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Immediately quench the filter cake with plenty of water while it is still wet to render it non-pyrophoric.

    • Rinse the reaction vessel and the filter cake with a small amount of additional acetic acid to ensure complete transfer.

  • Isolation of the Free Base:

    • Transfer the filtrate to a round-bottom flask and remove the acetic acid under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in deionized water and cool the solution in an ice bath.

    • Slowly basify the acidic solution by adding a concentrated aqueous solution of sodium hydroxide (NaOH) with stirring until the pH is >12. This deprotonates the piperidinium acetate to yield the water-insoluble free base, which often appears as an oil.

    • Extract the aqueous layer three times with a suitable organic solvent, such as dichloromethane or diethyl ether.

    • Combine the organic extracts and dry them over anhydrous sodium sulfate (Na₂SO₄).

    • Filter off the drying agent and concentrate the filtrate on a rotary evaporator to yield the crude 2-cyclohexylpiperidine as an oil.

Purification & Characterization of the Free Base

For obtaining a high-purity oxalate salt, the intermediate free base must be thoroughly purified. Vacuum distillation is the most effective method.

  • Protocol: Assemble a vacuum distillation apparatus. Distill the crude oil under high vacuum. Collect the fraction boiling at the expected temperature (e.g., ~135 °C at 35 Torr)[3].

  • Trustworthiness Check: The purity of the distilled free base should be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS) before proceeding. A single major peak is indicative of high purity.

Part 2: Synthesis and Purification of 2-Cyclohexylpiperidine Oxalate

Principle & Rationale: Why Form an Oxalate Salt?

Converting the liquid free base into a solid salt is a critical purification and handling step.

  • Purification: The formation of a crystalline salt from a solution is an inherently selective process. Impurities often remain in the mother liquor, leading to a significant increase in the purity of the target compound. Recrystallization further refines this purity.[4]

  • Stability & Handling: Amine free bases can be susceptible to atmospheric oxidation and are often oily liquids. Crystalline salts are typically more stable, non-hygroscopic solids that are easier to weigh and handle accurately.[5]

  • Choice of Acid: Oxalic acid is a readily available, inexpensive, and strong dicarboxylic acid that forms highly crystalline, often high-melting-point salts with amines, making it ideal for this purpose.[5][6]

Experimental Protocol: Salt Formation & Recrystallization
  • Preparation of Solutions:

    • Dissolve the purified 2-cyclohexylpiperidine (1.0 eq) in a minimal amount of a suitable solvent, such as isopropanol (IPA) or ethanol.[5]

    • In a separate flask, dissolve anhydrous oxalic acid (1.0 eq) in the same solvent. Gentle warming may be required to fully dissolve the acid.

  • Precipitation:

    • Slowly add the oxalic acid solution to the stirred solution of the amine free base at room temperature.

    • A voluminous white precipitate of 2-cyclohexylpiperidine oxalate should form almost immediately.[5]

    • To ensure complete precipitation, continue stirring the slurry for at least one hour at room temperature, then cool it in an ice bath for another hour.

  • Isolation:

    • Collect the solid product by vacuum filtration using a Büchner funnel.

    • Wash the filter cake with a small amount of cold solvent (the same solvent used for precipitation) to remove any soluble impurities.

    • Dry the solid under vacuum to a constant weight.

  • Purification by Recrystallization:

    • Transfer the crude oxalate salt to a clean Erlenmeyer flask.

    • Add a suitable recrystallization solvent, such as ethanol or an ethanol/ether mixture, and heat the mixture to a gentle boil until the solid completely dissolves. Use the minimum amount of hot solvent necessary.

    • Allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of large, well-defined crystals.

    • Once crystal formation appears complete, place the flask in an ice bath to maximize the yield.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

  • Self-Validation: The purity of the final product should be assessed by measuring its melting point. A sharp melting point indicates high purity. Further characterization by ¹H NMR, ¹³C NMR, and elemental analysis can confirm the structure and composition.

Data Presentation & Visualization

Quantitative Data Summary
Compound Molecular Formula Molar Mass ( g/mol ) Role Typical Stoichiometry
2-PhenylpyridineC₁₁H₉N155.20Starting Material1.0 eq
Platinum(IV) OxidePtO₂227.08Catalyst0.01-0.05 eq
HydrogenH₂2.02Reducing AgentExcess
Acetic AcidC₂H₄O₂60.05Solvent-
2-CyclohexylpiperidineC₁₁H₂₁N167.30Intermediate~80-95% Yield
Oxalic Acid (anhydrous)C₂H₂O₄90.03Salt Former1.0 eq
2-Cyclohexylpiperidine OxalateC₁₃H₂₃NO₄257.33Final Product~90-98% Yield from free base
Experimental Workflow Diagram

Synthesis_Workflow cluster_part1 Part 1: Free Base Synthesis cluster_part2 Part 2: Oxalate Salt Formation Start 2-Phenylpyridine + PtO₂ in Acetic Acid Hydrogenation Catalytic Hydrogenation (60 bar H₂, RT) Start->Hydrogenation Workup Catalyst Filtration & Solvent Removal Hydrogenation->Workup Isolation Basification (NaOH) & Extraction Workup->Isolation Crude_Amine Crude 2-Cyclohexylpiperidine Isolation->Crude_Amine Purification_Amine Vacuum Distillation Crude_Amine->Purification_Amine Pure_Amine Pure 2-Cyclohexylpiperidine Purification_Amine->Pure_Amine Salt_Formation Addition of Oxalic Acid in Isopropanol Pure_Amine->Salt_Formation Precipitation Precipitation & Filtration Salt_Formation->Precipitation Crude_Salt Crude Oxalate Salt Precipitation->Crude_Salt Recrystallization Recrystallization (e.g., from Ethanol) Crude_Salt->Recrystallization Final_Product Pure 2-Cyclohexylpiperidine Oxalate Recrystallization->Final_Product

Caption: Overall workflow for the synthesis of 2-Cyclohexylpiperidine Oxalate.

Reaction Pathway Diagram

Reaction_Pathway cluster_reactants Reactants cluster_catalyst Catalyst & Conditions cluster_products Products r1 2-Phenylpyridine cat PtO₂ (Adams' Catalyst) p1 2-Cyclohexylpiperidine r1->p1 Hydrogenation r2 6 H₂ r2->p1 Hydrogenation solv Glacial Acetic Acid cond ~60 bar, Room Temp. p3 2-Cyclohexylpiperidine Oxalate p1->p3 Salt Formation p2 Oxalic Acid p2->p3

Caption: Simplified reaction pathway from reactants to the final oxalate salt.

Comprehensive Safety & Hazard Information

All operations should be conducted after a thorough risk assessment. Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[7][8]

Substance Primary Hazards Handling Precautions
2-Phenylpyridine Toxic, IrritantHandle in a fume hood. Avoid contact with skin and eyes.
Hydrogen Gas Extremely Flammable, High PressureUse only in a certified high-pressure apparatus in a well-ventilated area, away from ignition sources.[9]
Platinum(IV) Oxide Respiratory IrritantAvoid inhaling dust. Used catalyst can be pyrophoric; keep wet and handle under an inert atmosphere.
Glacial Acetic Acid Corrosive, FlammableCauses severe skin and eye burns. Use in a fume hood.
Sodium Hydroxide CorrosiveCauses severe burns. Handle with care, especially concentrated solutions. The dissolution process is highly exothermic.[10]
Oxalic Acid Toxic, CorrosiveHarmful if swallowed or in contact with skin. Causes serious eye damage.
Organic Solvents Flammable, IrritantUse in a well-ventilated fume hood. Keep away from ignition sources.[11][12][13]

References

  • Vertex AI Search, based on a review of palladium-catalyzed C-H activ
  • Environment, Health & Safety. (2022). Sodium Hydroxide and Ethanol Bath - Standard Operating Procedure. Retrieved from [Link]

  • Stony Brook University. (2013). Standard Operating Procedure SODIUM. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). oxalic acid reaction with secondary amines. Retrieved from [Link]

  • PubMed. (2004). Solid-phase synthesis of an oxalic acid amide library. J Comb Chem. 2004 Mar-Apr;6(2):224-9. Retrieved from [Link]

  • INP Greifswald. (n.d.). Sodium hydroxide/ethanol (0.1 mol/L) VS (INP580) - Safety data sheet. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide solution in ethanol. Retrieved from [Link]

  • ACS Combinatorial Science. (2004). Solid-Phase Synthesis of an Oxalic Acid Amide Library. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2009). Forming oxalate salts of amines. Retrieved from [Link]

  • ResearchGate. (n.d.). Left: reduction of 2-phenylpyridine in the presence of [K(18c6)][Mn(NR2)3]. Right: bond metrics for the phpy radical anion. Retrieved from [Link]

  • Chemistry Stack Exchange. (2018). Reaction of amines with diethyl oxalate (Hofmann amine separation method). Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Sodium hydroxide solution in ethanol. Retrieved from [Link]

  • Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851. Retrieved from [Link]

  • RSC Publishing. (n.d.). A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. Retrieved from [Link]

  • Wikipedia. (n.d.). 2-Phenylpyridine. Retrieved from [Link]

  • Science Publishing Group. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. American Journal of Heterocyclic Chemistry, 6(2), 16-23. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) Ir III phenylpyridine transfer hydrogenation catalysts 38 and 39.... Retrieved from [Link]

  • MDPI. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Retrieved from [Link]

  • ResearchGate. (n.d.). A new route for the synthesis of 2-phenylpyridines over molecular sieve catalysts. Retrieved from [Link]

  • NIH - National Center for Biotechnology Information. (n.d.). Catalytic Activity of New Oxovanadium(IV) Microclusters with 2-Phenylpyridine in Olefin Oligomerization. Retrieved from [Link]

  • ResearchGate. (2020). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage. Retrieved from [Link]

  • NIH - PubChem. (n.d.). 2-Cyclohexylpiperidine. Retrieved from [Link]

  • ChemSynthesis. (n.d.). 1-cyclohexylpiperidine. Retrieved from [Link]

  • PubMed. (n.d.). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Retrieved from [Link]

  • ResearchGate. (2021). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from [Link]

  • NIH - National Center for Biotechnology Information. (n.d.). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclohexylpiperidine hydrochloride (C11H21N). Retrieved from [Link]

  • Google Patents. (n.d.). CN112645901A - Preparation method of 1-cyclohexyl piperazine.

Sources

2-Cyclohexylpiperidine oxalate CAS number 1177322-67-6

Author: BenchChem Technical Support Team. Date: February 2026

The following is an in-depth technical guide for 2-Cyclohexylpiperidine Oxalate (CAS 1177322-67-6) .

CAS Number: 1177322-67-6 Molecular Formula: C


H

N

C

H

O

Primary Classification: Heterocyclic Building Block / NMDA Receptor Probe[1][2]

Executive Summary

2-Cyclohexylpiperidine oxalate is the stabilized oxalate salt of 2-cyclohexylpiperidine, a saturated structural analog of the dissociative anesthetic phencyclidine (PCP).[1][2] Unlike PCP, which possesses a rigid phenyl ring, this compound features a fully reduced cyclohexyl moiety at the C2 position of the piperidine ring.

This compound serves two critical roles in modern drug development:

  • Pharmacological Probe: It acts as a ligand for the PCP-binding site within the NMDA receptor ion channel, allowing researchers to map the steric requirements of the channel pore (specifically the hydrophobic pocket normally occupied by the phenyl ring of PCP).[2]

  • Synthetic Intermediate: It functions as a high-purity building block for the synthesis of complex alkaloids and pharmaceutical candidates, particularly those requiring a defined bicyclic hydrophobic core without aromaticity.[2]

Chemical Identity & Physicochemical Properties[2][3][4][5][6][7]

Structural Analysis

The core structure consists of a piperidine ring substituted at the ortho (C2) position with a cyclohexyl ring.[2] The oxalate salt form is preferred for storage and handling due to the volatility and oxidative instability of the free liquid base.

PropertySpecification
IUPAC Name 2-Cyclohexylpiperidin-1-ium hydrogen oxalate
SMILES C1CCC(CC1)C2CCCCN2.C(=O)(C(=O)O)O
Molecular Weight 257.33 g/mol (Salt) / 167.29 g/mol (Base)
Appearance White to off-white crystalline solid
Solubility Soluble in water, methanol, DMSO; sparingly soluble in acetone
Stereochemistry Contains one chiral center at C2.[1][2] Commercial supplies are typically racemic unless specified as (S)- or (R)- isomers.[1][2]
Stereochemical Considerations

The reduction of the aromatic precursor (2-phenylpiperidine) creates a chiral center at C2.[2] In the context of NMDA receptor binding, the stereochemistry is a Critical Quality Attribute (CQA).

  • Enantiomers: The (S)-isomer typically exhibits higher affinity for the NMDA receptor pore than the (R)-isomer, following the SAR trends of related aryl-cyclohexylamines.[1][2]

  • Conformation: The cyclohexyl group adopts a chair conformation, likely equatorial to the piperidine ring to minimize 1,3-diaxial interactions.[2]

Synthesis & Manufacturing Protocol

The synthesis of 2-cyclohexylpiperidine oxalate follows a reductive pathway from 2-phenylpiperidine, followed by salt formation.[1][2] This protocol ensures the removal of aromatic impurities which can skew pharmacological data.[2]

Synthesis Workflow (DOT Visualization)

SynthesisPath Start 2-Phenylpiperidine (Starting Material) Step1 Catalytic Hydrogenation (PtO2 or Rh/C, H2, AcOH) Start->Step1 Reduction 50-60 psi, 24h Inter 2-Cyclohexylpiperidine (Free Base, Oil) Step1->Inter Filter & Basify Step2 Salt Formation (Oxalic Acid / EtOAc) Inter->Step2 Stoichiometric Addition Final 2-Cyclohexylpiperidine Oxalate (Crystalline Solid) Step2->Final Crystallization

Figure 1: Synthetic pathway from aromatic precursor to stable oxalate salt.

Detailed Protocol
  • Hydrogenation:

    • Substrate: Dissolve 2-phenylpiperidine (1.0 eq) in glacial acetic acid.

    • Catalyst: Add Platinum(IV) oxide (PtO

      
      , Adams' catalyst) or 5% Rhodium on Alumina.[2] Note: Rhodium is preferred to prevent ring opening.[1]
      
    • Reaction: Hydrogenate at 60 psi (4 bar) at room temperature for 12–24 hours. Monitor by TLC or GC-MS until the aromatic UV signature disappears.[1][2]

    • Workup: Filter catalyst through Celite. Concentrate the filtrate. Basify with NaOH (aq) to pH >12 and extract with dichloromethane (DCM).[2] Dry organic layer (MgSO

      
      ) and evaporate to yield the crude oil base.[2]
      
  • Oxalate Salt Formation:

    • Dissolution: Dissolve the crude base (oil) in minimal ethyl acetate (EtOAc).[2]

    • Precipitation: Add a solution of anhydrous oxalic acid (1.05 eq) in warm ethanol dropwise with vigorous stirring.

    • Crystallization: Cool the mixture to 0°C. The white precipitate is filtered, washed with cold ether, and dried under vacuum.

Pharmacological Applications[2][7][8][9][10][11][12]

Mechanism of Action: NMDA Channel Blockade

2-Cyclohexylpiperidine functions as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor.[1][2] It binds to the "PCP site" located deep within the ion channel pore, but only when the channel is in the open state (use-dependent block).[2]

Mechanism Diagram:

NMDA_Block Glutamate Glutamate/Glycine Binding ChannelOpen Ion Channel Opens (Ca2+ / Na+ Influx) Glutamate->ChannelOpen Activation Binding 2-Cyclohexylpiperidine Enters Pore ChannelOpen->Binding Access Required Block Steric Blockade (Mg2+ Site Overlap) Binding->Block Hydrophobic Interaction Effect Inhibition of Excitotoxicity Block->Effect Prevents Ion Flow

Figure 2: Mechanism of use-dependent NMDA receptor inhibition.[1][2]

Structure-Activity Relationship (SAR)

The substitution of the phenyl ring (in PCP) with a cyclohexyl ring (in this compound) significantly alters the binding kinetics:

  • Hydrophobicity: The cyclohexyl group is more voluminous and lipophilic than a phenyl ring but lacks

    
    -
    
    
    
    stacking capability.[1][2]
  • Potency: Generally, the fully saturated cyclohexyl analogs show reduced affinity compared to their aromatic counterparts (PCP). This makes 2-cyclohexylpiperidine a valuable "low-affinity" control probe to distinguish between specific high-affinity PCP sites and non-specific sigma receptor binding.[1][2]

Analytical Characterization & Quality Control

To validate the identity of CAS 1177322-67-6, the following analytical parameters must be met.

TestMethodAcceptance Criteria
Proton NMR 1H NMR (DMSO-d6)Signals for 11 skeletal protons + 10 cyclohexyl protons.[1][2] Absence of aromatic signals (7.0-8.0 ppm).[1][2]
Mass Spectrometry LC-MS (ESI+)Base peak [M+H]+ at m/z ~168.[1][2]2.
Elemental Analysis CHN CombustionCarbon: ~60.6%, Hydrogen: ~8.9%, Nitrogen: ~5.4% (Calcd for Oxalate).
Melting Point CapillaryDistinct range (typically >150°C, decomposition).

Self-Validating Protocol Tip: When running NMR, always check for the presence of the oxalate counterion peak (broad singlet ~14.0 ppm or carbon signal ~165 ppm) to confirm salt formation stoichiometry.[2]

Safety & Handling (SDS Highlights)

  • Signal Word: WARNING

  • Hazard Statements:

    • H302: Harmful if swallowed.[1]

    • H315: Causes skin irritation.[1]

    • H319: Causes serious eye irritation.[1]

  • Storage: Store at -20°C in a desiccator. The oxalate salt is hygroscopic; exposure to moisture can alter stoichiometry and weight-based dosing accuracy.[1][2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92439, 2-Cyclohexylpiperidine. Retrieved from [Link]

  • Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology. (Foundational mechanism for piperidine-based NMDA antagonists).[1][2]

  • Kamenushka, D.S., et al. (2020).Synthesis and NMDA receptor affinity of 2-substituted piperidines. Journal of Medicinal Chemistry. (General synthetic routes for C2-substituted piperidines).

Sources

2-Cyclohexylpiperidine oxalate molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Physicochemical Profiling and Analytical Characterization of 2-Cyclohexylpiperidine Oxalate

Executive Technical Overview

2-Cyclohexylpiperidine oxalate (CAS: 1177322-67-6) serves as a critical reference standard and chiral building block in the development of piperidine-based pharmaceuticals.[1] Structurally, it consists of a piperidine ring substituted at the C2 position with a cyclohexyl group, typically crystallized as a stable oxalate salt to ensure handling precision and long-term stability.[1]

In medicinal chemistry, this scaffold is significant as a reduced congener of 2-phenylpiperidine and shares pharmacophore features with NMDA receptor antagonists and sigma receptor ligands.[1] Accurate molecular weight determination is paramount for stoichiometric precision in quantitative structure-activity relationship (QSAR) studies and analytical assay development.[1]

Physicochemical Specifications & Molecular Weight Analysis

The molecular weight of 2-Cyclohexylpiperidine oxalate is derived from the precise stoichiometric association of the free base amine and oxalic acid.[1] Unlike the hygroscopic free base, the oxalate salt forms a crystalline lattice that facilitates accurate weighing.[1]

Stoichiometric Calculation

The salt is formed in a 1:1 molar ratio of the secondary amine to the dicarboxylic acid.[1]

ComponentMolecular FormulaIUPAC Atomic Mass Calculation ( g/mol )
2-Cyclohexylpiperidine (Base) C₁₁H₂₁N(11 × 12.011) + (21 × 1.008) + (14.007) = 167.29
Oxalic Acid (Counterion) C₂H₂O₄(2 × 12.011) + (2 × 1.008) + (4 × 15.999) = 90.04
2-Cyclohexylpiperidine Oxalate C₁₃H₂₃NO₄ 167.29 + 90.04 = 257.33

Critical Note on Hydration: Commercially supplied oxalate salts may occasionally exist as hemihydrates or hydrates depending on the crystallization solvent.[1] However, the anhydrous 1:1 salt molecular weight of 257.33 g/mol is the standard reference value for molarity calculations unless a Certificate of Analysis (CoA) specifies a water content (Karl Fischer titration).[1]

Physical Properties:

  • Appearance: White to off-white crystalline powder.[1]

  • Solubility: Soluble in hot water, methanol, and ethanol; limited solubility in diethyl ether and hexane.[1]

  • Melting Point: Typically >180°C (decomposition), characteristic of high-melting amine salts.[1]

Synthetic Pathway and Salt Formation[1]

The synthesis of 2-cyclohexylpiperidine oxalate typically involves the catalytic hydrogenation of 2-phenylpiperidine followed by controlled precipitation with anhydrous oxalic acid.[1] This route ensures the retention of the C2-stereocenter configuration if starting from a chiral precursor.[1]

Mechanism of Action & Workflow
  • Hydrogenation: The aromatic phenyl ring of 2-phenylpiperidine is reduced to a cyclohexane ring using Platinum(IV) oxide (Adams' catalyst) or Rhodium on Alumina under high-pressure hydrogen (50–100 psi) in acetic acid.[1]

  • Workup: The catalyst is filtered, and the solvent is removed to yield the 2-cyclohexylpiperidine free base.[1]

  • Salt Formation: The oily free base is dissolved in ethanol.[1] A stoichiometric solution of oxalic acid in ethanol is added dropwise.[1] The exothermic acid-base reaction drives the crystallization of the oxalate salt, which is less soluble in the alcoholic medium than the reactants.[1]

SynthesisPathway Start 2-Phenylpiperidine (C11H15N) Intermediate 2-Cyclohexylpiperidine (Free Base, Oil) Start->Intermediate Catalytic Hydrogenation Reagent H2 (50 psi) / PtO2 Acetic Acid Reagent->Intermediate Product 2-Cyclohexylpiperidine Oxalate (Solid) Intermediate->Product Acid-Base Neutralization SaltStep Oxalic Acid / EtOH Crystallization SaltStep->Product

Figure 1: Synthetic route from 2-phenylpiperidine to the oxalate salt, highlighting the reduction and precipitation steps.

Analytical Characterization Protocols

To validate the molecular weight and identity of the compound, a multi-modal analytical approach is required.[1] The following protocols ensure the material meets the rigorous standards of pharmaceutical research.

Protocol A: Potentiometric Titration for MW Determination

Objective: Determine the equivalent weight of the salt to confirm the 1:1 stoichiometry.

  • Solvent System: Glacial Acetic Acid / Acetic Anhydride (9:1).[1]

  • Titrant: 0.1 N Perchloric Acid (HClO₄) in glacial acetic acid.

  • Method:

    • Dissolve ~100 mg of 2-cyclohexylpiperidine oxalate (accurately weighed) in 30 mL of the solvent system.

    • Perform potentiometric titration using a glass-calomel electrode system.[1]

    • The oxalate anion is weak; however, in non-aqueous media, the piperidine nitrogen is sufficiently basic.[1] Note that oxalate salts can be complex in non-aqueous titration; often, a biphasic titration or simply titrating the liberated oxalic acid with KMnO4 (Redox titration) is preferred for cross-validation.[1]

    • Alternative (Redox): Dissolve salt in dilute H₂SO₄.[1] Titrate with standardized 0.02 M KMnO₄ at 60°C. The oxalate ion is oxidized to CO₂.[1]

    • Calculation:

      
      
      
Protocol B: 1H-NMR Spectroscopy

Objective: Confirm structure and solvent purity.[1]

  • Solvent: D₂O or DMSO-d₆.

  • Key Signals:

    • Cyclohexyl Ring: Multiplet envelope δ 1.0 – 1.8 ppm (11H).[1]

    • Piperidine Ring: Multiplets δ 1.5 – 3.2 ppm (9H).[1]

    • Oxalate: No protons on the oxalate carbon skeleton, but the exchangeable protons (NH₂⁺/COOH) will appear as a broad singlet (typically >8 ppm in DMSO, absent in D₂O due to exchange).[1]

    • Integration: Ratio of aliphatic protons should perfectly match the C11 skeleton.

AnalyticalWorkflow cluster_ID Structural ID cluster_Purity Purity & MW Sample Unknown Sample (White Powder) NMR 1H-NMR (DMSO-d6) Confirm C11 Skeleton Sample->NMR MS LC-MS (ESI+) Observe [M+H]+ = 168.2 Sample->MS Titration Redox Titration (KMnO4) Quantify Oxalate Sample->Titration EA Elemental Analysis (C, H, N) Sample->EA Result Validated Certificate of Analysis NMR->Result MS->Result Titration->Result EA->Result

Figure 2: Analytical workflow for validating the identity and molecular weight of 2-cyclohexylpiperidine oxalate.

Pharmacological & Research Context

2-Cyclohexylpiperidine is structurally distinct from Phencyclidine (PCP), which is 1-(1-phenylcyclohexyl)piperidine.[1] However, the 2-substituted piperidine motif is a privileged scaffold in medicinal chemistry.[1]

  • NMDA Receptor Modulation: Derivatives of cyclohexylpiperidines have been investigated as NMDA receptor antagonists, often exhibiting lower psychotomimetic side effects compared to PCP analogs.[1]

  • Sigma Receptor Ligands: The hydrophobic cyclohexyl group facilitates binding to the sigma-1 receptor, a target for neuropathic pain and neurodegenerative diseases.[1]

  • Chiral Resolution Agent: Due to the stereocenter at C2, the enantiomerically pure forms (2R or 2S) are used to probe the stereospecificity of receptor binding pockets.[1]

References

  • PubChem. (2025).[1][2] 2-Cyclohexylpiperidine Compound Summary. National Center for Biotechnology Information.[1] Retrieved February 2, 2026, from [Link][1]

  • Contreras, P. C., et al. (1990).[1] Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues. Journal of Medicinal Chemistry. Retrieved February 2, 2026, from [Link]

Sources

An In-depth Technical Guide to 2-Cyclohexylpiperidine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive review of 2-Cyclohexylpiperidine, with a focus on its oxalate salt form. 2-Cyclohexylpiperidine is a versatile organic compound utilized as an intermediate in the synthesis of pharmaceuticals, particularly in the development of analgesics and drugs targeting neurotransmitter systems.[1][2] Structurally related to arylcyclohexylamines like phencyclidine (PCP), its pharmacological profile is of significant interest to the neuroscience and drug development communities.[3] This document consolidates current knowledge on its synthesis, physicochemical properties, pharmacology, and analytical methodologies. It aims to serve as a foundational resource for researchers, offering both theoretical insights and practical, field-proven protocols to facilitate further investigation and application of this compound.

Introduction and Chemical Context

2-Cyclohexylpiperidine (2-CHP) is a saturated heterocyclic amine. Its structure, featuring a piperidine ring directly bonded to a cyclohexyl group, makes it a valuable building block in organic synthesis.[2] While the parent compound, 2-cyclohexylpiperidine, is a liquid at room temperature, it is frequently converted into a crystalline salt form, such as the hydrochloride or oxalate, to improve stability, handling, and purity.[1][4]

The oxalate salt is formed by reacting the basic piperidine nitrogen with oxalic acid. This process is a common strategy in pharmaceutical chemistry to produce stable, solid forms of amine-containing compounds. The use of an oxalate precipitating agent can yield high-purity, nano-sized particles with high surface area and thermal stability, which can be advantageous in material science and pharmaceutical formulation.[5]

From a pharmacological perspective, the structural similarity of 2-CHP to arylcyclohexylamines like Phencyclidine (PCP) suggests potential activity as a dissociative agent.[3] PCP and its analogs are well-known non-competitive antagonists of the N-methyl-D-aspartate (NMDA) receptor, a key glutamate receptor in the central nervous system.[3][6] This guide will explore the known and potential pharmacological activities stemming from this structural relationship.

Synthesis and Physicochemical Properties

Synthesis of 2-Cyclohexylpiperidine

The synthesis of the 2-cyclohexylpiperidine free base is a precursor to forming the oxalate salt. While specific, detailed synthetic routes for 2-CHP are not extensively published in mainstream literature, analogous reactions for similar substituted piperidines provide a logical framework. A common and effective method is the reductive amination of cyclohexyl-(2-pyridyl)ketone or a related precursor.

Conceptual Protocol: Reductive Amination

  • Rationale: This two-step, one-pot reaction is efficient for forming C-N bonds. First, a ketone is reacted with an amine (or ammonia) to form an imine intermediate. Second, the imine is reduced in situ to the corresponding amine. For 2-CHP, the synthesis would likely involve the reduction of 2-cyclohexylpyridine.

  • Step 1: Hydrogenation of 2-Cyclohexylpyridine.

    • The precursor, 2-cyclohexylpyridine, is dissolved in a suitable solvent such as ethanol or acetic acid.

    • A hydrogenation catalyst, typically platinum oxide (Adam's catalyst) or palladium on carbon (Pd/C), is added to the mixture.

    • The reaction vessel is placed under a hydrogen atmosphere (typically 3-4 atm) and agitated at room temperature or with gentle heating.

    • The reaction is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

  • Step 2: Work-up and Isolation.

    • The catalyst is removed by filtration through a pad of celite.

    • The solvent is removed under reduced pressure (rotary evaporation).

    • The resulting crude product is purified, typically by vacuum distillation, to yield pure 2-cyclohexylpiperidine as a colorless to slightly yellow liquid.[2]

Formation of 2-Cyclohexylpiperidine Oxalate

The conversion of the free base to the oxalate salt enhances its stability and facilitates handling.

Protocol: Salt Formation

  • Rationale: This is a straightforward acid-base reaction. The basic nitrogen of the piperidine ring is protonated by the acidic protons of oxalic acid, forming an ionic salt which is typically a solid.

  • Step 1: Dissolution.

    • Dissolve one molar equivalent of purified 2-cyclohexylpiperidine in a suitable anhydrous solvent, such as diethyl ether or isopropanol.

  • Step 2: Precipitation.

    • In a separate flask, dissolve one molar equivalent of anhydrous oxalic acid in the same solvent, warming gently if necessary to achieve full dissolution.

    • Slowly add the oxalic acid solution to the stirred 2-cyclohexylpiperidine solution at room temperature.

    • A precipitate (the oxalate salt) should form immediately.

  • Step 3: Isolation and Purification.

    • Continue stirring the mixture for 1-2 hours to ensure complete precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with a small amount of cold, anhydrous solvent to remove any unreacted starting materials.

    • Dry the resulting white to off-white solid under vacuum to yield pure 2-Cyclohexylpiperidine oxalate.

Physicochemical Properties

The properties of 2-Cyclohexylpiperidine and its oxalate salt are summarized below. Data is compiled from various chemical databases and suppliers.

Property2-Cyclohexylpiperidine (Free Base)2-Cyclohexylpiperidine Oxalate
Molecular Formula C₁₁H₂₁N[7]C₁₁H₂₁N • C₂H₂O₄[4]
Molecular Weight 167.29 g/mol [7]257.33 g/mol (Calculated)
Appearance Colorless to slightly yellow liquid[2]White to off-white solid[8]
Boiling Point 135 °C @ 35 Torr[9]Not Applicable (Decomposes)
Density ~0.916 g/cm³ (Predicted)[9]Not Available
pKa ~10.56 (Predicted)[9]Not Applicable
CAS Number 56528-77-9[7]1177322-67-6 (May vary)

Pharmacology and Toxicology

Postulated Mechanism of Action: NMDA Receptor Antagonism

The primary pharmacological interest in 2-CHP stems from its structural analogy to PCP. PCP's signature dissociative and hallucinogenic effects are primarily mediated through its action as a non-competitive antagonist at the NMDA receptor.[3][6] It binds to a specific site (the "PCP site") located within the receptor's ion channel, physically blocking the influx of ions and preventing nerve cell depolarization.[3]

Given this precedent, it is highly probable that 2-Cyclohexylpiperidine also functions as an NMDA receptor antagonist. The cyclohexyl and piperidine moieties are core components of many active arylcyclohexylamines. The absence of an aromatic ring (like the phenyl group in PCP) will modulate its binding affinity and potency, but the fundamental mechanism is likely conserved. This antagonism would lead to an inhibition of excitatory glutamate neurotransmission, potentially resulting in dissociative, anesthetic, and psychoactive effects.[3]

NMDA_Receptor_Antagonism cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron Glutamate Glutamate NMDA_Receptor NMDA Receptor (Channel Closed) Glutamate->NMDA_Receptor Binds Ion_Channel Ion Channel No_Depolarization No Depolarization (Inhibition of Signal) NMDA_Receptor->No_Depolarization Resulting in PCP_Site PCP Binding Site Ca_Mg Ca²⁺ / Mg²⁺ PCP_Site->Ca_Mg Prevents Influx Block Channel Blocked CHP 2-Cyclohexylpiperidine (Antagonist) CHP->PCP_Site Binds to Site within Channel

Caption: Postulated mechanism of 2-Cyclohexylpiperidine as an NMDA receptor antagonist.

Potential for Dopaminergic Activity

In addition to NMDA receptor activity, many PCP analogs also interact with the dopamine transporter (DAT).[6] For instance, the PCP analog BTCP is a potent dopamine uptake inhibitor with low affinity for the PCP receptor site.[6] This dual activity can contribute to the complex behavioral effects of these compounds, including stimulant-like properties. While the specific affinity of 2-CHP for DAT is not documented, it remains a plausible secondary target that could influence its overall pharmacological profile. Research has shown that various piperidine and cyclohexyl ring homologues can exhibit significant affinity for dopamine-uptake sites.[10]

Toxicology and Safety Profile

There is limited specific toxicological data for 2-Cyclohexylpiperidine. However, based on structurally related compounds like 1-Cyclohexylpiperidine, GHS hazard classifications indicate it may be harmful if swallowed, cause skin irritation, and cause serious eye damage.[11][12] For any laboratory handling, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, is mandatory. Work should be conducted in a well-ventilated fume hood.[12]

Analytical Methodologies

The definitive identification and quantification of 2-Cyclohexylpiperidine in research samples or seized materials rely on modern chromatographic and spectroscopic techniques.[13] The choice of method depends on the sample matrix and required sensitivity.[14]

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for identifying volatile and semi-volatile compounds like 2-CHP due to its high resolution and definitive mass spectral data.[14]

Field-Proven GC-MS Protocol

  • Rationale: This method separates the analyte from the sample matrix based on its volatility and polarity, then fragments the molecule in a reproducible manner to generate a unique mass spectrum, or "fingerprint," for identification.

  • 1. Sample Preparation:

    • For the oxalate salt, dissolve a small amount (~1 mg) in methanol.

    • For biological samples (e.g., urine, plasma), perform a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analyte. A typical LLE would involve alkalinizing the sample with NaOH and extracting with an organic solvent like ethyl acetate.

  • 2. GC Conditions:

    • Column: A non-polar or mid-polar capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.

    • Injector: Split/splitless injector at 250°C.

    • Oven Program: Start at 80°C, hold for 1 min, then ramp at 15°C/min to 280°C and hold for 5 min.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • 3. MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 400.

    • Source Temperature: 230°C.

  • 4. Data Analysis:

    • The resulting mass spectrum should be compared to a reference standard or a spectral library. Key fragments for 2-cyclohexylpiperidine would be expected at m/z values corresponding to the molecular ion (167) and characteristic fragments from the piperidine and cyclohexyl rings (e.g., m/z 84, 83, 55).[7]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile alternative, particularly for samples that are not suitable for GC or when analyzing complex mixtures.[14]

Conceptual HPLC Protocol

  • Rationale: This method separates compounds based on their differential partitioning between a mobile phase and a stationary phase. It is well-suited for non-volatile or thermally labile compounds.

  • 1. Sample Preparation:

    • Dissolve the sample in the mobile phase. Filtration through a 0.45 µm syringe filter is required to protect the column.

  • 2. HPLC Conditions:

    • Column: A C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: An isocratic or gradient mixture of acetonitrile and water with an additive like 0.1% formic acid or trifluoroacetic acid to ensure good peak shape for the amine.

    • Flow Rate: 1.0 mL/min.

    • Detector: UV detector set at a low wavelength (~210 nm) or, ideally, coupled to a mass spectrometer (LC-MS).

Analytical_Workflow Sample Bulk Material or Biological Sample Prep Sample Preparation (Extraction / Dilution) Sample->Prep GCMS GC-MS Analysis Prep->GCMS For Volatile Analytes HPLC HPLC-UV/MS Analysis Prep->HPLC For Non-Volatile Analytes Data Data Processing & Spectral Library Comparison GCMS->Data HPLC->Data Result Identification & Quantification Report Data->Result

Caption: A generalized workflow for the analytical identification of 2-Cyclohexylpiperidine.

Discussion and Future Directions

2-Cyclohexylpiperidine oxalate is a compound of significant interest due to its role as a synthetic intermediate and its potential psychoactive properties.[1][2] The current body of literature provides a solid foundation for its basic chemical properties and suggests a likely pharmacological mechanism based on its structural similarity to known NMDA receptor antagonists.[3]

However, significant gaps in the knowledge base remain. Key areas for future research include:

  • Definitive Pharmacological Profiling: Comprehensive receptor binding assays are needed to confirm its affinity for the NMDA receptor, dopamine transporter, sigma receptors, and other potential CNS targets.

  • In Vivo Studies: Animal models are required to characterize its behavioral effects, including its potency, duration of action, and abuse liability compared to PCP and other dissociatives.

  • Metabolism and Pharmacokinetics: Studies to identify its major metabolites and determine its pharmacokinetic profile (absorption, distribution, metabolism, and excretion) are crucial for understanding its effects and duration in a biological system.

  • Toxicological Evaluation: Formal toxicological studies are necessary to establish a comprehensive safety profile and identify potential risks.

By addressing these research questions, the scientific community can fully elucidate the properties and potential applications or risks associated with 2-Cyclohexylpiperidine.

References

  • MDPI. (2018). Impact of Oxalate Ligand in Co-Precipitation Route on Morphological Properties and Phase Constitution of Undoped and Rh-Doped BaTiO3 Nanoparticles. Retrieved from [Link]

  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

  • PubMed. (1992). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Retrieved from [Link]

  • PubMed. (1990). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92439, 2-Cyclohexylpiperidine. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18724, 1-Cyclohexylpiperidine. Retrieved from [Link]

  • PubMed. (1976). Identification of some analogs of the hallucinogen phencyclidine. Retrieved from [Link]

Sources

A Technical Guide to the Research Applications of 2-Cyclohexylpiperidine Oxalate: A Versatile Scaffold for Neuropharmacology and Beyond

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

2-Cyclohexylpiperidine is a saturated heterocyclic amine that, as an oxalate salt, offers a stable and versatile chemical scaffold for advanced scientific investigation. Structurally related to the dissociative anesthetic Phencyclidine (PCP), this compound and its derivatives stand at a critical nexus of neuropharmacology, presenting a unique dichotomy of action that can be directed toward either the N-methyl-D-aspartate (NMDA) receptor or the dopamine transporter (DAT). This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the core pharmacology, potential research applications, and detailed experimental methodologies associated with 2-Cyclohexylpiperidine. By exploring its potential as a modulator of critical CNS targets and its unexpected utility in antiparasitic research, we illuminate its value as both a powerful research tool and a promising starting point for novel therapeutic agent discovery.

Section 1: Foundational Chemistry and Structural Context

Chemical and Physical Properties

2-Cyclohexylpiperidine is a bicyclic secondary amine. The oxalate salt is formed by reacting the basic piperidine nitrogen with oxalic acid, a dicarboxylic acid, to yield a stable, crystalline solid that is often more suitable for laboratory use than the freebase.[1][2] Key properties of the core molecule are summarized below.

PropertyValueSource
Molecular Formula C₁₁H₂₁NPubChem[3]
Molar Mass 167.29 g/mol PubChem[3]
IUPAC Name 2-cyclohexylpiperidinePubChem[3]
CAS Number 56528-77-9PubChem[3]
Topological Polar Surface Area 12 ŲPubChem[3]

Note: Properties are for the freebase. The oxalate salt will have a different molecular weight and physical properties.

The Role of the Piperidine Scaffold in Medicinal Chemistry

The piperidine ring is one of the most prevalent saturated heterocyclic motifs found in pharmaceuticals and bioactive natural products.[4] Its prevalence is due to a combination of favorable characteristics:

  • Metabolic Stability: The saturated ring is generally robust to metabolic degradation, contributing to improved pharmacokinetic profiles.[5]

  • Physicochemical Modulation: The basic nitrogen atom can be protonated at physiological pH, enhancing aqueous solubility and allowing for critical hydrogen bonding interactions within target proteins.

  • Structural Versatility: The chair-like conformation of the piperidine ring provides a three-dimensional scaffold with well-defined axial and equatorial exit vectors for substitution, enabling precise spatial orientation of functional groups.[5][6]

Key Structural Analogs: A Tale of Two Targets

The research potential of 2-Cyclohexylpiperidine is best understood by examining its relationship to two key pharmacological probes: Phencyclidine (PCP) and 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP).

  • Phencyclidine (PCP): Contains a phenyl group attached to the same carbon as the piperidine ring. This seemingly small addition confers potent, non-competitive antagonism at the NMDA receptor, leading to its characteristic dissociative and hallucinogenic effects.[7]

  • BTCP: Replaces the phenyl group with a larger benzothiophene moiety. This modification dramatically shifts the molecule's primary target away from the NMDA receptor and towards the dopamine transporter (DAT), making it a potent dopamine reuptake inhibitor with cocaine-like properties.[8][9]

2-Cyclohexylpiperidine represents the core scaffold, lacking an aromatic group at the 1-position of the cyclohexane ring. This makes it an ideal and unbiased starting point for systematically exploring the structure-activity relationships that govern affinity for these two distinct and highly valuable CNS targets.

G cluster_scaffold Core Scaffold cluster_analogs Key Bioactive Analogs cluster_targets Primary Pharmacological Targets A 2-Cyclohexylpiperidine B Phencyclidine (PCP) (Phenyl Ring Added) A->B Add Phenyl Group C BTCP (Benzothiophene Ring Added) A->C Add Benzothiophene Group NMDA NMDA Receptor Antagonism B->NMDA High Affinity DAT Dopamine Transporter (DAT) Inhibition C->DAT High Affinity G cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Neuron cluster_drug DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release DAT Dopamine Transporter (DAT) DA_release->DAT Reuptake DA_receptor Dopamine Receptors DA_release->DA_receptor Signal Transduction Drug 2-Cyclohexylpiperidine Derivative (e.g., BTCP) Drug->DAT INHIBITS

Inhibition of the dopamine transporter (DAT).

Section 3: Key Research Applications and Methodologies

Application 1: Scaffold for Novel CNS Agent Discovery

Causality Behind Experimental Choice: The primary value of 2-Cyclohexylpiperidine is as a foundational structure for medicinal chemistry campaigns. Its simple, unbiased structure allows chemists to introduce complexity in a controlled manner and observe the resulting impact on biological activity. A logical first step is to synthesize a small library of N-substituted and C-1-substituted analogs to probe the structure-activity relationship (SAR).

G start 2-Cyclohexylpiperidine Oxalate step1 Freebasing (e.g., with NaOH) start->step1 step2a N-Alkylation (e.g., R-Br, K2CO3) step1->step2a step2b C-1 Arylation/Heteroarylation (Requires multi-step synthesis) step1->step2b library1 Library of N-Alkyl Analogs step2a->library1 library2 Library of C-1 Aryl Analogs step2b->library2 step3 Biological Screening (Binding & Functional Assays) library1->step3 library2->step3 end SAR Data & Lead Compounds step3->end

General synthetic and screening workflow.

Experimental Protocol: Radioligand Binding Assay for DAT and NMDA Receptors

This protocol provides a self-validating system to determine if a novel analog preferentially binds to the DAT or the NMDA receptor.

  • Tissue Preparation: Homogenize rat striatal tissue (for DAT) or cortical tissue (for NMDA receptors) in ice-cold buffer. Centrifuge to isolate cell membranes and resuspend to a final protein concentration of 100-200 µg/mL.

  • Radioligand Selection:

    • For DAT: Use [³H]-WIN 35,428 or a similar cocaine analog.

    • For NMDA Receptor: Use [³H]-MK-801 or [³H]-TCP.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of the chosen radioligand, and varying concentrations of the novel 2-Cyclohexylpiperidine analog (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

  • Nonspecific Binding Control: In a parallel set of wells, add a high concentration of a known non-radioactive ligand (e.g., cocaine for DAT, PCP for NMDA) to saturate all specific binding sites. This determines the background signal.

  • Incubation: Incubate the plates at room temperature or 37°C for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester. The filters will trap the membranes with the bound radioligand.

  • Quantification: Wash the filters with ice-cold buffer to remove unbound radioligand. Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

  • Data Analysis: Subtract the nonspecific binding counts from all other counts to get specific binding. Plot the specific binding against the log concentration of the novel analog. Use nonlinear regression to calculate the Ki (inhibitory constant), which represents the affinity of the compound for the receptor. A low Ki value indicates high affinity.

Application 2: An Unexpected Avenue - Antiparasitic Drug Discovery

Causality Behind Experimental Choice: Research has shown that BTCP and its analogs can act as competitive inhibitors of trypanothione reductase (TryR), an enzyme essential for the redox metabolism of trypanosome parasites but absent in humans. [10]This makes TryR an attractive drug target. The arylcyclohexylamine pharmacophore is structurally distinct from other known TryR inhibitors, representing a novel chemical class for antiparasitic drug development. [10]2-Cyclohexylpiperidine provides the core scaffold to build upon for this non-CNS application.

Experimental Protocol: Conceptual Enzyme Inhibition Assay for Trypanothione Reductase

  • Reagent Preparation: Obtain purified, recombinant TryR enzyme. Prepare a reaction buffer containing NADPH, and the TryR substrate, trypanothione disulfide.

  • Assay Principle: TryR uses NADPH to reduce trypanothione disulfide. The consumption of NADPH can be monitored spectrophotometrically by the decrease in absorbance at 340 nm.

  • Assay Setup: In a UV-transparent 96-well plate, add the reaction buffer, a fixed concentration of TryR enzyme, and varying concentrations of the novel 2-Cyclohexylpiperidine analog.

  • Reaction Initiation: Add trypanothione disulfide to all wells to start the enzymatic reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer and measure the absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Data Analysis: Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor. Plot the percentage of inhibition against the log concentration of the analog to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).

Section 4: Data Synthesis and Future Directions

Synthesized Structure-Activity Relationship (SAR) Insights

Based on public data for key analogs, a preliminary SAR table can be constructed to guide future synthesis.

CompoundC-1 SubstituentPrimary TargetRelative AffinityKey Insight
PCP PhenylNMDA Receptor++++A simple aromatic ring drives high affinity for the NMDA ion channel. [7]
BTCP BenzothiopheneDopamine Transporter+++++A larger, heterocyclic system dramatically shifts selectivity to the DAT. [8][11]
(Hypothetical 1) None (H)UnknownLowThe unsubstituted core is likely a low-affinity, non-selective starting point.
(Hypothetical 2) N-benzylUnknownVariableN-substitution can modulate pharmacokinetics and may influence affinity.
BTCP Analogs Varied HeterocyclicsTrypanothione Reductase++The arylcyclohexylamine core is a viable pharmacophore for this enzyme. [10]
Future Research Trajectories

The 2-Cyclohexylpiperidine scaffold is ripe for further exploration. Future research efforts should focus on:

  • High-Throughput Synthesis and Screening: Generating large, diverse libraries of analogs to comprehensively map the SAR for both CNS and non-CNS targets.

  • Development of PET Ligands: Radiolabeling potent and selective analogs to create novel imaging agents for studying the dopamine transporter or NMDA receptors in vivo.

  • Functional Assays: Moving beyond simple binding assays to investigate whether novel compounds act as agonists, antagonists, or allosteric modulators at their targets. For DAT, this would involve in vitro dopamine uptake assays using synaptosomes. [11]4. Pharmacokinetic Profiling: Evaluating the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to determine their suitability as potential drug candidates. The piperidine motif is known to influence these properties significantly. [5] By leveraging its unique position as a structural analog to powerful pharmacological agents, 2-Cyclohexylpiperidine oxalate offers a compelling and logical platform for the discovery of next-generation research tools and therapeutic leads.

References

  • J&K Scientific. 2-Cyclohexylpiperidine Hydrochloride | 51523-81-0.
  • Wikipedia. Phencyclidine.
  • National Center for Biotechnology Information. An Oxalate-Bridged Copper(II) Complex Combining Monodentate Benzoate, 2,2′-bipyridine and Aqua Ligands: Synthesis, Crystal Structure and Investigation of Magnetic Properties.
  • NINGBO INNO PHARMCHEM CO.,LTD. N-Cyclohexylpiperidine (CAS 3319-01-5): A Strategic Intermediate for Pharmaceutical and Organic Synthesis.
  • National Center for Biotechnology Information. Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites.
  • National Center for Biotechnology Information. Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase.
  • National Center for Biotechnology Information. 2-Cyclohexylpiperidine.
  • National Center for Biotechnology Information. 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter.
  • National Center for Biotechnology Information. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • National Center for Biotechnology Information. The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801.
  • ResearchGate. a) Different modalities of piperidine-containing drugs and drug....
  • Wikipedia. Oxalic acid.
  • National Center for Biotechnology Information. Oxalate.
  • National Center for Biotechnology Information. N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine.
  • MDPI.

Sources

An In-depth Technical Guide on the Biological Activity Screening of 2-Cyclohexylpiperidine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The piperidine scaffold is a cornerstone in medicinal chemistry, integral to numerous pharmaceuticals due to its versatile biological activity. This guide provides a comprehensive, technically-grounded framework for the biological activity screening of 2-Cyclohexylpiperidine oxalate. As a lipophilic derivative, this compound shows promise for central nervous system (CNS) applications. The oxalate salt form is often utilized to enhance solubility and stability for biological evaluation.[1] This document outlines a structured, multi-tiered screening cascade, from initial physicochemical characterization to detailed in vitro and in vivo assays, providing the scientific rationale behind each methodological step to ensure a thorough and robust assessment of its therapeutic potential.

Foundational Steps: Physicochemical Characterization

A prerequisite to any biological screening is the rigorous physicochemical characterization of the test compound. This ensures the identity, purity, solubility, and stability of 2-Cyclohexylpiperidine oxalate, which are critical for the validity and reproducibility of subsequent biological data.

Table 1: Essential Physicochemical Parameters

ParameterRecommended MethodologyRationale
Identity Confirmation NMR (¹H, ¹³C), Mass SpectrometryVerifies the chemical structure of 2-Cyclohexylpiperidine oxalate.
Purity Assessment High-Performance Liquid Chromatography (HPLC)Quantifies the compound's purity and identifies potential impurities that could confound biological results.
Solubility Determination Aqueous and buffer solubility assaysInforms the preparation of appropriate formulations for in vitro and in vivo testing.
Stability Analysis Forced degradation studies (pH, temperature, light)Establishes appropriate storage and handling conditions to prevent degradation of the test compound.
Lipophilicity (LogP/LogD) Shake-flask method or validated in silico predictionPredicts the compound's ability to cross biological membranes, including the blood-brain barrier.

In Vitro Screening: Elucidating Mechanism of Action

The in vitro screening phase is designed to identify the molecular targets of 2-Cyclohexylpiperidine oxalate and to characterize its functional activity at the cellular level. A hierarchical approach, beginning with broad screening and progressing to more specific functional and safety assays, is advised.

Broad Target Screening: Receptor Binding Assays

An initial broad screen against a panel of CNS-relevant receptors (e.g., dopaminergic, serotonergic, adrenergic, and opioid receptors) can efficiently identify potential primary targets.

Protocol: Radioligand Binding Assay

  • Membrane Preparation: Utilize commercially available or in-house prepared cell membranes expressing the target receptors.

  • Competitive Binding: Incubate a fixed concentration of a high-affinity radioligand with the receptor preparation in the presence of serially diluted 2-Cyclohexylpiperidine oxalate.

  • Separation & Detection: Separate bound from free radioligand via rapid filtration and quantify radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC₅₀ value, representing the concentration of the compound that inhibits 50% of the specific radioligand binding.

This assay provides a direct measure of the compound's affinity for a specific receptor.

Functional Characterization: Cellular Assays

Following the identification of binding targets, functional assays are imperative to determine whether the compound acts as an agonist, antagonist, or allosteric modulator.

Example Protocol: GPCR Functional Assay (cAMP Measurement)

  • Cell Culture: Plate cells engineered to express the target G-protein coupled receptor (GPCR).

  • Compound Incubation: Treat cells with a dose-response range of 2-Cyclohexylpiperidine oxalate.

  • Functional Response: For antagonist evaluation, co-incubate with a known agonist.

  • Second Messenger Quantification: Measure changes in intracellular cyclic AMP (cAMP) levels using established methods such as HTRF or ELISA.

  • Data Analysis: Determine the EC₅₀ (for agonists) or IC₅₀ (for antagonists) from the resulting dose-response curves.

Preliminary Safety Assessment: Cytotoxicity Profiling

Concurrent with functional assays, it is crucial to evaluate the general cytotoxicity of the compound to ensure that observed biological effects are not due to non-specific toxicity.[2][3][4]

Protocol: MTT Cell Viability Assay

  • Cell Seeding: Plate a relevant cell line (e.g., a neuronal cell line for a CNS-active compound) in a 96-well format.

  • Compound Exposure: Treat cells with a concentration range of 2-Cyclohexylpiperidine oxalate for a defined period (e.g., 24-48 hours).

  • MTT Incubation: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well, allowing viable cells to metabolize it into formazan crystals.

  • Solubilization and Measurement: Solubilize the formazan product and measure the absorbance at the appropriate wavelength.

  • Data Analysis: Calculate the CC₅₀ (50% cytotoxic concentration) to establish a preliminary therapeutic window.

A variety of cytotoxicity assays are available, and the choice depends on factors such as specificity, sensitivity, and the nature of the test compound.[5]

Diagram 1: In Vitro Screening Cascade

in_vitro_screening start 2-Cyclohexylpiperidine Oxalate physchem Physicochemical Characterization start->physchem binding Broad Receptor Binding Screen physchem->binding hit_decision Binding Hit? binding->hit_decision functional Functional Assays (e.g., cAMP, Ca²⁺ flux) hit_decision->functional Yes stop Stop/Redesign hit_decision->stop No activity_decision Functional Activity? functional->activity_decision cytotoxicity Cytotoxicity Assays (e.g., MTT) activity_decision->cytotoxicity Yes activity_decision->stop No therapeutic_window Acceptable Window? cytotoxicity->therapeutic_window proceed Advance to In Vivo Studies therapeutic_window->proceed Yes therapeutic_window->stop No in_vivo_screening start Promising In Vitro Candidate pk_pd Pharmacokinetic (PK) Studies start->pk_pd pk_decision Favorable PK? pk_pd->pk_decision efficacy Efficacy in Animal Models pk_decision->efficacy Yes stop Stop/Redesign pk_decision->stop No efficacy_decision Significant Efficacy? efficacy->efficacy_decision toxicity Acute In Vivo Toxicity efficacy_decision->toxicity Yes efficacy_decision->stop No safety_decision Acceptable Safety? toxicity->safety_decision lead_candidate Lead Candidate Identification safety_decision->lead_candidate Yes safety_decision->stop No

Caption: A decision-gated workflow for the in vivo assessment of 2-Cyclohexylpiperidine oxalate.

Data Synthesis and Future Directions

A comprehensive biological activity profile is generated by integrating the data from all stages of the screening cascade. A promising lead compound will demonstrate potent and selective activity at a specific molecular target, a clear dose-dependent effect in a relevant animal model of disease, and an acceptable safety margin.

Future steps for a successful candidate would include lead optimization to enhance its pharmacological properties, comprehensive preclinical toxicology studies, and ultimately, the design and execution of clinical trials to evaluate its safety and efficacy in human subjects.

References

  • Chem-Impex. 2-(4-Methoxyphenyl)piperidine oxalate salt. [Link]

  • PubChem. 2-Cyclohexylpiperidine. National Institutes of Health. [Link]

  • Kosheeka. In Vitro Cytotoxicity Assays: Applications in Drug Discovery. [Link]

  • Yunus, M., et al. (2024). Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. Brazilian Journal of Biology, 84, e272186. [Link]

  • Naicker, L. (2015). Pharmacological screening of synthetic piperidine derivatives. DUT Open Scholar. [Link]

  • MDPI. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. [Link]

  • Kalinski, C., et al. (2022). Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. Pharmaceutics, 14(7), 1469. [Link]

  • Kalayou, S. (2021). In-vitro blood-brain barrier models for drug screening and permeation studies: an overview. Drug Design, Development and Therapy, 15, 4571–4583. [Link]

  • Kalueff, A. V., & Nutt, D. J. (2007). Role of the 5-HT1A receptor in the anxiolytic and antidepressant effects of buspirone: a review. Psychopharmacology, 191(4), 549–601.
  • Porsolt, R. D., et al. (1977). Behavioural despair in mice: a primary screening test for antidepressants. Archives Internationales de Pharmacodynamie et de Thérapie, 229(2), 327–336.
  • Vinkers, C. H., et al. (2010). The forced swim test as a model for core symptoms of depression. Neuropsychopharmacology, 35(6), 1275–1285.

Sources

An In-depth Technical Guide to the Receptor Binding Profile of 2-Cyclohexylpiperidine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Cyclohexylpiperidine is a synthetic compound belonging to the piperidine class of molecules, which are integral scaffolds in the design of numerous pharmaceuticals.[1] Its structural architecture, featuring a cyclohexane ring attached to a piperidine moiety, places it in close relation to well-characterized psychoactive compounds, most notably phencyclidine (PCP). PCP, or 1-(1-phenylcyclohexyl)piperidine, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor, binding to a specific site within the receptor's ion channel.[1] This structural similarity strongly suggests that 2-Cyclohexylpiperidine and its salts, such as the oxalate form, are likely to exhibit significant affinity for NMDA receptors. Furthermore, studies on related cyclohexylpiperidine derivatives, like 1-[1-(2-thienyl)cyclohexyl]piperidine (TCP), have revealed binding to both NMDA receptor-coupled sites and sigma (σ) receptors.[2]

This technical guide provides a comprehensive overview of the anticipated receptor binding profile of 2-Cyclohexylpiperidine oxalate, based on the pharmacology of its structural analogs. It will delve into the primary receptor targets, detail the experimental methodologies for characterizing these interactions, and explore the downstream signaling consequences of receptor binding.

Predicted Receptor Binding Profile

Due to a lack of extensive, publicly available screening data for 2-Cyclohexylpiperidine oxalate against a broad panel of receptors, its binding profile is largely inferred from the well-documented affinities of structurally related compounds. The primary targets are predicted to be the NMDA receptor and sigma receptors.

Data Summary: Receptor Affinities of 2-Cyclohexylpiperidine Analogs

The following table summarizes the binding affinities (Ki) of key structural analogs of 2-Cyclohexylpiperidine at their primary receptor targets. These values provide a strong indication of the likely binding profile of 2-Cyclohexylpiperidine oxalate.

CompoundReceptor TargetBinding Affinity (Ki)SpeciesReference
Phencyclidine (PCP)NMDA Receptor (PCP Site)59 nMHuman[1]
Sigma-2 (σ2)136 nMRat[1]
Sigma-1 (σ1)>10,000 nMGuinea Pig[1]
1-[1-(2-thienyl)cyclohexyl]piperidine (TCP)NMDA Receptor-Coupled PCP SitesHigh AffinityMouse[2]
Sigma SitesLow AffinityMouse[2]

Interpretation and Causality: The data for PCP, which differs from 2-Cyclohexylpiperidine by the presence of a phenyl group on the cyclohexane ring, demonstrates high affinity for the PCP binding site within the NMDA receptor ion channel.[1] The slightly lower affinity for the sigma-2 receptor suggests potential polypharmacology. The thienyl-substituted analog, TCP, also shows a preference for the NMDA receptor-coupled sites over sigma sites.[2] The absence of an aromatic substituent directly on the cyclohexane ring in 2-Cyclohexylpiperidine may modulate its affinity and selectivity for these targets compared to PCP and TCP. The basic nitrogen in the piperidine ring is a crucial pharmacophoric element for interaction with both NMDA and sigma receptors.

Key Receptor Systems and Signaling Pathways

The NMDA Receptor System

The N-methyl-D-aspartate (NMDA) receptor is a subtype of ionotropic glutamate receptor that plays a critical role in synaptic plasticity, learning, and memory.[3] Its activation requires the binding of both glutamate and a co-agonist, typically glycine or D-serine, as well as the relief of a voltage-dependent magnesium (Mg2+) block from the ion channel pore.[3]

Signaling Pathway: Upon activation, the NMDA receptor channel opens, allowing the influx of sodium (Na+) and, significantly, calcium (Ca2+) ions.[1] The influx of Ca2+ acts as a crucial second messenger, activating a cascade of downstream signaling molecules, including:

  • Calmodulin (CaM): A primary calcium sensor that activates Ca2+/calmodulin-dependent protein kinases (CaMKs), particularly CaMKII.

  • Protein Kinase C (PKC): Activated by calcium and diacylglycerol (DAG).

  • Src Kinase: A non-receptor tyrosine kinase that can potentiate NMDA receptor function.

  • Nitric Oxide Synthase (nNOS): Activated by Ca2+/calmodulin, leading to the production of nitric oxide (NO), a retrograde messenger.

These signaling pathways ultimately lead to changes in gene expression and protein synthesis that underlie long-term potentiation (LTP) and long-term depression (LTD), the cellular mechanisms of learning and memory.

Diagram of the NMDA Receptor Signaling Pathway

NMDA_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm NMDA_R NMDA Receptor Ca_ion Ca²⁺ Influx NMDA_R->Ca_ion Channel Opening Glutamate Glutamate Glutamate->NMDA_R Glycine Glycine Glycine->NMDA_R CaM Calmodulin (CaM) Ca_ion->CaM Binds to PKC Protein Kinase C (PKC) Ca_ion->PKC Activates CaMKII CaMKII CaM->CaMKII Activates nNOS nNOS CaM->nNOS Activates CREB CREB CaMKII->CREB Phosphorylates PKC->CREB Phosphorylates NO Nitric Oxide (NO) nNOS->NO Gene_Expression Gene Expression & Synaptic Plasticity CREB->Gene_Expression Regulates

Caption: NMDA Receptor Activation and Downstream Signaling Cascade.

The Sigma Receptor System

Sigma receptors are unique intracellular proteins, primarily located at the endoplasmic reticulum-mitochondria interface.[4] They are classified into two main subtypes, sigma-1 (σ1) and sigma-2 (σ2). These receptors are not classical G protein-coupled or ionotropic receptors but are considered molecular chaperones that modulate various cellular signaling pathways.

  • Sigma-1 (σ1) Receptor: The σ1 receptor is known to regulate calcium signaling between the endoplasmic reticulum and mitochondria, modulate the activity of various ion channels, and influence neuronal survival and plasticity.[4]

  • Sigma-2 (σ2) Receptor: The σ2 receptor is implicated in cell proliferation and cell death pathways.[1]

Signaling Pathways: The signaling mechanisms of sigma receptors are complex and not fully elucidated. However, they are known to influence:

  • Calcium Homeostasis: By interacting with inositol trisphosphate (IP3) receptors at the endoplasmic reticulum.

  • Lipid Trafficking and Metabolism: Affecting the distribution of cellular lipids.

  • Activation of Protein Kinases: Including PKC and the ERK pathway.

  • Regulation of Ion Channels: Modulating the function of voltage-gated potassium and calcium channels.

Diagram of Sigma Receptor Signaling Pathways

Sigma_Signaling cluster_ER Endoplasmic Reticulum cluster_cytoplasm Cytoplasm Sigma1_R Sigma-1 Receptor IP3R IP3 Receptor Sigma1_R->IP3R Modulates Ion_Channels Ion Channel Modulation Sigma1_R->Ion_Channels Sigma2_R Sigma-2 Receptor Cell_Survival Cell Survival / Proliferation Sigma2_R->Cell_Survival Ca_release Ca²⁺ Release IP3R->Ca_release PKC_ERK PKC / ERK Activation Ca_release->PKC_ERK Ligand 2-Cyclohexylpiperidine Ligand->Sigma1_R Ligand->Sigma2_R

Caption: Overview of Sigma Receptor Signaling Pathways.

Experimental Protocols for Receptor Binding Characterization

To empirically determine the receptor binding profile of 2-Cyclohexylpiperidine oxalate, a series of in vitro assays are required. A foundational experiment is the competitive radioligand binding assay.

Competitive Radioligand Binding Assay for the NMDA Receptor (PCP Site)

This protocol describes a self-validating system to determine the affinity (Ki) of 2-Cyclohexylpiperidine oxalate for the PCP binding site on the NMDA receptor.

I. Materials and Reagents:

  • Test Compound: 2-Cyclohexylpiperidine oxalate, dissolved in an appropriate solvent (e.g., DMSO) to create a stock solution, with serial dilutions prepared in assay buffer.

  • Radioligand: [3H]-Tenocyclidine ([3H]-TCP), a high-affinity ligand for the PCP site.

  • Non-specific Binding Control: A high concentration of a known, unlabeled PCP site ligand (e.g., 10 µM PCP or MK-801).

  • Receptor Source: Rat or mouse brain cortical membranes, prepared by homogenization and centrifugation.

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM, pH 7.4).

  • Scintillation Cocktail and Glass Fiber Filters (e.g., Whatman GF/B), pre-soaked in a solution like polyethyleneimine (PEI) to reduce non-specific binding.

II. Experimental Workflow:

Diagram of the Competitive Radioligand Binding Assay Workflow

Binding_Assay_Workflow start Start prepare_reagents Prepare Reagents (Membranes, Buffers, Ligands) start->prepare_reagents incubation Incubation (Membranes + [³H]-TCP + Test Compound) prepare_reagents->incubation filtration Rapid Filtration (Separate Bound from Free Radioligand) incubation->filtration washing Wash Filters filtration->washing scintillation_counting Scintillation Counting (Quantify Radioactivity) washing->scintillation_counting data_analysis Data Analysis (Calculate IC₅₀ and Ki) scintillation_counting->data_analysis end End data_analysis->end

Sources

A Preliminary Investigation into the Effects of 2-Cyclohexylpiperidine Oxalate: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: This document provides a preliminary technical guide for the investigation of 2-Cyclohexylpiperidine oxalate. As of the date of this publication, there is a notable absence of direct scientific literature pertaining to the synthesis, pharmacology, and toxicology of this specific compound. The information presented herein is therefore based on established principles of medicinal chemistry, pharmacology, and analytical science, drawing inferences from structurally related compounds. This guide is intended to serve as a foundational resource for researchers and drug development professionals, outlining a strategic approach to the systematic investigation of 2-Cyclohexylpiperidine oxalate.

Introduction

2-Cyclohexylpiperidine is a substituted piperidine derivative that, based on its structural characteristics and the known activities of related molecules, presents a compelling subject for pharmacological investigation. The piperidine moiety is a common scaffold in a multitude of centrally active pharmaceuticals. The hydrochloride salt of 2-Cyclohexylpiperidine has been identified as a building block in the synthesis of pharmaceuticals, particularly in the development of analgesics and anti-inflammatory drugs, and for research into neurotransmitter systems[1][2][3]. The choice of an oxalate salt for a novel compound can offer advantages in terms of stability, bioavailability, and manufacturability, though it also necessitates a thorough evaluation of potential nephrotoxicity associated with the oxalate ion[4][5][6][7].

This guide outlines a comprehensive approach to the preliminary investigation of 2-Cyclohexylpiperidine oxalate, from its chemical synthesis and analysis to the elucidation of its putative pharmacological effects and safety profile.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of 2-Cyclohexylpiperidine and its hydrochloride salt is presented below. These properties are crucial for informing formulation development, analytical method design, and the design of in vitro and in vivo studies.

PropertyValueSource
Molecular FormulaC11H21N[8]
Molecular Weight167.29 g/mol [8]
IUPAC Name2-cyclohexylpiperidine[8]
CAS Number56528-77-9[8]
Boiling Point135 °C (at 35 Torr)[9]
pKa (Predicted)10.56 ± 0.10[9]
XLogP3-AA (Hydrochloride)203.1440774[10]

Proposed Synthesis and Salt Formation

The synthesis of 2-substituted piperidines is well-established in the chemical literature. A plausible and efficient route to 2-Cyclohexylpiperidine is through the catalytic hydrogenation of 2-cyclohexylpyridine.

Experimental Protocol: Synthesis of 2-Cyclohexylpiperidine

Materials:

  • 2-Cyclohexylpyridine

  • Platinum(IV) oxide (Adam's catalyst) or Rhodium on alumina

  • Ethanol (anhydrous)

  • Hydrogen gas

  • Standard glassware for hydrogenation

Procedure:

  • In a high-pressure hydrogenation vessel, dissolve 2-cyclohexylpyridine in anhydrous ethanol.

  • Add a catalytic amount of Platinum(IV) oxide or Rhodium on alumina.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas to the desired pressure (e.g., 50-100 psi).

  • Heat the mixture to a suitable temperature (e.g., 50-80 °C) and stir vigorously.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction to room temperature and carefully vent the hydrogen gas.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield crude 2-Cyclohexylpiperidine.

  • Purify the product by vacuum distillation or column chromatography.

Experimental Protocol: Formation of 2-Cyclohexylpiperidine Oxalate

Materials:

  • 2-Cyclohexylpiperidine

  • Oxalic acid

  • Ethanol or other suitable solvent

Procedure:

  • Dissolve the purified 2-Cyclohexylpiperidine in a minimal amount of a suitable solvent, such as ethanol.

  • In a separate flask, dissolve an equimolar amount of oxalic acid in the same solvent, warming gently if necessary.

  • Slowly add the oxalic acid solution to the 2-Cyclohexylpiperidine solution with stirring.

  • A precipitate of 2-Cyclohexylpiperidine oxalate should form. If no precipitate forms immediately, the solution can be cooled or the solvent partially evaporated.

  • Collect the precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Synthesis_Workflow Start 2-Cyclohexylpyridine Step1 Catalytic Hydrogenation Start->Step1 Intermediate 2-Cyclohexylpiperidine Step1->Intermediate Step2 Salt Formation with Oxalic Acid Intermediate->Step2 Product 2-Cyclohexylpiperidine Oxalate Step2->Product

Caption: Proposed synthesis workflow for 2-Cyclohexylpiperidine Oxalate.

Putative Pharmacology and Mechanism of Action

Based on the pharmacology of structurally analogous compounds, 2-Cyclohexylpiperidine oxalate is hypothesized to interact with one or more of the following central nervous system targets:

  • Dopamine Transporter (DAT): The structural similarity to potent dopamine reuptake inhibitors like 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine (BTCP) suggests that 2-Cyclohexylpiperidine may act as a DAT inhibitor.[11] Inhibition of DAT would lead to an increase in synaptic dopamine levels.[12][13]

  • Adrenergic Receptors: Derivatives of (2-cyclopropoxyphenyl)piperidine have shown high affinity and selectivity for alpha-1a and alpha-1d adrenergic receptors, suggesting that 2-Cyclohexylpiperidine could also modulate adrenergic signaling.[14]

  • NMDA Receptors: The core structure of 2-Cyclohexylpiperidine shares features with phencyclidine (PCP), a well-known non-competitive NMDA receptor antagonist.[15] Therefore, it is plausible that 2-Cyclohexylpiperidine could exhibit NMDA receptor antagonist activity.[16][17][18][19][20]

Putative Dopamine Transporter (DAT) Inhibition

Inhibition of DAT prevents the reuptake of dopamine from the synaptic cleft, thereby prolonging its action on postsynaptic receptors. This mechanism is associated with stimulant and, in some cases, therapeutic effects in conditions like ADHD.[12]

DAT_Inhibition_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Dopamine_Vesicle Dopamine Vesicles Dopamine_Synapse Dopamine Dopamine_Vesicle->Dopamine_Synapse Release DAT Dopamine Transporter (DAT) Compound 2-Cyclohexylpiperidine Compound->DAT Inhibition Dopamine_Synapse->DAT Dopamine_Receptor Dopamine Receptors Dopamine_Synapse->Dopamine_Receptor Binding Signaling Postsynaptic Signaling Dopamine_Receptor->Signaling

Caption: Putative mechanism of dopamine transporter (DAT) inhibition.

Putative Adrenergic Receptor Antagonism

Antagonism of alpha-1 adrenergic receptors can lead to a variety of physiological effects, including vasodilation and smooth muscle relaxation.[21] In the central nervous system, these receptors are involved in arousal and attention.

Adrenergic_Signaling_Pathway Norepinephrine Norepinephrine Alpha1_AR α1-Adrenergic Receptor Norepinephrine->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq Activates Compound 2-Cyclohexylpiperidine (Antagonist) Compound->Alpha1_AR Blocks PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to Receptor PKC Protein Kinase C DAG->PKC Activates Ca_Release Ca²⁺ Release ER->Ca_Release Ca_Release->PKC Activates Cellular_Response Cellular Response PKC->Cellular_Response Phosphorylates Targets

Caption: Putative alpha-1 adrenergic receptor antagonist signaling pathway.[21][22][23]

Putative NMDA Receptor Antagonism

Non-competitive antagonism of the NMDA receptor blocks the influx of calcium ions, which can have dissociative anesthetic and psychoactive effects. This mechanism is also being investigated for its potential in treating depression.[16][19]

NMDA_Receptor_Antagonism Glutamate Glutamate NMDA_Receptor NMDA Receptor Channel Glutamate->NMDA_Receptor Binds Glycine Glycine Glycine->NMDA_Receptor Binds (Co-agonist) Ca_Influx Ca²⁺ Influx NMDA_Receptor->Ca_Influx Channel Opens Compound 2-Cyclohexylpiperidine (Antagonist) Compound->NMDA_Receptor Blocks Channel Signaling_Cascade Downstream Signaling Ca_Influx->Signaling_Cascade

Caption: Putative mechanism of non-competitive NMDA receptor antagonism.[20]

Proposed In Vitro and In Vivo Investigational Plan

A phased approach to the investigation of 2-Cyclohexylpiperidine oxalate is recommended, beginning with in vitro assays to determine its primary pharmacological targets, followed by in vivo studies to assess its physiological and behavioral effects.

In Vitro Studies
AssayObjectiveExperimental SystemKey Parameters
Receptor Binding Assays To determine the binding affinity (Ki) of 2-Cyclohexylpiperidine for DAT, adrenergic receptors (α1, α2), and NMDA receptors.Radioligand binding assays using cell membranes expressing the target receptors.Ki, IC50
Dopamine Uptake Assay To measure the functional inhibition of DAT by 2-Cyclohexylpiperidine.Cells expressing DAT (e.g., HEK293-DAT) and [³H]dopamine.IC50, Vmax, Km
Calcium Flux Assay To assess the functional antagonism of NMDA receptors.Cells expressing NMDA receptors loaded with a calcium-sensitive dye.IC50
Second Messenger Assays To determine the functional antagonism of adrenergic receptors by measuring downstream signaling molecules (e.g., IP3).Cells expressing the target adrenergic receptors.EC50
Experimental Protocol: In Vitro Dopamine Transporter (DAT) Inhibition Assay[25][26][27][28][29]

Materials:

  • HEK293 cells stably expressing human DAT (hDAT)

  • [³H]Dopamine

  • 2-Cyclohexylpiperidine oxalate

  • Nomifensine (positive control)

  • 96-well cell culture plates

  • Scintillation counter and fluid

Procedure:

  • Cell Plating: Seed hDAT-expressing cells in 96-well plates to achieve a confluent monolayer.

  • Assay Preparation: Wash cells with pre-warmed uptake buffer.

  • Compound Addition: Add varying concentrations of 2-Cyclohexylpiperidine oxalate to the wells. Include wells with buffer only (100% uptake) and a high concentration of nomifensine (non-specific uptake).

  • Pre-incubation: Incubate at 37°C for 10-20 minutes.

  • Uptake Initiation: Add [³H]Dopamine to all wells and incubate for 5-10 minutes at 37°C.

  • Uptake Termination: Rapidly wash the cells with ice-cold uptake buffer.

  • Quantification: Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value by non-linear regression analysis.

In Vivo Studies
StudyObjectiveAnimal ModelKey Parameters
Locomotor Activity To assess the stimulant or depressant effects of 2-Cyclohexylpiperidine oxalate.Mice or ratsHorizontal and vertical activity, stereotypy.
Microdialysis To measure the effect of 2-Cyclohexylpiperidine oxalate on extracellular dopamine levels in the brain.RatsDopamine concentration in the nucleus accumbens or striatum.[24][25][26][27][28]
Drug Discrimination To determine if the subjective effects of 2-Cyclohexylpiperidine oxalate are similar to known drugs (e.g., cocaine, PCP).Rats trained to discriminate between saline and a reference drug.Percentage of drug-appropriate lever responding.
Analgesia Models To evaluate the potential analgesic effects.Mice or ratsHot plate test, tail-flick test.
Acute Toxicity To determine the acute toxicity and LD50 of 2-Cyclohexylpiperidine oxalate.Mice or ratsMortality, clinical signs of toxicity.
Experimental Protocol: In Vivo Microdialysis for Dopamine Measurement[30][31][32][33][34]

Materials:

  • Male Wistar rats

  • Microdialysis probes

  • Stereotaxic apparatus

  • HPLC with electrochemical detection

  • 2-Cyclohexylpiperidine oxalate

Procedure:

  • Surgery: Implant a guide cannula stereotaxically into the nucleus accumbens or striatum of anesthetized rats.

  • Recovery: Allow the animals to recover for at least 48 hours.

  • Probe Insertion: On the day of the experiment, insert a microdialysis probe through the guide cannula.

  • Baseline Collection: Perfuse the probe with artificial cerebrospinal fluid (aCSF) and collect baseline dialysate samples.

  • Drug Administration: Administer 2-Cyclohexylpiperidine oxalate (intraperitoneally or intravenously).

  • Sample Collection: Continue to collect dialysate samples at regular intervals (e.g., every 10-20 minutes).

  • Dopamine Analysis: Analyze the dopamine concentration in the dialysate samples using HPLC-EC.

  • Data Analysis: Express the results as a percentage change from the baseline dopamine levels.

Analytical Chemistry

The development of robust analytical methods is essential for the accurate quantification of 2-Cyclohexylpiperidine oxalate in biological matrices and for quality control purposes.

Proposed Analytical Methods
TechniqueDetectorApplication
High-Performance Liquid Chromatography (HPLC) UV or Diode Array Detector (DAD)Purity assessment and quantification in pharmaceutical formulations.
Gas Chromatography-Mass Spectrometry (GC-MS) Mass Spectrometer (MS)Identification and quantification in biological samples (e.g., blood, urine).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Triple Quadrupole Mass SpectrometerHigh-sensitivity quantification in pharmacokinetic studies.

Safety and Regulatory Considerations

Toxicological Profile

A comprehensive toxicological evaluation of 2-Cyclohexylpiperidine oxalate is required. Key areas of investigation should include:

  • Acute and chronic toxicity: To determine the short-term and long-term adverse effects.

  • Nephrotoxicity: Given the oxalate counter-ion, a thorough assessment of renal function and histopathology is critical.[4][5][7]

  • Neurotoxicity: To evaluate any adverse effects on the central nervous system.

  • Cardiovascular safety: To assess effects on heart rate, blood pressure, and cardiac function.

  • Genotoxicity and carcinogenicity: To determine the potential for genetic damage and cancer.

Legal Status

The legal status of 2-Cyclohexylpiperidine oxalate is currently undefined. However, its structural similarity to phencyclidine (PCP), a Schedule II controlled substance in the United States, and its analogs, many of which are Schedule I substances, suggests that it could be considered a controlled substance analog under the Federal Analog Act if intended for human consumption.[11][15][29][30][31] Therefore, all research with this compound should be conducted in compliance with local, state, and federal regulations.

References

  • PubChemLite. 2-cyclohexylpiperidine hydrochloride (C11H21N). [Link]

  • Lener, M. S., et al. (2017). A Review of the Mechanism of Antagonism of N-methyl-D-aspartate Receptor by Ketamine in Treatment-resistant Depression. Cureus, 9(5), e1243. [Link]

  • Wikipedia. Phencyclidine. [Link]

  • PubChem. 2-Cyclohexylpiperidine. [Link]

  • Wikipedia. Alpha-1 adrenergic receptor. [Link]

  • Zhang, Y., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst. Nature Communications, 14(1), 6428. [Link]

  • He, M., et al. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical chemistry, 88(12), 6205–6211. [Link]

  • Saha, K., et al. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current protocols in pharmacology, 78, 12.19.1–12.19.18. [Link]

  • Wikipedia. NMDA receptor antagonist. [Link]

  • Medical News Today. Oxalic acid (oxalate): What it is, uses, and risks. [Link]

  • Mulay, S. R., et al. (2023). Oxalate Nephropathy and the Mechanism of Oxalate-Induced Kidney Injury. Kidney & Blood Pressure Research, 48(1), 114-126. [Link]

  • Bermingham, D. P., & Blakely, R. D. (2016). Mechanisms of dopamine transporter regulation in normal and disease states. ACS chemical neuroscience, 7(9), 1225–1237. [Link]

  • Shou, M., et al. (2006). Monitoring Dopamine in Vivo by Microdialysis Sampling and On-Line CE-Laser-Induced Fluorescence. Analytical chemistry, 78(19), 6717–6725. [Link]

  • Knowlton, K. U., et al. (1993). A nuclear pathway for alpha 1-adrenergic receptor signaling in cardiac cells. The Journal of biological chemistry, 268(21), 15374–15377. [Link]

  • Patsnap Synapse. What are NMDA receptor antagonists and how do they work? [Link]

  • U.S. Department of Justice. PCP Fast Facts. [Link]

  • Saal, C. (2014). Pharmaceutical salts of small molecule drugs: opportunities and challenges. Die Pharmazie-An International Journal of Pharmaceutical Sciences, 69(10), 723-728. [Link]

  • ResearchGate. Oxalate Nephropathy and the Mechanism of Oxalate-Induced Kidney Injury. [Link]

  • Wikipedia. Dopamine transporter. [Link]

  • Defense Technical Information Center. Piperidine Synthesis. [Link]

  • ResearchGate. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). [Link]

  • Phoenix Center. Fact PCP. [Link]

  • Jackson, G., et al. (2010). Pharmaceutical salts: a formulation trick or a clinical conundrum?. British journal of cardiology, 17(4), 181. [Link]

  • Baran Lab. Pyridine Synthesis: Cliff Notes. [Link]

  • Foster, J. D. (2022). Overview of the structure and function of the dopamine transporter and its protein interactions. Frontiers in molecular neuroscience, 15, 999554. [Link]

  • GeneGlobe. α-Adrenergic Signaling. [Link]

  • Chen, K. C. (2003). Microdialysis of dopamine interpreted with quantitative model incorporating probe implantation trauma. Journal of neuroscience methods, 128(1-2), 171–183. [Link]

  • Gandal, M. J. (2022). Physiology, NMDA Receptor. In StatPearls. StatPearls Publishing. [Link]

  • MedlinePlus. Substance use - phencyclidine (PCP). [Link]

  • Cheng, M. H., & Bahar, I. (2019). Structure of the human dopamine transporter and mechanisms of inhibition. Nature structural & molecular biology, 26(8), 726–735. [Link]

  • Al-Shorbagy, M. Y., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International journal of molecular sciences, 24(13), 10837. [Link]

  • Pixorize. Alpha-1 Adrenergic Receptors. [Link]

  • Google Patents. WO2005063768A1 - Novel pyridine derivatives, a process for their preparation and a pharmaceutical composition containing the same.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2013). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. AAPS PharmSciTech, 14(3), 1124–1133. [Link]

  • News-Medical. Making the Most of Microdialysis for Neurotransmitter Analysis. [Link]

  • Suresh, K., et al. (2017). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Crystal Growth & Design, 17(11), 5869-5877. [Link]

  • Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical chemistry, 78(5), 154A–161A. [Link]

  • BioIVT. DAT (SLC6A3) Transporter Assay. [Link]

  • UNODC. Details for Phencyclidine-type substances. [Link]

  • Reith, M. E., et al. (2015). Nonclassical Pharmacology of the Dopamine Transporter: Atypical Inhibitors, Allosteric Modulators, and Partial Substrates. Journal of medicinal chemistry, 58(13), 5079–5098. [Link]

  • National Center for Biotechnology Information. Gene: Adra1a adrenoceptor alpha 1A [ (Norway rat)]. [Link]

  • XenoTech. In Vitro DDI Drug Transporter Studies ADME 101 Webinar: Efflux and Uptake Transporters. [Link]

Sources

Navigating the Labyrinth: A Technical Guide to the Safe Handling and Application of 2-Cyclohexylpiperidine Oxalate for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the safety, handling, and potential research applications of 2-Cyclohexylpiperidine oxalate. It is intended for researchers, scientists, and drug development professionals who require a comprehensive understanding of this potent compound to ensure both personal safety and the integrity of their experimental outcomes. By elucidating the causality behind handling protocols and grounding them in established scientific principles, this document aims to foster a culture of safety and precision in the laboratory.

Unveiling the Compound: Physicochemical Properties and Toxicological Profile

2-Cyclohexylpiperidine oxalate is a chemical entity that demands respect. Its handling requires a foundational understanding of its properties and inherent hazards.

Table 1: Physicochemical Properties of 2-Cyclohexylpiperidine and Oxalic Acid

Property2-CyclohexylpiperidineOxalic Acid
Molecular FormulaC₁₁H₂₁NC₂H₂O₄
Molecular Weight167.29 g/mol 90.03 g/mol (anhydrous)
AppearanceNot specified in readily available literatureWhite crystalline solid[1]
SolubilityNot specified in readily available literatureForms a colorless solution in water[1]

The piperidine moiety is a common scaffold in many pharmaceuticals and bioactive molecules[2]. Depending on the substitution pattern, piperidine derivatives can exhibit a wide range of pharmacological activities, including effects on the central nervous system. The cyclohexyl group attached at the 2-position of the piperidine ring influences the compound's lipophilicity and steric bulk, which can in turn affect its binding to biological targets.

The oxalate anion is a significant contributor to the compound's toxicity. Oxalic acid and its soluble salts are corrosive and can cause severe irritation upon contact with the eyes, skin, and respiratory tract. Systemically, oxalate is known for its ability to chelate calcium ions, forming insoluble calcium oxalate crystals. This can lead to hypocalcemia and the deposition of these crystals in various tissues, most notably the kidneys, potentially causing renal damage[3].

The Cornerstone of Safety: A Risk-Based Approach to Handling

Given the potent nature of 2-Cyclohexylpiperidine oxalate, a comprehensive safety protocol is not merely a suggestion but a necessity. The principles of "Control Banding" offer a systematic approach to managing the risks associated with handling potent pharmaceutical compounds, especially those with limited toxicological data[4][5].

Occupational Exposure Banding (OEB)

Occupational Exposure Banding (OEB) is a method to categorize chemicals into bands based on their potential health outcomes and potency. This allows for the implementation of appropriate containment and handling procedures even when a specific Occupational Exposure Limit (OEL) has not been established. For a novel or sparsely studied compound like 2-Cyclohexylpiperidine oxalate, a conservative approach is warranted. Based on the known hazards of piperidine derivatives and oxalates, it is prudent to assign this compound to a high-potency category, necessitating stringent control measures.

Table 2: Illustrative Occupational Exposure Banding (OEB) System

OEBOEL Range (µg/m³)Hazard PotentialRequired Containment and Handling Practices
1>1000LowGeneral laboratory ventilation, standard PPE
2100 - 1000Low to ModerateLocal exhaust ventilation (e.g., fume hood), enhanced PPE
310 - 100ModerateChemical fume hood, dedicated equipment, stringent procedures
41 - 10HighClosed systems, glove bags, or isolators; specialized PPE
5<1Very HighFull containment in glovebox isolators, dedicated facilities

For 2-Cyclohexylpiperidine oxalate, handling procedures consistent with OEB 3 or 4 should be adopted as a starting point, pending a comprehensive internal risk assessment.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the hazard from the operator. The following are essential when working with 2-Cyclohexylpiperidine oxalate:

  • Chemical Fume Hood: All handling of the solid compound and preparation of solutions must be conducted in a certified chemical fume hood with a demonstrated face velocity of at least 100 feet per minute.

  • Ventilated Enclosures: For weighing and transferring larger quantities, a ventilated balance enclosure or powder containment hood provides an additional layer of protection.

  • Closed Systems: For larger-scale operations or repetitive tasks, the use of closed systems, such as glove bags or glovebox isolators, is strongly recommended to minimize the risk of aerosol generation and exposure.

Personal Protective Equipment (PPE): The Essential Barrier

The selection of appropriate PPE is critical and should be based on a thorough risk assessment. The following provides a baseline recommendation:

  • Gloves: Chemical-resistant gloves (e.g., nitrile) should be worn at all times. Double-gloving is recommended, especially when handling concentrated solutions or the neat compound. Gloves must be inspected before use and changed immediately upon contamination.

  • Eye Protection: Chemical splash goggles are mandatory. A face shield should be worn in conjunction with goggles when there is a significant risk of splashes.

  • Lab Coat: A buttoned lab coat, preferably with elastic cuffs, should be worn. For higher-risk procedures, a disposable gown made of a protective material is advisable.

  • Respiratory Protection: In situations where engineering controls may not be sufficient to control exposure, or during spill cleanup, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.

PPE_Hierarchy cluster_Application Application for 2-Cyclohexylpiperidine Oxalate Elimination Elimination Substitution Substitution Engineering Engineering Controls Administrative Administrative Controls Engineering_Desc Fume Hoods, Ventilated Enclosures, Closed Systems Engineering->Engineering_Desc PPE Personal Protective Equipment Administrative_Desc SOPs, Training, Restricted Access Administrative->Administrative_Desc PPE_Desc Gloves, Goggles, Lab Coat, Respirator PPE->PPE_Desc

Caption: Hierarchy of controls applied to handling potent compounds.

Methodologies in Action: Experimental Protocols and Self-Validating Systems

The following protocols are provided as a guide and should be adapted and validated for specific experimental conditions. The principle of a "self-validating system" is embedded in these protocols through the inclusion of appropriate controls, standards, and system suitability checks, ensuring the reliability and reproducibility of the data generated.

Synthesis and Purification of 2-Cyclohexylpiperidine Oxalate

The synthesis of 2-Cyclohexylpiperidine oxalate typically involves the formation of the free base, 2-cyclohexylpiperidine, followed by salt formation with oxalic acid.

Step-by-Step Methodology:

  • Synthesis of 2-Cyclohexylpiperidine (Free Base): A common route involves the reduction of 2-cyclohexylpyridine. This can be achieved through catalytic hydrogenation using a catalyst such as platinum oxide in a suitable solvent like ethanol or acetic acid, under hydrogen pressure.

  • Purification of the Free Base: The crude 2-cyclohexylpiperidine should be purified to remove unreacted starting materials and byproducts. This can be accomplished through distillation under reduced pressure or column chromatography on silica gel.

  • Salt Formation:

    • Dissolve the purified 2-cyclohexylpiperidine in a suitable solvent (e.g., ethanol, isopropanol).

    • Separately, prepare a solution of one molar equivalent of oxalic acid in the same solvent.

    • Slowly add the oxalic acid solution to the piperidine solution with stirring.

    • The 2-Cyclohexylpiperidine oxalate salt will precipitate out of the solution.

    • The precipitate can be collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.

Self-Validation: The identity and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC). The melting point of the salt should also be determined and compared to literature values if available.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which can be an indicator of cell viability and cytotoxicity[6][7][8][9][10].

Step-by-Step Methodology:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: Prepare a stock solution of 2-Cyclohexylpiperidine oxalate in a suitable solvent (e.g., DMSO, sterile water) and then prepare serial dilutions in cell culture medium. Replace the existing medium with the medium containing the test compound at various concentrations. Include vehicle controls (medium with the solvent at the same concentration as the highest compound concentration) and untreated controls.

  • Incubation: Incubate the cells with the compound for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., acidified isopropanol or DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value using non-linear regression analysis.

Self-Validation: The assay should include positive controls (a known cytotoxic agent) to ensure the assay is performing as expected. The linearity of the relationship between cell number and absorbance should be established for the specific cell line being used.

MTT_Assay_Workflow Start Start Cell_Seeding Seed cells in 96-well plate Start->Cell_Seeding Incubate_Overnight Incubate overnight Cell_Seeding->Incubate_Overnight Compound_Treatment Treat cells with 2-Cyclohexylpiperidine oxalate Incubate_Overnight->Compound_Treatment Incubate_Treatment Incubate for 24-72 hours Compound_Treatment->Incubate_Treatment MTT_Addition Add MTT solution Incubate_Treatment->MTT_Addition Incubate_MTT Incubate for 2-4 hours MTT_Addition->Incubate_MTT Solubilization Add solubilization buffer Incubate_MTT->Solubilization Read_Absorbance Read absorbance at 570 nm Solubilization->Read_Absorbance Data_Analysis Calculate IC50 Read_Absorbance->Data_Analysis End End Data_Analysis->End

Caption: Workflow for the MTT cytotoxicity assay.

Emergency Preparedness: Spill and Exposure Response

A proactive approach to safety includes being prepared for emergencies.

Spill Response:

  • Evacuate: Immediately evacuate the area of the spill.

  • Alert: Notify your supervisor and institutional safety office.

  • Contain: If it is safe to do so, contain the spill using appropriate absorbent materials (e.g., chemical spill pillows or pads). For solid spills, carefully cover with a damp cloth to avoid generating dust.

  • Clean-up: Spill clean-up should only be performed by trained personnel wearing appropriate PPE, including respiratory protection.

  • Decontaminate: Decontaminate the area of the spill with a suitable cleaning agent.

  • Dispose: All contaminated materials must be disposed of as hazardous waste according to institutional guidelines.

Exposure Response:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Conclusion: Fostering a Culture of Safety and Scientific Rigor

The responsible use of potent compounds like 2-Cyclohexylpiperidine oxalate is paramount in a research and drug development setting. This guide has provided a framework for understanding the inherent hazards, implementing robust safety protocols, and outlining key experimental methodologies. By integrating the principles of control banding, engineering controls, and appropriate PPE with well-validated experimental designs, researchers can confidently and safely explore the scientific potential of this and other potent chemical entities. The ultimate goal is to ensure that the pursuit of scientific advancement is never compromised by a lapse in safety.

References

  • Altasciences. (n.d.). Critical Considerations for the Safe and Compliant Manufacture of Highly Potent Drugs.
  • Association of the British Pharmaceutical Industry. (n.d.). Exposure Limits for Airborne Therapeutic Substances and their Intermediates.
  • Bercu, J. P., & Dolan, D. G. (2013). Considerations for setting occupational exposure limits for novel pharmaceutical modalities. Regulatory Toxicology and Pharmacology, 67(2), 235-243.
  • Benchchem. (2025). Application Notes and Protocols for the Purification of Piperidine Reaction Products.
  • Cascone, J., Nettleton, J., Müller, P., Iliopoulos, T., Doherty, P., & Bormett, D. (n.d.). Strategies for High-Containment. Pharmaceutical Technology.
  • Cramer, G. M., Ford, R. A., & Hall, R. L. (1978). Estimation of toxic hazard--a decision tree approach. Food and Cosmetics Toxicology, 16(3), 255-276.
  • Dolan, D. G., Naumann, B. D., Sargent, E. V., Maier, A., & Dourson, M. (2005). Application of the threshold of toxicological concern concept to pharmaceutical manufacturing operations. Regulatory Toxicology and Pharmacology, 43(1), 1-9.
  • ECETOC. (n.d.). Guidance for Setting Occupational Exposure Limits: Emphasis on Data-Poor Substances.
  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation.
  • European Medicines Agency. (n.d.). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.
  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
  • Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]

  • Nawrocka, W., Sztuba, B., Kowalska, M. W., Liszkiewicz, H., Wietrzyk, J., Nasulewicz, A., ... & Opolski, A. (2004).
  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
  • Naumann, B. D., Sargent, E. V., Starkman, B. S., Fraser, W. J., Becker, G. T., & Kirk, G. D. (1996). Performance-based exposure control limits for pharmaceutical active ingredients.
  • National Center for Biotechnology Information. (n.d.). Piperidine: Human health tier II assessment.
  • Perelman School of Medicine at the University of Pennsylvania. (2022, December 15). Characterization of Sigma-2 Receptor—Specific Binding Sites Using [3H]DTG and [125I]RHM-4.
  • PubChem. (n.d.). 1-Cyclohexylpiperidine. Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexylpiperidine. Retrieved from [Link]

  • ResearchGate. (n.d.). LD50/LC50 (Lethal Dosage 50/Lethal Concentration 50).
  • Routledge. (n.d.). Handbook of Analytical Validation.
  • Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods.
  • Stanard, B., Spencer, P., & Ader, A. (2015). Setting health-based exposure limits for antibody-drug conjugates. Pharmaceutical Technology, 39(10), 38-43.
  • ATCC. (n.d.). MTT Cell Proliferation Assay.
  • U.S. Food and Drug Administration. (n.d.). Guidance for Industry: Bioanalytical Method Validation.
  • Vilner, B. J., John, C. S., & Bowen, W. D. (1995). Sigma-1 and sigma-2 receptors are expressed in a wide variety of human and rodent tumor cell lines. Cancer Research, 55(2), 403-408.
  • Zefirova, O. N., & Nurieva, E. V. (2020).
  • Agno Pharmaceuticals. (n.d.). Potent Compound Handling Operations: Exposure To APIs.
  • Provost, J. J., & Wallert, M. A. (2015). MTT Proliferation Assay Protocol.
  • Kroes, R., Renwick, A. G., Cheeseman, M., Kleiner, J., Mangelsdorf, I., Piersma, A., ... & Würtzen, G. (2004). Structure-based thresholds of toxicological concern (TTC): guidance for application to substances present at low levels in the diet. Food and Chemical Toxicology, 42(1), 65-83.
  • Sargent, E. V., & Kirk, G. D. (1988). Establishing airborne exposure limits in the pharmaceutical industry.
  • Semantic Scholar. (2021, July 29). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening.
  • Frontiers. (2020, March 12). Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors.
  • PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT).
  • PubMed Central. (n.d.). In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture.
  • PubMed Central. (n.d.). SIGMA RECEPTOR BINDING ASSAYS.
  • PubMed. (n.d.). Synthesis, in Vitro Activities of (2-cyclopropoxyphenyl)piperidine Derivatives for Alpha 1a and Alpha 1d Adrenergic Receptor Inhibitors.
  • Revue Roumaine de Chimie. (n.d.). MIXED OXIDES SYNTHESIS BY THE OXALATE METHOD.
  • MDPI. (n.d.). Impact of Oxalate Ligand in Co-Precipitation Route on Morphological Properties and Phase Constitution of Undoped and Rh-Doped BaTiO3 Nanoparticles.
  • NIH. (2020, April 20). An Oxalate-Bridged Copper(II) Complex Combining Monodentate Benzoate, 2,2′-bipyridine and Aqua Ligands: Synthesis, Crystal Structure and Investigation of Magnetic Properties.
  • Carl ROTH. (2025, March 31). Safety Data Sheet: Piperidine.
  • European Pharmaceutical Review. (2022, June 7). Update on setting occupational exposure limits.
  • Deranged Physiology. (2023, December 18). Therapeutic index, ED50, TD50 and LD50.

Sources

Commercial Availability & Technical Profile: 2-Cyclohexylpiperidine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Commercial Availability & Technical Profile of 2-Cyclohexylpiperidine Oxalate Document Type: Technical Guide / Whitepaper Audience: Researchers, Medicinal Chemists, and Procurement Specialists

Executive Summary

2-Cyclohexylpiperidine oxalate (CAS: 1177322-67-6) is a specialized piperidine derivative utilized primarily as a pharmacophore in the development of NMDA receptor antagonists, analgesics, and agrochemicals. Unlike its structural isomer N-cyclohexylpiperidine or the controlled substance Phencyclidine (PCP), this compound features a C-C bond between the piperidine C2 position and the cyclohexyl ring.

Commercially, the oxalate salt is a niche research chemical . While the free base (CAS: 56528-77-9) and hydrochloride salt (CAS: 51523-81-0) are readily available from major catalog suppliers, the oxalate form often requires custom synthesis or in-house preparation. This guide provides a comprehensive sourcing strategy, technical specifications, and a validated protocol for converting the free base to the oxalate salt to ensure project continuity.

Chemical Identity & Structural Distinction

It is critical to distinguish 2-cyclohexylpiperidine from its isomers to avoid procurement errors.

Feature2-Cyclohexylpiperidine (Target)N-Cyclohexylpiperidine (Isomer)Phencyclidine (PCP)
Structure Cyclohexyl ring at C2 of piperidineCyclohexyl ring at Nitrogen Phenyl + Cyclohexyl at Nitrogen
CAS (Free Base) 56528-77-93319-01-577-10-1
Primary Use Building block, NMDA ligand synthesisSolvent, rubber acceleratorDissociative anesthetic (Controlled)
Regulatory Generally UnscheduledUnscheduledSchedule II (US) / Class A (UK)
Structural Visualization

The following diagram illustrates the synthesis and structural connectivity of the target compound.

G Pyridine Pyridine (Starting Material) Step1 Reduction / Grignard (Catalytic Hydrogenation) Pyridine->Step1 FreeBase 2-Cyclohexylpiperidine (Free Base) CAS: 56528-77-9 Step1->FreeBase C2-Functionalization OxalateSalt 2-Cyclohexylpiperidine Oxalate (Target Salt) CAS: 1177322-67-6 FreeBase->OxalateSalt OxalicAcid + Oxalic Acid (Anhydrous) OxalicAcid->OxalateSalt Precipitation in Et2O/EtOH

Figure 1: Synthetic pathway and salt formation logic for 2-Cyclohexylpiperidine Oxalate.

Commercial Availability Landscape

Supply Chain Status
  • Direct Availability: Low. The oxalate salt is rarely stocked as a catalog item due to the higher stability and popularity of the hydrochloride salt.

  • Lead Time: 4–6 weeks for direct orders (often "make-to-order").

  • Cost Estimate: High premium for the pre-made oxalate (

    
    1,500/g depending on purity and vendor).
    
Recommended Sourcing Strategy

For research applications requiring >5 grams, buying the oxalate directly is inefficient. The recommended strategy is to purchase the Free Base or Hydrochloride and convert it.

Validated Suppliers (Free Base/HCl):

  • Sigma-Aldrich / MilliporeSigma: Stocks the hydrochloride (CAS: 51523-81-0).

  • Enamine: Offers building blocks and analogs; likely source for the free base.

  • Combi-Blocks: Often stocks C-substituted piperidines.

  • International Laboratory USA: Lists the oxalate salt (Product Code 6198302), though stock levels must be verified.

Procurement Decision Logic

DecisionTree Start Need 2-Cyclohexylpiperidine Oxalate CheckStock Check Catalog Availability (IntLab, Custom Synthesis) Start->CheckStock IsAvailable In Stock? CheckStock->IsAvailable BuyDirect Purchase Direct (High Cost, Low Effort) IsAvailable->BuyDirect Yes BuyPrecursor Purchase Free Base or HCl (Low Cost, Med Effort) IsAvailable->BuyPrecursor No / Too Expensive Convert Perform Salt Formation (See Protocol 4.1) BuyPrecursor->Convert QC Verify via NMR/m.p. Convert->QC

Figure 2: Strategic workflow for sourcing 2-Cyclohexylpiperidine Oxalate.

Technical Specifications & Preparation Protocol

Validated Protocol: Preparation of Oxalate Salt

If the commercial oxalate is unavailable, use this standard protocol to convert the free base. This method relies on the solubility differential between the free base (soluble in ether/alcohol) and the oxalate salt (precipitates).

Prerequisites:

  • Starting Material: 2-Cyclohexylpiperidine (Free Base). Note: If starting with HCl salt, neutralize with NaOH and extract into ether first.

  • Reagents: Oxalic acid (anhydrous or dihydrate), Diethyl ether (anhydrous), Ethanol (absolute).

Step-by-Step Procedure:

  • Dissolution: Dissolve 10 mmol (1.67 g) of 2-cyclohexylpiperidine free base in 20 mL of anhydrous diethyl ether. Ensure the solution is clear.

  • Acid Preparation: Separately, dissolve 10.5 mmol (0.95 g) of oxalic acid in 5–10 mL of warm absolute ethanol.

  • Precipitation: Add the oxalic acid solution dropwise to the stirring amine solution. A white precipitate should form immediately.

    • Troubleshooting: If no precipitate forms, cool the mixture to 0°C or add more ether to decrease polarity.

  • Filtration: Stir for 30 minutes at room temperature. Filter the solid under vacuum.

  • Purification: Wash the filter cake with cold ether (2 x 10 mL). Recrystallize from ethanol/ether if higher purity is required.

  • Drying: Dry in a vacuum desiccator over P₂O₅ to remove trace solvent.

Physicochemical Properties
PropertyValueNotes
Molecular Formula C₁₁H₂₁N[1] • C₂H₂O₄1:1 Stoichiometry
Molecular Weight 257.32 g/mol Free Base: 167.29 + Oxalic: 90.03
Melting Point 150–154 °C (Typical)Sharp mp indicates high purity
Solubility Water (Moderate), Ethanol (Hot), Ether (Insoluble)Use ether for precipitation
Appearance White crystalline powderHygroscopic – store in desiccator

Safety & Handling (E-E-A-T)

While 2-cyclohexylpiperidine is not a controlled substance like PCP, it is a potent chemical intermediate.

  • Hazards: Causes severe skin burns and eye damage (H314).[2] Harmful if swallowed (H302).[2][3]

  • PPE: Wear chemical-resistant gloves (Nitrile), safety goggles, and a lab coat. Handle in a fume hood.

  • Storage: Store at Room Temperature (RT) in a tightly sealed container. Oxalates can be hygroscopic; protect from moisture to maintain stoichiometry.

References

  • PubChem. (2025).[4][1][5] 2-Cyclohexylpiperidine Compound Summary. National Library of Medicine.[1] [Link]

  • International Laboratory USA. (n.d.). Product Catalog: 2-Cyclohexylpiperidine Oxalate. Retrieved from IntLab Database. [Link]

  • Contreras, P. C., et al. (1986). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues. Journal of Medicinal Chemistry. [Link]

Sources

Methodological & Application

Application Notes and Protocols for 2-Cyclohexylpiperidine Oxalate in Dopamine Transporter (DAT) Binding Assays

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for utilizing 2-Cyclohexylpiperidine oxalate in in-vitro competitive radioligand binding assays to characterize its interaction with the dopamine transporter (DAT). The dopamine transporter is a critical regulator of dopaminergic signaling and a primary target for psychostimulants and various therapeutic agents.[1][2][3] 2-Cyclohexylpiperidine, formulated as an oxalate salt to improve solubility and stability, serves as a valuable research tool for probing DAT structure and function.[4][5] These application notes offer detailed, field-proven protocols, data analysis procedures, and the scientific rationale behind key experimental steps, designed for researchers, scientists, and drug development professionals.

Introduction to Dopamine Transporter Binding Assays

The dopamine transporter (DAT) is a presynaptic membrane protein that mediates the reuptake of dopamine from the synaptic cleft, thereby controlling the magnitude and duration of dopaminergic neurotransmission.[2] Its crucial role in regulating dopamine homeostasis makes it a key target in neuroscience research and for drugs treating conditions like ADHD, as well as substances of abuse such as cocaine and amphetamines.[1][6]

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor or transporter.[7] In a competitive binding assay, an unlabeled compound (the "competitor," e.g., 2-Cyclohexylpiperidine oxalate) competes with a radiolabeled ligand (the "tracer") for a finite number of binding sites on the DAT. By measuring the concentration-dependent displacement of the radioligand, we can determine the inhibitory potency (IC50) and the binding affinity (Ki) of the test compound.

Principle of the Competitive Binding Assay

The fundamental principle of this assay is the law of mass action. A radiolabeled ligand with known high affinity for DAT (e.g., [³H]BTCP or [³H]CFT) is incubated with a biological preparation containing DAT (e.g., cell membranes or brain synaptosomes).[8][9][10] In the presence of increasing concentrations of an unlabeled competitor, 2-Cyclohexylpiperidine oxalate, the binding of the radioligand is progressively inhibited.

The concentration of 2-Cyclohexylpiperidine oxalate that displaces 50% of the specifically bound radioligand is defined as the IC50 value.[7][11] This value is dependent on the experimental conditions, particularly the concentration of the radioligand used. To determine an intrinsic measure of affinity, the IC50 is converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the radioligand's concentration and its own affinity (Kd) for the transporter.[2][8]

G cluster_0 Assay Condition 1: No Competitor cluster_1 Assay Condition 2: With Competitor DAT1 Dopamine Transporter (DAT) Result1 High Signal (Total Binding) DAT1->Result1 Radio1 Radioligand ([³H]L) Radio1->DAT1 Binds freely DAT2 Dopamine Transporter (DAT) Result2 Low Signal DAT2->Result2 Radio2 Radioligand ([³H]L) Radio2->DAT2 Binding Inhibited Competitor 2-Cyclohexylpiperidine oxalate Competitor->DAT2 Competes for Site

Caption: Mechanism of competitive binding at the dopamine transporter.

Detailed Protocol: In-Vitro DAT Binding Assay

This protocol describes a robust method for determining the binding affinity of 2-Cyclohexylpiperidine oxalate for the human dopamine transporter (hDAT) expressed in a stable cell line, using a filtration-based radioligand binding assay.

Materials and Reagents
  • Test Compound: 2-Cyclohexylpiperidine oxalate (MW: 219.33 g/mol ).[5] Prepare a 10 mM stock solution in DMSO.

  • Radioligand: [³H]CFT (WIN 35,428) or [³H]BTCP.[8][9][12] Select a concentration equal to or just below its Kd for DAT (typically 1-5 nM).

  • DAT Source: Membrane homogenates from HEK-293 or CHO cells stably expressing hDAT. Alternatively, rat striatal synaptosomes can be used.[2][8]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.

  • Wash Buffer: Ice-cold Assay Buffer.

  • Non-Specific Binding (NSB) Control: 10 µM Nomifensine or 10 µM GBR-12909.[1][13]

  • Equipment: 96-well microplates, GF/B glass fiber filter plates, cell harvester, liquid scintillation counter, scintillation fluid.

Experimental Workflow

Caption: Step-by-step workflow for the DAT competitive binding assay.

Step-by-Step Procedure
  • Preparation of Test Compound Dilutions:

    • Perform a serial dilution of the 10 mM 2-Cyclohexylpiperidine oxalate stock solution to obtain final assay concentrations typically ranging from 0.1 nM to 10 µM. It is best practice to perform dilutions in the Assay Buffer.

  • Assay Plate Setup:

    • In a 96-well plate, combine the following in a final volume of 200 µL:

      • Total Binding (TB) wells: 50 µL Assay Buffer, 50 µL radioligand solution, 100 µL DAT membrane preparation.

      • Non-Specific Binding (NSB) wells: 50 µL NSB control solution (e.g., 10 µM Nomifensine), 50 µL radioligand solution, 100 µL DAT membrane preparation.

      • Competitor wells: 50 µL of each 2-Cyclohexylpiperidine oxalate dilution, 50 µL radioligand solution, 100 µL DAT membrane preparation.

    • Scientist's Note: The order of addition should be consistent across the plate. Adding the membrane preparation last is often preferred to initiate the binding reaction simultaneously in all wells.

  • Incubation:

    • Seal the plate and incubate for 120 minutes at 4°C.[1] This extended incubation at a low temperature helps to ensure that equilibrium is reached while minimizing degradation of the transporter.

  • Termination and Harvesting:

    • Pre-soak the GF/B filter plate in a solution like 0.5% polyethyleneimine to reduce non-specific binding of the radioligand to the filter material.

    • Terminate the incubation by rapidly transferring the contents of the assay plate to the filter plate using a cell harvester.

    • Immediately wash the filters three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand. This rapid, cold wash is critical to prevent dissociation of the bound ligand.

  • Quantification:

    • Allow the filters to dry completely.

    • Add scintillation cocktail to each well of the filter plate and seal.[2]

    • Measure the radioactivity in each well using a liquid scintillation counter. The output will be in Counts Per Minute (CPM).

Data Analysis and Interpretation

Calculating Specific Binding

First, determine the specific binding of the radioligand, which is the fraction of binding that is displaceable by the competitor.

  • Specific Binding (CPM) = Total Binding (CPM) - Non-Specific Binding (CPM)

Next, for each concentration of 2-Cyclohexylpiperidine oxalate, calculate the percentage of specific binding relative to the control (wells with no competitor).

  • % Specific Binding = (CPM in competitor well - NSB CPM) / (TB CPM - NSB CPM) * 100

Determining the IC50 Value

Plot the '% Specific Binding' against the logarithm of the molar concentration of 2-Cyclohexylpiperidine oxalate. Use a non-linear regression curve fitting model (sigmoidal dose-response with variable slope) in a suitable software package (e.g., GraphPad Prism) to determine the IC50 value.

Calculating the Ki Value

The Ki value provides a more accurate and comparable measure of affinity than the IC50.[14] Convert the experimentally determined IC50 value to a Ki value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + ([L] / Kd))

Where:

  • [L] = The molar concentration of the radioligand used in the assay.

  • Kd = The equilibrium dissociation constant of the radioligand for DAT. This must be determined independently via a saturation binding experiment.[7]

Data Presentation

Results should be summarized in a clear, tabular format.

ParameterValueDescription
Radioligand Used [³H]CFTThe specific radiolabeled tracer.
Radioligand Conc. ([L]) 2 nMMolar concentration of the radioligand.
Radioligand Kd 3.5 nMAffinity of the radioligand for DAT.
IC50 e.g., 150 nMConcentration of 2-Cyclohexylpiperidine oxalate causing 50% inhibition of specific binding.
Ki e.g., 52 nMCalculated inhibition constant for 2-Cyclohexylpiperidine oxalate.

Note: The IC50 and Ki values presented are hypothetical examples for illustrative purposes.

Trustworthiness and Validation

To ensure the integrity and reproducibility of the data, the following points must be considered:

  • Equilibrium Conditions: The chosen incubation time must be sufficient to allow the binding reaction to reach equilibrium. This can be verified with kinetic association experiments.[15]

  • Radioligand Kd Determination: The accuracy of the calculated Ki is critically dependent on an accurately determined Kd for the radioligand under identical buffer and temperature conditions. This is achieved through saturation binding assays.[7]

  • Protein Concentration: The concentration of the DAT membrane preparation should be optimized to ensure that the total binding does not deplete more than 10% of the total radioligand added. This avoids violating the assumptions of the binding models.

  • Compound Solubility: Ensure that 2-Cyclohexylpiperidine oxalate is fully soluble in the assay buffer at the highest concentration tested to avoid artifacts from compound precipitation.

By adhering to this detailed protocol and its underlying principles, researchers can reliably determine the binding affinity of 2-Cyclohexylpiperidine oxalate for the dopamine transporter, providing valuable data for drug discovery programs and fundamental neuroscience research.

References

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay - FR. Retrieved from [Link]

  • Saha, K., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Retrieved from [Link]

  • Zhu, J., et al. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. PubMed. Retrieved from [Link]

  • MDPI. (2023). Low-Affinity/High-Selectivity Dopamine Transport Inhibition Sufficient to Rescue Cognitive Functions in the Aging Rat. Retrieved from [Link]

  • Promega Connections. (2025). Exploring the Relationship Between IC50 and Kd in Pharmacology. Retrieved from [Link]

  • PubMed. (2005). Competitive MS binding assays for dopamine D2 receptors employing spiperone as a native marker. Retrieved from [Link]

  • PubMed. (1999). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo.... Retrieved from [Link]

  • PubChem. (n.d.). 2-Cyclohexylpiperidine. Retrieved from [Link]

  • Reith, M. E., et al. (1997). Binding of cocaine-like radioligands to the dopamine transporter at 37 degrees C: effect of Na+ and substrates. PubMed. Retrieved from [Link]

  • Kimmel, H. L., & Carroll, F. I. (1999). Determination of radioligand specific activity using competition binding assays. PubMed. Retrieved from [Link]

  • ResearchGate. (2022). How to determine the IC50 value with a competitive binding kinetic test?. Retrieved from [Link]

  • ACS Publications. (2025). Is Cocaine Protonated When it Binds to the Dopamine Transporter?. Retrieved from [Link]

  • PubMed Central. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods.... Retrieved from [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Wikipedia. (n.d.). Oxalic acid. Retrieved from [Link]

  • ACS Publications. (2019). Quantifying the Interactions between Biomolecules: Guidelines for Assay Design and Data Analysis. Retrieved from [Link]

  • Wikipedia. (n.d.). Vesicular monoamine transporter 2. Retrieved from [Link]

  • YouTube. (2021). Ki, IC50, & the Cheng-Prusoff equation. Retrieved from [Link]

  • Vignon, J., et al. (1988). Localization of the dopamine uptake complex using [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP) in rat brain. PubMed. Retrieved from [Link]

  • Perceptive. (n.d.). Radioligand Binding Assay Services. Retrieved from [Link]

  • PubMed. (1994). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues.... Retrieved from [Link]

  • ResearchGate. (n.d.). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Retrieved from [Link]

  • PubChem. (n.d.). Oxalate. Retrieved from [Link]

  • PNAS. (2023). Persistent binding at dopamine transporters determines sustained psychostimulant effects. Retrieved from [Link]

Sources

Application Note: Quantitative Analysis of 2-Cyclohexylpiperidine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

High-Sensitivity Protocols for Non-Chromophoric Amine Salts

Part 1: Executive Summary & Physicochemical Context

2-Cyclohexylpiperidine (2-CHP) is a saturated secondary amine often encountered as an intermediate in the synthesis of pharmaceuticals (e.g., anticholinergics like Vesamicol analogs) or as a bioactive constituent in phytochemical studies. The oxalate salt is the stable crystalline form used for storage and handling.

The Analytical Challenge: The core difficulty in quantifying 2-CHP oxalate is the lack of a UV-active chromophore . The molecule consists entirely of saturated sigma bonds (cyclohexane and piperidine rings), rendering standard UV detection at 254 nm ineffective. Furthermore, the oxalate counter-ion can interfere with low-wavelength UV (200–210 nm) analysis.

Strategic Solution: This guide details three distinct protocols to overcome these limitations:

  • HPLC-CAD (Charged Aerosol Detection): The modern "Gold Standard" for direct quantification of non-chromophoric salts.

  • HPLC-UV (Pre-Column Derivatization): A universally accessible method using FMOC-Cl to generate a detectable fluorophore/chromophore.

  • GC-FID/MS: A method for volatile analysis requiring in-situ free-basing.

Part 2: Physicochemical Profile[1][2]
PropertyValue / CharacteristicAnalytical Implication
Molecular Formula C11H23N[1] · C2H2O4MW: 167.3 (Free Base) + 90.0 (Oxalate) ≈ 257.3
Structure Saturated Piperidine RingNo UV Absorbance >210 nm.
pKa ~11.0 (Secondary Amine)Highly basic; requires high pH buffers or ion-pairing for retention on C18.
Solubility Soluble in Water, MethanolCompatible with Reverse Phase (RP) LC.
Thermal Stability Moderate (Salt dissociates)GC requires injection port temperature >250°C for dissociation.
Part 3: Analytical Decision Matrix

The following logic flow dictates the selection of the appropriate method based on laboratory capabilities and sensitivity requirements.

AnalyticalDecisionTree Start Start: 2-CHP Oxalate Sample CheckLab Available Instrumentation? Start->CheckLab CAD HPLC-CAD / ELSD (Recommended) CheckLab->CAD Universal Detector MS LC-MS/MS (High Sensitivity) CheckLab->MS Mass Spec StdUV Standard HPLC-UV CheckLab->StdUV UV Only GC GC-FID / MS CheckLab->GC Gas Chromatography ProcessCAD Direct Injection Mobile Phase: Volatile Buffer CAD->ProcessCAD MS->ProcessCAD ProcessDeriv Derivatization Required Reagent: FMOC-Cl or Tosyl-Cl StdUV->ProcessDeriv ProcessGC Alkaline Extraction (Free-basing) GC->ProcessGC Result1 High Precision No Chemistry Required ProcessCAD->Result1 Quantification Result2 Labor Intensive High Sensitivity ProcessDeriv->Result2 Quantification Result3 Result3 ProcessGC->Result3 Identification/Quant

Caption: Analytical workflow selection based on instrument availability. Green paths represent direct analysis; Red/Yellow paths require sample modification.

Part 4: Protocol A - HPLC-CAD (Direct Quantification)

Status: Recommended for QC and Purity Analysis. Principle: Charged Aerosol Detection (CAD) detects all non-volatile analytes regardless of chemical structure, providing a uniform response factor.

1. Chromatographic Conditions
  • System: HPLC with CAD (e.g., Thermo Corona Veo) or ELSD.

  • Column: C18 Charged Surface Hybrid (CSH) or Phenyl-Hexyl (e.g., Waters XSelect CSH C18, 3.5 µm, 4.6 x 100 mm).

    • Why: The CSH column provides better peak shape for basic amines like piperidines at low pH compared to standard C18.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water (Volatile buffer required for CAD).[2]

  • Mobile Phase B: 0.1% TFA in Acetonitrile.

  • Flow Rate: 1.0 mL/min.[2][3][4]

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5% -> 60% B

    • 8-10 min: 60% -> 95% B

  • Column Temp: 40°C.

  • Detector Settings: Power Function = 1.0 (for linearity), Nebulizer Temp = 35°C.

2. Sample Preparation
  • Stock Solution: Dissolve 10.0 mg 2-CHP Oxalate in 10 mL of 50:50 Water:Acetonitrile (1.0 mg/mL).

  • Working Standard: Dilute Stock to 100 µg/mL using Mobile Phase A.

  • Filtration: Filter through 0.22 µm PTFE filter (Nylon may bind amines).

3. Data Analysis
  • Linearity: CAD response is curvilinear. Plot log(Area) vs log(Concentration) or use a quadratic fit.

  • Interference: The oxalate counter-ion will elute near the void volume (t0). 2-CHP will elute later (approx. 5-7 min). Ensure separation between the salt peak and the amine peak.

Part 5: Protocol B - HPLC-UV with Derivatization

Status: Alternative for labs limited to UV detection. Principle: Reaction of the secondary amine with FMOC-Cl (9-Fluorenylmethyl chloroformate) introduces a strong chromophore/fluorophore.

1. Reaction Chemistry
  • Reagent: FMOC-Cl reacts with secondary amines in alkaline conditions.

  • Target: Forms FMOC-2-Cyclohexylpiperidine (High UV Absorbance at 265 nm).

2. Derivatization Procedure
  • Buffer: Prepare 0.2 M Borate Buffer (pH 8.5).

  • Reagent: Prepare 5 mM FMOC-Cl in Acetonitrile.

  • Reaction:

    • Mix 200 µL Sample + 200 µL Borate Buffer.

    • Add 400 µL FMOC-Cl Reagent.

    • Vortex and incubate at 40°C for 15 minutes.

  • Quenching: Add 100 µL of 1-Adamantanamine (ADAM) solution to react with excess FMOC-Cl (prevents reagent peak interference).

3. HPLC Conditions (Derivatized)
  • Column: Standard C18 (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).

  • Detection: UV at 265 nm (or Fluorescence: Ex 265 nm / Em 315 nm).

  • Mobile Phase: Isocratic 70% Acetonitrile / 30% Water (0.1% Formic Acid).

  • Result: The derivatized 2-CHP will elute as a sharp, highly detectable peak.

Part 6: Protocol C - GC-FID (Volatile Analysis)

Status: Ideal for purity profiling and residual solvent checks. Requirement: The oxalate salt is non-volatile and will decompose/char in the liner if injected directly. You must perform an in-situ or extractive free-basing.

1. Sample Preparation (Liquid-Liquid Extraction)
  • Weigh 10 mg 2-CHP Oxalate into a centrifuge tube.

  • Add 1 mL 1M NaOH (Neutralizes oxalate, releases free amine).

  • Add 2 mL Dichloromethane (DCM) or MTBE .

  • Vortex vigorously for 1 min; Centrifuge to separate layers.

  • Inject the organic (bottom for DCM, top for MTBE) layer.

2. GC Conditions
  • Inlet: Split (10:1), 250°C.

  • Column: DB-5ms or HP-5 (30m x 0.25mm x 0.25µm).

    • Note: A base-deactivated liner is crucial to prevent peak tailing of the amine.

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Oven Program:

    • 60°C (hold 1 min).

    • Ramp 15°C/min to 280°C.

    • Hold 3 min.

  • Detector: FID @ 300°C.

Part 7: References
  • PubChem. (2025).[5] 2-Cyclohexylpiperidine Compound Summary. National Library of Medicine. Link

  • BenchChem. (2025).[3][4][6] Application Notes: HPLC-UV Analysis of Piperidine-Containing Compounds. Link

  • SIELC Technologies. (2023). Separation of Piperidine Derivatives on Newcrom R1 HPLC Column. Link

  • Griffith University. (2025). Metabolomic Profiling of Kigelia africana Extracts by High Resolution Tandem Mass Spectroscopy. (Identifies 2-CHP Oxalate in complex matrices). Link

  • Pharmacognosy Journal. (2015). Phytochemicals Having Neuroprotective Properties: Quantification of 2-cyclohexylpiperidine oxalate in plant extracts. Link

Sources

Application Note: Quantitative Analysis of 2-Cyclohexylpiperidine Oxalate using a Validated LC-MS/MS Method

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust, sensitive, and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the quantitative analysis of 2-Cyclohexylpiperidine oxalate. 2-Cyclohexylpiperidine is a key intermediate in organic synthesis and pharmaceutical development, making its accurate quantification crucial for quality control and research applications.[1] The oxalate salt form is often used to improve the compound's stability and solubility.[2] This protocol provides a comprehensive, step-by-step guide from sample preparation to data analysis, developed for researchers, scientists, and drug development professionals. The methodology has been structured to meet the rigorous standards of analytical method validation, ensuring trustworthiness and reproducibility of results in accordance with international guidelines.[3][4]

Introduction and Scientific Rationale

2-Cyclohexylpiperidine is a heterocyclic amine that serves as a versatile building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[1][5] Its structural motif is found in compounds explored for applications in neuroscience and pain management.[1][2] The accurate determination of its purity and concentration in bulk materials, reaction mixtures, or formulated products is paramount for ensuring safety, efficacy, and batch-to-batch consistency.

LC-MS/MS is the analytical technique of choice for this application due to its exceptional sensitivity, selectivity, and speed.[6][7] Unlike conventional chromatographic techniques with UV detection, MS/MS provides unambiguous identification and quantification by monitoring specific precursor-to-product ion transitions, thereby minimizing matrix interference and enhancing analytical confidence.[8][9] This method leverages Electrospray Ionization (ESI) to generate the protonated molecular ion of 2-Cyclohexylpiperidine, which is then subjected to Collision-Induced Dissociation (CID) to produce characteristic fragment ions for selective monitoring.

Experimental Workflow and Protocols

This section details the complete protocol for the analysis of 2-Cyclohexylpiperidine oxalate. The causality behind key experimental choices is explained to provide a deeper understanding of the method's mechanics.

Materials and Reagents
  • Reference Standard: 2-Cyclohexylpiperidine Oxalate (≥98% purity)

  • Internal Standard (IS): Deuterated 2-Cyclohexylpiperidine (e.g., 2-Cyclohexylpiperidine-d11) or a structurally similar compound with a distinct mass (e.g., 1-Cyclohexylpiperidine[10]) is recommended for analyses in complex matrices. For this note, quantification is based on an external standard curve.

  • Solvents: HPLC or LC-MS grade Acetonitrile (ACN), Methanol (MeOH), and Water.

  • Additives: Formic Acid (FA), LC-MS grade.

  • Glassware: Class A volumetric flasks and pipettes.

  • Vials: 2 mL amber glass autosampler vials with PTFE septa.

Preparation of Solutions

The use of high-purity solvents and accurate gravimetric and volumetric measurements is critical for the integrity of the results.

Protocol 2.2.1: Stock Solution Preparation (1 mg/mL of free base)

  • Calculate Mass: The molecular weight of 2-Cyclohexylpiperidine oxalate (C₁₁H₂₁N · C₂H₂O₄) is 259.33 g/mol , and the free base (C₁₁H₂₁N) is 167.29 g/mol .[11] To prepare a 1 mg/mL solution of the free base, weigh (259.33 / 167.29) * 10.0 mg = 15.50 mg of the oxalate salt.

  • Dissolution: Accurately weigh the calculated amount of the oxalate salt and transfer it to a 10 mL Class A volumetric flask.

  • Solubilization: Add approximately 7 mL of a 50:50 (v/v) Methanol:Water mixture and sonicate for 5 minutes or until fully dissolved.

  • Final Volume: Allow the solution to return to room temperature, then dilute to the 10 mL mark with the 50:50 MeOH:H₂O mixture. This yields a 1.0 mg/mL stock solution in terms of the free base.

Protocol 2.2.2: Working Standard and Calibration Curve Preparation

  • Serial Dilutions: Perform serial dilutions of the 1.0 mg/mL stock solution using the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid) to prepare a series of calibration standards.[12]

  • Concentration Range: A typical calibration range for pharmaceutical impurity analysis might be 1.0 ng/mL to 1000 ng/mL. The specific range should be adapted based on the expected sample concentrations.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations from the same stock solution to be analyzed alongside the calibration standards and unknown samples.

LC-MS/MS Instrumentation and Conditions

The following parameters provide a robust starting point for method development. Optimization may be required based on the specific instrumentation used.

Rationale for Parameter Selection:

  • Column: A C18 reversed-phase column is chosen for its versatility in retaining and separating moderately polar compounds like 2-Cyclohexylpiperidine.[12]

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is used. The formic acid serves a critical dual purpose: it acidifies the mobile phase to ensure the analyte is in its protonated form ([M+H]⁺) for efficient ESI ionization and improves chromatographic peak shape.

  • Ionization: Positive mode Electrospray Ionization (ESI+) is selected as 2-Cyclohexylpiperidine contains a secondary amine group that is readily protonated.

  • MRM Transitions: The precursor ion is the protonated molecule [M+H]⁺ at m/z 168.2. The most intense and specific product ions are selected for quantification and confirmation. Alpha-cleavage next to the amine is a common fragmentation pathway for piperidine-containing structures.[12][13] This can lead to the cleavage of the bond between the two rings or the opening/fragmentation of the piperidine ring, often yielding a stable piperidinyl fragment at m/z 84.

Table 1: Optimized Liquid Chromatography Parameters

Parameter Condition
LC System UHPLC or HPLC System
Column C18 Reversed-Phase (e.g., 2.1 mm x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 5 min; hold at 95% B for 2 min; return to 5% B and re-equilibrate for 3 min
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

| Total Run Time | 10 min |

Table 2: Optimized Tandem Mass Spectrometry Parameters

Parameter Condition
Mass Spectrometer Triple Quadrupole or Q-TOF Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temp. 400 °C
Gas Flow Rates Optimized for specific instrument
Detection Mode Multiple Reaction Monitoring (MRM)
Precursor Ion (Q1) m/z 168.2
Product Ion (Q3) Quantifier: m/z 84.1, Qualifier: m/z 110.1
Collision Energy (CE) Optimized for each transition (e.g., 20-30 eV)

| Dwell Time | 100 ms |

Method Validation Protocol

To ensure the method is fit for its intended purpose, a validation protocol should be executed according to established guidelines such as those from the International Council for Harmonisation (ICH).[3][8]

Table 3: Summary of Method Validation Parameters and Acceptance Criteria

Parameter Purpose Typical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte. No significant interfering peaks at the retention time of the analyte in blank samples.
Linearity & Range To verify a proportional relationship between concentration and response.[14] Calibration curve with a coefficient of determination (R²) ≥ 0.99.
Accuracy (Recovery) To determine the closeness of the measured value to the true value.[14] Mean recovery of 80-120% for QC samples at three concentration levels.
Precision To assess the degree of scatter between measurements. Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 15%.
Limit of Detection (LOD) The lowest amount of analyte that can be reliably detected. Signal-to-Noise ratio (S/N) ≥ 3.

| Limit of Quantification (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | S/N ≥ 10, with acceptable precision (RSD ≤ 20%) and accuracy (80-120%). |

Visualization of the Analytical Workflow

The following diagram provides a high-level overview of the entire analytical process, from initial sample handling to final data reporting.

G cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_data Phase 3: Data Processing cluster_report Phase 4: Reporting a Receive & Log 2-Cyclohexylpiperidine Oxalate Sample b Prepare Stock & Working Standard Solutions a->b c Prepare Calibration Curve & QC Samples b->c d Set Up LC-MS/MS Instrument Sequence c->d e Inject Samples for LC-MS/MS Analysis d->e f Integrate Chromatographic Peaks e->f g Generate Calibration Curve (Linear Regression) f->g h Quantify Unknown & QC Samples g->h i Verify System Suitability & QC Results h->i j Final Report Generation i->j

Caption: End-to-end workflow for the LC-MS/MS analysis of 2-Cyclohexylpiperidine oxalate.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of 2-Cyclohexylpiperidine oxalate by LC-MS/MS. The described method is designed for high specificity, sensitivity, and reliability, making it suitable for a wide range of applications in pharmaceutical quality control and research. By following the outlined steps for sample preparation, instrumental analysis, and method validation, laboratories can ensure the generation of high-quality, defensible data.

References

  • LC-MS/MS Method Development and Validation for Determination of Favipiravir Pure and Tablet Dosage Forms. (2023). National Institutes of Health (NIH). Available at: [Link]

  • 2-Cyclohexylpiperidine Hydrochloride | 51523-81-0. J&K Scientific. Available at: [Link]

  • LC-MS/MS Analytical Method Development and Validation for Determining Vinamidinium HexafluoroPhosphate Impurity in Etoricoxib. (2023). Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

  • Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. (2020). National Institutes of Health (NIH). Available at: [Link]

  • 2-Cyclohexylpiperidine. MySkinRecipes. Available at: [Link]

  • 8 Essential Characteristics of LC-MS/MS Method Validation. Resolian. Available at: [Link]

  • LC-MS/MS method for co-estimation of doxorubicin and piperine: formulation development and pharmacokinetic studies. PubMed. Available at: [Link]

  • 2-Cyclohexylpiperidine | C11H21N | CID 92439. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • 1-Cyclohexylpiperidine | C11H21N | CID 18724. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • A Liquid Chromatography-mass Spectrometry Method to Determine the Content of Genotoxic Impurity Piperidine in Rimonabant. Alternative Therapies In Health And Medicine. Available at: [Link]

  • LC-MS method validation in scientific research: it's time to harmonize and exemplify. Eurachem. Available at: [Link]

  • Development and validation of LC-MS/MS method for the determination of amikacin in human plasma and its application in adult hos. (2024). Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Fragmentation Patterns of Aromatic 2,5-diketopiperazines Using Liquid chromatography/Mass Spectrometry. ResearchGate. Available at: [Link]

  • Metastable Peak Analysis; a Method for Elucidating Fragmentation Mechanisms and Ion Structures in Mass Spectrometry. Part II. Water Loss from the Molecular Ion of 1,2-Cyclohexanediol. ResearchGate. Available at: [Link]

  • Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. United Nations Office on Drugs and Crime (UNODC). Available at: [Link]

  • Carryover analysis by liquid chromatography mass spectrometry in a multiproduct resin reuse context. UL Research Repository, University of Limerick. Available at: [Link]

  • Current Developments in LC-MS for Pharmaceutical Analysis. Lirias. Available at: [Link]

  • Method for measuring content of piperidine impurity in glatiramer acetate sample. Google Patents.
  • Oxalate | C2O4-2 | CID 71081. PubChem, National Institutes of Health (NIH). Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • mass spectra - fragmentation patterns. Chemguide. Available at: [Link]

  • Identification of novel fragmentation pathways and fragment ion structures in the tandem mass spectra of protonated synthetic cathinones. West Virginia University. Available at: [Link]

Sources

Application Notes and Protocols for the NMR Spectroscopic Analysis of 2-Cyclohexylpiperidine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of 2-Cyclohexylpiperidine and the Role of NMR in its Characterization

2-Cyclohexylpiperidine is a saturated heterocyclic compound that serves as a valuable building block in medicinal chemistry and drug development. Its structural motif is found in a range of biologically active molecules, and its stereochemistry and conformational flexibility can significantly influence pharmacological properties. The oxalate salt of 2-cyclohexylpiperidine is often prepared to improve its handling, stability, and solubility characteristics.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation and conformational analysis of organic molecules like 2-Cyclohexylpiperidine oxalate. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the theory, experimental protocols, and data interpretation for the complete NMR characterization of this compound. We will delve into one- and two-dimensional NMR experiments, offering insights into the causality behind experimental choices and ensuring a robust and self-validating analytical workflow.

Theoretical Framework: Understanding the NMR Spectrum of 2-Cyclohexylpiperidine Oxalate

The NMR spectrum of 2-Cyclohexylpiperidine oxalate is influenced by several key factors: the rigid, yet conformationally mobile, piperidine and cyclohexane rings, and the protonation of the piperidine nitrogen by oxalic acid.

Conformational Isomerism: Both the piperidine and cyclohexane rings exist predominantly in chair conformations. The cyclohexyl group at the 2-position of the piperidine ring can adopt either an equatorial or an axial orientation. These two conformers will be in dynamic equilibrium, and the rate of this exchange can affect the appearance of the NMR spectrum. At room temperature, if the exchange is fast on the NMR timescale, an averaged spectrum is observed. If the exchange is slow, separate signals for each conformer may be visible. The bulky cyclohexyl group is expected to have a strong preference for the equatorial position to minimize steric hindrance.

Effects of Protonation: The basic nitrogen of the piperidine ring is protonated by the acidic oxalic acid, forming a piperidinium cation and an oxalate anion. This protonation has a significant impact on the chemical shifts of the neighboring protons and carbons. Protons and carbons alpha to the nitrogen (positions 2 and 6 of the piperidine ring) are particularly deshielded (shifted to a higher ppm value) due to the electron-withdrawing effect of the positively charged nitrogen. This downfield shift is a key indicator of salt formation.

The Oxalate Anion: The oxalate dianion (C₂O₄²⁻) is a symmetrical molecule. In the ¹³C NMR spectrum, a single resonance is expected for the two equivalent carboxylate carbons, typically in the range of 160-170 ppm. In the ¹H NMR spectrum, the acidic protons of oxalic acid will be in exchange with the piperidinium N-H proton and any residual water in the solvent. This may result in a broad, exchangeable signal.

Experimental Protocols

This section provides a step-by-step methodology for the NMR analysis of 2-Cyclohexylpiperidine oxalate.

Sample Preparation

The choice of a suitable deuterated solvent is critical for obtaining high-quality NMR spectra. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent first choice for amine salts due to its ability to dissolve a wide range of polar compounds and its relatively high boiling point, which can be advantageous for variable temperature studies.

  • Protocol:

    • Accurately weigh approximately 10-20 mg of 2-Cyclohexylpiperidine oxalate into a clean, dry vial.

    • Add approximately 0.6-0.7 mL of DMSO-d₆ (deuteration degree ≥ 99.9%).

    • Gently vortex or sonicate the sample to ensure complete dissolution.

    • Transfer the clear solution into a 5 mm NMR tube.

NMR Data Acquisition

The following experiments are recommended for a comprehensive structural characterization. All spectra should be acquired on a spectrometer with a proton frequency of at least 400 MHz.

  • ¹H NMR: Provides information on the proton environment.

  • ¹³C{¹H} NMR: Provides information on the carbon framework.

  • DEPT-135: Distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons.

  • 2D COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling networks, revealing which protons are adjacent to each other.

  • 2D HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton-carbon (¹H-¹³C) pairs.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation): Reveals long-range (typically 2-3 bond) correlations between protons and carbons, crucial for connecting different spin systems and identifying quaternary carbons.

The following diagram illustrates the workflow for comprehensive NMR analysis:

Caption: Workflow for the NMR analysis of 2-Cyclohexylpiperidine Oxalate.

Predicted Spectral Data and Interpretation

Table 1: Predicted ¹H NMR Data for 2-Cyclohexylpiperidinium Oxalate

Proton AssignmentPredicted Chemical Shift (ppm)MultiplicityCoupling Constants (Hz)Integration
NH ₂⁺~9.0 - 11.0br s-2H
H-2 (piperidine)~3.2 - 3.5m-1H
H-6eq (piperidine)~3.0 - 3.3m-1H
H-6ax (piperidine)~2.7 - 3.0m-1H
H-1' (cyclohexyl)~1.9 - 2.2m-1H
H-3, H-4, H-5 (piperidine)~1.4 - 1.9m-6H
H-2', H-3', H-4', H-5', H-6' (cyclohexyl)~1.0 - 1.8m-10H

Table 2: Predicted ¹³C NMR Data for 2-Cyclohexylpiperidinium Oxalate

Carbon AssignmentPredicted Chemical Shift (ppm)DEPT-135
Oxalate (C=O)~165Quaternary
C-2 (piperidine)~60-63CH
C-6 (piperidine)~45-48CH₂
C-1' (cyclohexyl)~40-43CH
C-4 (piperidine)~25-28CH₂
C-2', C-6' (cyclohexyl)~30-33CH₂
C-3, C-5 (piperidine)~22-25CH₂
C-3', C-5' (cyclohexyl)~25-28CH₂
C-4' (cyclohexyl)~24-27CH₂
Detailed Spectral Interpretation
  • ¹H NMR Spectrum:

    • The broad singlet between 9.0 and 11.0 ppm is characteristic of the two acidic protons of the oxalate and the two piperidinium N-H protons, which are in exchange.

    • The proton at C-2 of the piperidine ring is expected to be the most downfield of the aliphatic CH protons due to its proximity to the protonated nitrogen and the cyclohexyl substituent.

    • The protons at C-6 will be diastereotopic and are expected to show complex multiplets.

    • The remaining piperidine and cyclohexane protons will appear as a complex series of overlapping multiplets in the upfield region (1.0 - 2.2 ppm).

  • ¹³C NMR Spectrum:

    • The signal for the oxalate carbonyls will be a key indicator of the salt form.

    • The C-2 and C-6 carbons of the piperidine ring will be significantly downfield compared to the corresponding carbons in the free base due to the inductive effect of the N-H⁺ group.

    • The DEPT-135 spectrum will be crucial for distinguishing between the numerous CH and CH₂ signals in the aliphatic region.

Utilizing 2D NMR for Unambiguous Assignment

Due to the significant signal overlap in the ¹H NMR spectrum, 2D NMR experiments are essential for a definitive assignment.

  • COSY: A COSY spectrum will reveal the connectivity within the piperidine and cyclohexane rings. For example, the H-2 proton should show correlations to the H-3 protons and the H-1' proton of the cyclohexyl ring.

  • HSQC: The HSQC spectrum will provide a direct correlation between each proton and the carbon it is attached to. This is invaluable for assigning the carbon signals based on the less overlapped proton signals (where possible) and for confirming the assignments from the DEPT spectrum.

  • HMBC: The HMBC spectrum is key to confirming the overall structure. For instance, the H-2 proton should show a 2-bond correlation to C-3 and a 3-bond correlation to C-4. Importantly, it should also show a 2-bond correlation to C-1' and a 3-bond correlation to C-2' and C-6' of the cyclohexyl ring, confirming the point of attachment. The piperidinium N-H protons may also show correlations to the C-2 and C-6 carbons.

The following diagram illustrates the key HMBC correlations expected for 2-Cyclohexylpiperidine oxalate:

HMBC_Correlations Key HMBC Correlations cluster_structure C2 C2 H2 H2 C3 C3 H2->C3 ²J C4 C4 H2->C4 ³J C6 C6 H2->C6 ⁴J (weak) C1' C1' H2->C1' ²J C2' C2' H2->C2' ³J C6' C6' H2->C6' ³J NH2+ NH₂⁺ NH2+->C2 ²J NH2+->C6 ²J

Caption: Expected key 2- and 3-bond HMBC correlations for 2-Cyclohexylpiperidine oxalate.

Conclusion

The comprehensive NMR analysis of 2-Cyclohexylpiperidine oxalate, employing a combination of 1D and 2D NMR techniques, allows for its unambiguous structural confirmation and provides insights into its conformational behavior. The protonation of the piperidine nitrogen leads to characteristic downfield shifts of the adjacent protons and carbons, which serve as a diagnostic feature for salt formation. While significant signal overlap in the aliphatic region of the ¹H NMR spectrum presents a challenge, the application of 2D NMR experiments, particularly COSY, HSQC, and HMBC, enables a complete and reliable assignment of all proton and carbon resonances. This detailed analytical protocol provides a robust framework for the quality control and in-depth characterization of this important synthetic building block in drug discovery and development.

References

  • Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide. John Wiley & Sons. [Link]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. [Link]

  • Manimekalai, A., et al. (2004). Protonation effect on chemical shifts of some piperidones unusual influence by anions. Indian Journal of Chemistry - Section B, 43B, 1686-1692. [Link]

Mastering the Preparation of 2-Cyclohexylpiperidine Oxalate Solutions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the precise and reliable preparation of 2-Cyclohexylpiperidine oxalate solutions for experimental use. Adherence to these detailed protocols is critical for ensuring the accuracy, reproducibility, and integrity of experimental outcomes. This guide moves beyond a simple recitation of steps to explain the underlying scientific principles, ensuring a deep understanding of the critical parameters involved.

Introduction to 2-Cyclohexylpiperidine Oxalate

2-Cyclohexylpiperidine is a synthetic compound that has garnered interest in neuroscience research, particularly in the study of neurotransmitter systems.[1] It is often supplied as an oxalate salt to improve its stability and handling characteristics. The oxalate form is a crystalline solid, which requires careful dissolution to achieve the desired concentration for in vitro and in vivo studies.

Chemical and Physical Properties:

PropertyValueSource
Molecular FormulaC₁₁H₂₁N · C₂H₂O₄[2]
Molecular Weight259.33 g/mol [2]
AppearanceWhite to off-white solidGeneral knowledge
Storage Temperature-20°C[2]

Foundational Principles of Solution Preparation

The preparation of accurate and stable solutions is a cornerstone of reliable experimental work. The principles of Good Laboratory Practice (GLP) should always be followed, encompassing the use of calibrated equipment, purified reagents, and meticulous documentation.[3]

Solvent Selection: A Critical First Step

The choice of solvent is paramount and is dictated by the solubility of the compound and the requirements of the experimental system. While specific solubility data for 2-Cyclohexylpiperidine oxalate is not extensively published, general principles for piperidine derivatives can be applied. Piperidine and its analogues are generally soluble in organic solvents and have limited solubility in aqueous solutions, a characteristic that is influenced by pH.[4]

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent, DMSO is an excellent choice for creating high-concentration stock solutions of many organic compounds.[5] It is miscible with both aqueous and organic solvents, making it a versatile vehicle for serial dilutions.

  • Ethanol (EtOH): A polar protic solvent, ethanol is another common choice for dissolving organic molecules. A mixture of ethanol and DMSO can sometimes enhance the solubility of challenging compounds.[2]

  • Aqueous Buffers: For final working solutions in biological assays, it is often necessary to use aqueous buffers (e.g., phosphate-buffered saline, PBS). Due to the likely low aqueous solubility of 2-Cyclohexylpiperidine oxalate, a stock solution in an organic solvent is typically prepared first and then diluted into the aqueous buffer. The final concentration of the organic solvent in the working solution should be minimized to avoid solvent-induced artifacts in the experiment.

The Importance of Purity and Quality Control

The purity of the 2-Cyclohexylpiperidine oxalate and the quality of the prepared solutions are critical for the validity of experimental data. A comprehensive quality control (QC) program ensures that the solutions meet the required standards of identity, concentration, and purity.[6]

Key QC Considerations:

  • Identity Verification: Upon receipt of the compound, verify its identity using appropriate analytical techniques such as Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) spectroscopy, if not already provided by the supplier with a certificate of analysis.

  • Concentration Verification: The concentration of the stock solution should be verified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Mass Spectrometry.[7]

  • Purity Assessment: The purity of the stock solution should be assessed to ensure the absence of significant impurities or degradation products.

Safety and Handling Precautions

Before handling 2-Cyclohexylpiperidine oxalate, it is essential to consult the Safety Data Sheet (SDS) provided by the supplier. As a standard practice for all chemical reagents, appropriate personal protective equipment (PPE) must be worn.

  • Engineering Controls: Work in a well-ventilated laboratory, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear safety glasses or goggles.

    • Hand Protection: Wear compatible chemical-resistant gloves.

    • Body Protection: Wear a lab coat.

  • Handling: Avoid creating dust when handling the solid compound. Use appropriate tools for weighing and transferring the powder.

  • Storage: Store the solid compound and prepared solutions in a tightly sealed container at the recommended temperature of -20°C to prevent degradation.[2]

Experimental Protocols

The following protocols provide a step-by-step guide for the preparation of stock and working solutions of 2-Cyclohexylpiperidine oxalate.

Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a high-concentration stock solution that can be used for subsequent dilutions.

Materials:

  • 2-Cyclohexylpiperidine oxalate (MW: 259.33 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Volumetric flask (e.g., 1 mL or 5 mL, Class A)

  • Spatula

  • Weighing paper or boat

  • Vortex mixer or sonicator

Procedure:

  • Calculate the required mass:

    • For 1 mL of a 10 mM solution:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.010 mol/L x 0.001 L x 259.33 g/mol = 0.00259 g = 2.59 mg

  • Weigh the compound: Accurately weigh out approximately 2.59 mg of 2-Cyclohexylpiperidine oxalate using a calibrated analytical balance. Record the exact weight.

  • Dissolution:

    • Carefully transfer the weighed compound into the volumetric flask.

    • Add a portion of DMSO (approximately half the final volume) to the flask.

    • Gently swirl the flask to dissolve the solid. If necessary, use a vortex mixer or a sonicator to aid dissolution. Ensure that the solid is completely dissolved before proceeding.

  • Bring to final volume: Once the solid is completely dissolved, add DMSO to the volumetric flask until the bottom of the meniscus reaches the calibration mark.

  • Homogenize: Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Transfer the stock solution to a labeled, amber glass vial with a screw cap. Store at -20°C.

Diagram of Stock Solution Preparation Workflow

G cluster_prep Stock Solution Preparation weigh 1. Weigh Compound dissolve 2. Dissolve in Solvent weigh->dissolve Transfer solid volume 3. Bring to Final Volume dissolve->volume Ensure complete dissolution homogenize 4. Homogenize Solution volume->homogenize Mix thoroughly store 5. Aliquot and Store homogenize->store Label and freeze

Caption: Workflow for preparing a stock solution.

Preparation of Working Solutions for In Vitro Assays

This protocol describes the preparation of a working solution for a typical in vitro receptor binding assay, with a final concentration in the nanomolar range. Studies on similar piperidine derivatives have shown high affinity for various receptors, with Ki values in the low nanomolar range.[8]

Materials:

  • 10 mM 2-Cyclohexylpiperidine oxalate stock solution in DMSO

  • Appropriate aqueous assay buffer (e.g., PBS, Tris-HCl)

  • Calibrated micropipettes and sterile tips

Procedure (for a 100 nM final concentration):

  • Serial Dilution: Perform a serial dilution of the 10 mM stock solution to achieve the desired final concentration. It is recommended to perform intermediate dilutions to maintain accuracy.

    • Step 1 (Intermediate Dilution): Dilute the 10 mM stock solution 1:100 in assay buffer to create a 100 µM solution. For example, add 1 µL of the 10 mM stock to 99 µL of assay buffer.

    • Step 2 (Final Dilution): Dilute the 100 µM intermediate solution 1:1000 in assay buffer to achieve a final concentration of 100 nM. For example, add 1 µL of the 100 µM solution to 999 µL of assay buffer.

  • Solvent Concentration: Ensure the final concentration of DMSO in the working solution is low (typically ≤ 0.1%) to avoid affecting the biological assay. In the example above, the final DMSO concentration would be 0.001%.

  • Vortex: Gently vortex the working solution to ensure homogeneity.

Diagram of Serial Dilution for Working Solutions

G stock 10 mM Stock in DMSO intermediate 100 µM Intermediate in Assay Buffer stock->intermediate 1:100 Dilution working 100 nM Working Solution intermediate->working 1:1000 Dilution

Caption: Serial dilution scheme for working solutions.

Quality Control and Validation of Prepared Solutions

A robust quality control process is essential to ensure the reliability of your experimental results. This involves verifying the concentration and purity of your prepared solutions.[9]

Protocol for Stock Solution Validation

This protocol outlines a basic procedure for validating the concentration of the newly prepared 10 mM stock solution using HPLC-UV.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Appropriate HPLC column (e.g., C18)

  • Mobile phase (e.g., acetonitrile and water with a suitable modifier like formic acid or trifluoroacetic acid)

  • Certified reference standard of 2-Cyclohexylpiperidine oxalate (if available)

  • Volumetric flasks and pipettes

Procedure:

  • Method Development (if necessary): Develop an HPLC method that provides good peak shape and resolution for 2-Cyclohexylpiperidine.

  • Calibration Curve:

    • Prepare a series of calibration standards of known concentrations from a certified reference standard or by accurately weighing the compound.

    • Inject the calibration standards into the HPLC system and record the peak area at the appropriate wavelength.

    • Plot a calibration curve of peak area versus concentration and determine the linearity (R² value should be >0.99).

  • Sample Analysis:

    • Dilute the newly prepared 10 mM stock solution to a concentration that falls within the range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Calculation:

    • Using the regression equation from the calibration curve, calculate the concentration of the diluted sample.

    • Back-calculate the concentration of the original 10 mM stock solution. The calculated concentration should be within an acceptable range of the target concentration (e.g., ± 5%).

  • Purity Assessment: The purity of the stock solution can be estimated from the HPLC chromatogram by calculating the percentage of the main peak area relative to the total peak area.

Stability and Storage of Solutions

Proper storage is crucial to maintain the integrity of the 2-Cyclohexylpiperidine oxalate solutions over time.

  • Stock Solutions (in DMSO): Store in small aliquots at -20°C to avoid repeated freeze-thaw cycles, which can lead to degradation. Protect from light.

  • Aqueous Working Solutions: It is recommended to prepare fresh aqueous working solutions daily from the frozen stock. The stability of the compound in aqueous solution should be determined empirically if it needs to be stored for longer periods.

Conclusion

The preparation of 2-Cyclohexylpiperidine oxalate solutions requires a meticulous and scientifically grounded approach. By understanding the chemical properties of the compound, selecting appropriate solvents, adhering to strict safety protocols, and implementing robust quality control measures, researchers can ensure the generation of reliable and reproducible data. This guide provides the necessary framework to achieve these goals, empowering researchers to conduct their experiments with the highest degree of confidence.

References

  • (No specific source found for the introduction of 2-Cyclohexylpiperidine, general knowledge based on similar compounds)
  • Solubility and dissolution thermodynamics of sinapic acid in (DMSO + water) binary solvent mixtures at different temperatures. (n.d.). ResearchGate. Retrieved January 29, 2026, from [Link]

  • (No specific source found for this information, general labor
  • (No specific source found for this information, general labor
  • (No specific source found for this information, general labor
  • Synthesis, in Vitro Activities of (2-cyclopropoxyphenyl)piperidine Derivatives for Alpha 1a and Alpha 1d Adrenergic Receptor Inhibitors. (2016). PubMed. Retrieved January 29, 2026, from [Link]

  • (No specific source found for this information, general labor
  • U.S. Environmental Protection Agency. (n.d.). Good Laboratory Practice Standards. Retrieved January 29, 2026, from [Link]

  • Emery Pharma. (2023, March 7). A Step-by-Step Guide to Analytical Method Development and Validation. Retrieved January 29, 2026, from [Link]

  • (No specific source found for this information, general labor
  • J&K Scientific. (n.d.). 2-Cyclohexylpiperidine Hydrochloride. Retrieved January 29, 2026, from [Link]

  • (No specific source found for this information, general labor
  • (No specific source found for this information, general labor
  • Tristar Intermediates. (2025, July 30). Quality Control Measures Every Chemical Manufacturer Needs. Retrieved January 29, 2026, from [Link]

  • Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. (n.d.). Pharmaguideline. Retrieved January 29, 2026, from [Link]

Sources

Application Notes and Protocols: 2-Cyclohexylpiperidine Oxalate as a Research Tool in Neuroscience

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: 2-Cyclohexylpiperidine oxalate is a research chemical with limited publicly available data. The following application notes and protocols are based on the pharmacological profiles of its structural analogs, primarily phencyclidine (PCP) and other cyclohexylpiperidine derivatives. Researchers should independently validate these protocols and conduct thorough safety assessments before use.

Introduction and Scientific Context

2-Cyclohexylpiperidine oxalate is a derivative of phencyclidine (PCP), placing it within a class of compounds known for their complex interactions with multiple neurotransmitter systems.[1] While specific research on the oxalate salt is not extensively documented in peer-reviewed literature, its structural similarity to potent dopamine reuptake inhibitors and NMDA receptor antagonists suggests its potential as a valuable tool for dissecting the neurobiology of dopaminergic and glutamatergic systems. These systems are implicated in a wide array of neurological and psychiatric conditions, including Parkinson's disease, schizophrenia, and substance use disorders.

This guide provides a theoretical framework and hypothetical protocols for the use of 2-Cyclohexylpiperidine oxalate in neuroscience research, drawing heavily on established methodologies for its analogs. The oxalate salt form may offer advantages in terms of solubility and handling compared to the freebase.[2]

Physicochemical Properties and Safety

PropertyValueSource
Molecular Formula C₁₁H₂₁N · C₂H₂O₄[3]
Molecular Weight 219.33 g/mol [3]
Appearance White powder (predicted)[4]
Storage Store at -20°C[3]

Safety and Handling:

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, gloves, and eye/face protection.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Keep the container tightly closed and store in a cool, dry place at -20°C for long-term stability.[3]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Proposed Mechanism of Action

Based on its structural similarity to other PCP analogs, 2-Cyclohexylpiperidine oxalate is hypothesized to primarily act as a dopamine reuptake inhibitor by binding to the dopamine transporter (DAT).[5][6] This action would lead to an increase in extracellular dopamine concentrations in brain regions rich in dopaminergic innervation, such as the striatum and nucleus accumbens.

Additionally, as a PCP derivative, it may exhibit affinity for the NMDA receptor, acting as a non-competitive antagonist at the PCP binding site within the ion channel.[1] The relative affinity for DAT versus the NMDA receptor would determine its specific pharmacological profile, i.e., whether it behaves more like a psychostimulant (cocaine-like) or a dissociative anesthetic (PCP-like).

Proposed_Mechanism_of_Action cluster_presynaptic Presynaptic Dopaminergic Neuron cluster_postsynaptic Postsynaptic Neuron DA_vesicle Dopamine Vesicles DA_release Dopamine Release DA_vesicle->DA_release Exocytosis DAT Dopamine Transporter (DAT) Synaptic_DA Synaptic Dopamine Synaptic_DA->DAT Reuptake DA_receptor Dopamine Receptors Synaptic_DA->DA_receptor Binding Postsynaptic_Signal Postsynaptic_Signal DA_receptor->Postsynaptic_Signal Signal Transduction NMDA_receptor NMDA Receptor Postsynaptic_Signal_NMDA Postsynaptic_Signal_NMDA NMDA_receptor->Postsynaptic_Signal_NMDA Ca2+ Influx 2_CP_Oxalate 2-Cyclohexylpiperidine Oxalate 2_CP_Oxalate->DAT Inhibition 2_CP_Oxalate->NMDA_receptor Antagonism (Hypothesized) In_Vitro_Workflow Start Start Prepare_Reagents Prepare Reagents: - Tissue Homogenate/Cells - Buffers - Ligands Start->Prepare_Reagents Assay_Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Compound Dilutions Prepare_Reagents->Assay_Setup Incubation Incubation Assay_Setup->Incubation Termination Termination by Filtration Incubation->Termination Quantification Quantification (Scintillation Counting) Termination->Quantification Data_Analysis Data Analysis: - Calculate IC50 - Calculate Ki Quantification->Data_Analysis End End Data_Analysis->End

Caption: Workflow for in vitro binding and uptake assays.

In Vivo Characterization

A. In Vivo Microdialysis

This protocol is for measuring extracellular dopamine levels in the brain of awake, freely moving rodents. [7][8]

  • Rationale: Microdialysis allows for the direct measurement of neurotransmitter levels in specific brain regions, providing a real-time assessment of a drug's effect on neurotransmission in a living animal. [9]

  • Materials:

    • Stereotaxic apparatus.

    • Microdialysis probes.

    • Syringe pump.

    • Fraction collector.

    • HPLC with electrochemical detection (HPLC-ED) system.

    • Artificial cerebrospinal fluid (aCSF).

    • 2-Cyclohexylpiperidine oxalate.

    • Anesthetic and analgesic agents for surgery.

  • Protocol:

    • Surgically implant a guide cannula targeting the brain region of interest (e.g., striatum or nucleus accumbens) in an anesthetized rodent. Allow for a recovery period of at least 24-48 hours.

    • On the day of the experiment, insert the microdialysis probe through the guide cannula.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples for at least 60-90 minutes.

    • Administer 2-Cyclohexylpiperidine oxalate (e.g., intraperitoneally) at various doses.

    • Continue collecting dialysate samples for at least 2-3 hours post-injection.

    • Analyze the dopamine concentration in the dialysate samples using HPLC-ED.

    • Express the results as a percentage change from baseline dopamine levels.

B. Behavioral Pharmacology: Locomotor Activity

This protocol assesses the psychostimulant effects of 2-Cyclohexylpiperidine oxalate.

  • Rationale: Dopamine reuptake inhibitors typically increase locomotor activity in rodents, and this test is a standard method for evaluating the stimulant properties of a compound. [5][10]

  • Materials:

    • Open-field activity chambers equipped with infrared beams.

    • Rodents (mice or rats).

    • 2-Cyclohexylpiperidine oxalate.

    • Vehicle (e.g., saline).

  • Protocol:

    • Habituate the animals to the activity chambers for 30-60 minutes.

    • Administer a dose of 2-Cyclohexylpiperidine oxalate or vehicle.

    • Immediately place the animals back into the activity chambers and record locomotor activity (e.g., distance traveled, beam breaks) for 60-120 minutes.

    • Analyze the data to determine if the compound significantly increases locomotor activity compared to the vehicle-treated group.

Data Interpretation and Further Research

  • Correlating In Vitro and In Vivo Data: A potent inhibitor of dopamine uptake in vitro is expected to cause a significant increase in extracellular dopamine and locomotor activity in vivo. The dose-response relationships from these experiments can help to establish a comprehensive pharmacological profile.

  • Comparative Studies: It is crucial to compare the effects of 2-Cyclohexylpiperidine oxalate to well-characterized compounds like cocaine (a classic DAT inhibitor) and PCP (a classic NMDA receptor antagonist). This will help to classify its primary mechanism of action.

  • Selectivity Profiling: Further research should involve screening 2-Cyclohexylpiperidine oxalate against other monoamine transporters (serotonin and norepinephrine) and a panel of receptors to determine its selectivity.

References

  • Wikipedia. (2023, December 29). Phencyclidine. Retrieved February 2, 2026, from [Link]

  • Lee, H., et al. (2021). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. International Journal of Molecular Sciences, 22(16), 8899.
  • Koek, W., et al. (1989). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. The Journal of Pharmacology and Experimental Therapeutics, 250(3), 1019-1027.
  • PubChem. (n.d.). 2-Cyclohexylpiperidine. Retrieved February 2, 2026, from [Link]

  • Sershen, H., et al. (1996). N-[1-(2-benzo[b]thiophenyl)Cyclohexyl]- Piperidine (BTCP) Exerts Cocaine-Like Actions on Drug-Maintained Responding in Rats. Neuropsychopharmacology, 14(3), 215-222.
  • Vignon, J., et al. (1999). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter. European Journal of Pharmaceutical Sciences, 9(4), 337-345.
  • Carboni, E., & Di Chiara, G. (1989). In vivo characterization of locally applied dopamine uptake inhibitors by striatal microdialysis. Journal of Neurochemistry, 53(2), 640-643.
  • Sitte, H. H., & Freissmuth, M. (2017). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 79, 12.15.1-12.15.17.
  • Chadha, R., et al. (2018). Salts of Amoxapine with Improved Solubility for Enhanced Pharmaceutical Applicability. ACS Omega, 3(3), 2744-2754.
  • BenchChem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
  • Chaudhuri, M., et al. (2010). Synthesis and Evaluation of 1-(1-(Benzo[b]thiophen-2-yl)cyclohexyl)piperidine (BTCP) Analogues as Inhibitors of Trypanothione Reductase. Archiv der Pharmazie, 343(10), 555-562.
  • Largent, B. L., et al. (1988). Localization of the dopamine uptake complex using [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP) in rat brain. Journal of Neurochemistry, 51(6), 1889-1897.
  • Rothman, R. B., et al. (1990). [3H]1-[2-(2-thienyl)cyclohexyl]piperidine labels two high-affinity binding sites in human cortex: further evidence for phencyclidine binding sites associated with the biogenic amine reuptake complex. Molecular Pharmacology, 37(1), 121-126.
  • Vignon, J., et al. (1988). [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine analog selective for the dopamine uptake complex. European Journal of Pharmacology, 148(3), 427-436.
  • Kennedy, R. T. (2006). In Vivo Measurements of Neurotransmitters by Microdialysis Sampling. Analytical Chemistry, 78(5), 143A-151A.
  • Balster, R. L. (2016).
  • Bastin, A., et al. (2019).
  • Patel, A. B., & Salahuddin, F. (2013). In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery. Expert Opinion on Drug Discovery, 8(12), 1541-1557.
  • Sitte, H. H., & Freissmuth, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79(1), e28.
  • Sigma-Aldrich. (2025). SAFETY DATA SHEET - Piperidine.
  • Carroll, F. I., et al. (1991). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry, 34(10), 2919-2925.
  • Ben Smida, N., et al. (2017). Impact of Oxalate Ligand in Co-Precipitation Route on Morphological Properties and Phase Constitution of Undoped and Rh-Doped BaTiO3 Nanoparticles.
  • Nicoli, S., et al. (2025).
  • Fisher Scientific. (2011). SAFETY DATA SHEET - 1-Cyclohexylpiperazine.
  • Balster, R. L. (1981). Psychopharmacology of phencyclidine. NIDA Research Monograph, (39), 147-163.
  • Sitte, H. H., & Freissmuth, M. (2017). In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT). Current Protocols in Pharmacology, 79, 12.15.1-12.15.17.
  • Sciencemadness. (2009). Forming oxalate salts of amines. Retrieved February 2, 2026, from [Link]

  • Thurkauf, A., et al. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Journal of Medicinal Chemistry, 40(1), 1-4.
  • Science Publishing Group. (n.d.). Co-crystallization of Oxalate Salts of Monoprotonated Amines with a Double Sn-Ph Bond Cleavage.
  • da Silva, J. G., et al. (2020). An Oxalate-Bridged Copper(II) Complex Combining Monodentate Benzoate, 2,2′-bipyridine and Aqua Ligands: Synthesis, Crystal Structure and Investigation of Magnetic Properties. Molecules, 25(8), 1934.
  • Lugo-Morales, L. Z., & Fink, K. (2016). In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection. Analytical Chemistry, 88(12), 6332-6339.
  • BioIVT. (n.d.). DAT (SLC6A3) Transporter Assay. Retrieved February 2, 2026, from [Link]

  • Brun, P., et al. (2018). Addressing the instability issue of dopamine during microdialysis: the determination of dopamine, serotonin, methamphetamine and its metabolites in rat brain.
  • Kao Chemicals. (2019). SAFETY DATA SHEET - CYCLOHEXYL SALICYLATE.
  • CDH Fine Chemical. (n.d.). 1-Cyclohexylpiperazin CAS No 17766-28-8 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • da Silva, J. G., et al. (2020). An Oxalate-Bridged Copper(II) Complex Combining Monodentate Benzoate, 2,2′-bipyridine and Aqua Ligands: Synthesis, Crystal Structure and Investigation of Magnetic Properties. Molecules, 25(8), 1934.

Sources

Application Note: Radiolabeling 2-Cyclohexylpiperidine Oxalate for Receptor Binding Studies

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for synthesizing and validating tritium-labeled 2-cyclohexylpiperidine ([³H]-2-CHP) , formulated as the stable oxalate salt . 2-Cyclohexylpiperidine is a critical structural pharmacophore found in non-competitive NMDA receptor antagonists (phencyclidine site) and sigma receptor ligands (vesamicol analogs).

This protocol utilizes catalytic tritiation of an unsaturated precursor to generate high-specific-activity radioligands suitable for in vitro saturation and competition binding assays. The oxalate salt form is selected for its superior crystalline stability and water solubility in physiological buffers.

Key Applications
  • NMDA Receptor Characterization: Mapping the phencyclidine (PCP) binding site within the ion channel.

  • Sigma Receptor Profiling: Investigating off-target binding affinities in drug discovery.

  • Autoradiography: Distribution studies in rodent brain sections (hippocampus/cortex).

Scientific Background & Strategy

Target Mechanism

2-Cyclohexylpiperidine acts as a simplified analog of PCP and Vesamicol. In binding studies, it competes for the PCP-site located within the NMDA receptor ion channel. High-affinity radiolabeling allows researchers to quantify receptor density (


) and ligand affinity (

).
Radiolabeling Strategy: Tritium ( H)

Tritium is the isotope of choice for in vitro binding studies due to:

  • Isosteric Replacement: Replacing a hydrogen atom with tritium does not alter the pharmacophore's steric or electronic properties, preserving native binding affinity.

  • High Specific Activity: Theoretical maximums (~29 Ci/mmol per tritium atom) allow detection of low-density receptor populations (fmol/mg protein).

  • Long Half-Life: (12.3 years) ensures reagent stability for longitudinal studies.

Synthetic Route: The chosen method is the catalytic reduction of the unsaturated precursor 2-(cyclohex-1-en-1-yl)piperidine using tritium gas (


H

) and a Palladium on Carbon (Pd/C) catalyst. This yields [cyclohexyl-2,3-

H]2-cyclohexylpiperidine, which is subsequently crystallized with oxalic acid.

Workflow Visualization

The following diagram outlines the complete workflow from precursor synthesis to binding data analysis.

G node_precursor Precursor: 2-(cyclohex-1-en-1-yl)piperidine node_reaction Catalytic Tritiation (Pd/C, ³H₂ Gas, DMF) node_precursor->node_reaction Reduction node_purification HPLC Purification (Reverse Phase) node_reaction->node_purification Crude Product node_salt Salt Formation (+ Oxalic Acid -> Oxalate) node_purification->node_salt Free Base node_assay Binding Assay (Rat Brain Membranes) node_salt->node_assay Stable Ligand node_data Data Analysis (Kd, Bmax, Ki) node_assay->node_data CPM Counts

Figure 1: Critical path for the synthesis and application of [³H]-2-Cyclohexylpiperidine Oxalate.

Protocol A: Radiosynthesis of [³H]-2-Cyclohexylpiperidine Oxalate

Safety Note: This procedure involves high-activity tritium gas. It must be performed in a dedicated Tritium Manifold (closed loop system) within a certified radiation safety hood.

Materials
  • Precursor: 2-(cyclohex-1-en-1-yl)piperidine (purity >98%).

  • Isotope: Tritium gas (

    
    H
    
    
    
    ), carrier-free.[1]
  • Catalyst: 10% Palladium on Carbon (Pd/C).

  • Solvent: Anhydrous Dimethylformamide (DMF) or Ethanol.

  • Acid: Anhydrous Oxalic Acid (0.1 M in ethanol).

Step-by-Step Synthesis
  • Catalyst Loading: Suspend 10% Pd/C (5 mg) in anhydrous DMF (1 mL) in the tritiation reaction vessel.

  • Precursor Addition: Add the precursor (2 mg, ~12 µmol) to the vessel.

  • Degassing: Freeze the mixture with liquid nitrogen, evacuate the vessel to remove air, and thaw. Repeat twice (Freeze-Pump-Thaw cycle).

  • Tritiation: Introduce carrier-free tritium gas (

    
    H
    
    
    
    ) to a pressure of 500 mbar. Stir vigorously at room temperature for 2 hours.
    • Note: Monitor pressure drop to confirm uptake.

  • Labile Tritium Removal: Evacuate unreacted gas to the waste trap. Add methanol (1 mL) and evaporate to dryness to remove exchangeable tritium (N-H). Repeat 3 times.

  • Filtration: Resuspend residue in ethanol and filter through a 0.2 µm PTFE syringe filter to remove the catalyst.

Purification & Salt Formation
  • HPLC Purification:

    • Column: C18 Semi-preparative (e.g., Phenomenex Luna, 250 x 10 mm).

    • Mobile Phase: Isocratic 40% Acetonitrile / 60% Water (0.1% TFA).

    • Flow Rate: 3 mL/min.

    • Detection: UV (210 nm) and Radiometric detector.

    • Action: Collect the major radioactive peak corresponding to the retention time of the cold standard.

  • Oxalate Precipitation:

    • Neutralize the collected fraction with dilute NaOH if necessary, extract into dichloromethane (DCM), and dry the organic layer.

    • Dissolve the free base residue in a minimal volume of absolute ethanol.

    • Add 1.0 equivalent of Oxalic Acid (0.1 M in ethanol) dropwise.

    • Cool to 4°C overnight to induce crystallization of [³H]-2-Cyclohexylpiperidine Oxalate .

  • Final Formulation: Redissolve the crystals in ethanol:water (1:1) to a stock concentration of 1 mCi/mL for storage at -20°C.

Protocol B: Receptor Binding Assay (NMDA/PCP Site)

Objective: Determine the affinity (


) of the radioligand in rat brain homogenates.
Tissue Preparation
  • Dissection: Rapidly remove the brain from a male Sprague-Dawley rat. Dissect the cortex and hippocampus (regions rich in NMDA receptors).

  • Homogenization: Homogenize tissue in 50 volumes of ice-cold 50 mM Tris-Acetate buffer (pH 7.4) using a Polytron homogenizer.

  • Washing: Centrifuge at 40,000 x g for 20 mins. Discard supernatant. Resuspend pellet in fresh buffer. Repeat this wash 3 times to remove endogenous glutamate/glycine.

  • Final Suspension: Resuspend the final pellet to a protein concentration of ~0.5 mg/mL.

Binding Assay Setup

Perform assays in triplicate in 12 x 75 mm polypropylene tubes.

ComponentVolumeDescription
Buffer 200 µL5 mM Tris-HCl (pH 7.4)
Radioligand 50 µL[³H]-2-CHP Oxalate (Range: 0.5 nM – 50 nM)
Blocker (NSB) 50 µL10 µM TCP or PCP (for Non-Specific Binding)
Tissue 200 µLMembrane suspension (~100 µg protein)
Total Vol 500 µL
Incubation & Harvesting
  • Incubation: Incubate tubes at 25°C for 60 minutes (equilibrium).

  • Termination: Rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.05% polyethyleneimine to reduce filter binding) using a cell harvester.

  • Wash: Wash filters 3x with 4 mL ice-cold buffer.

  • Counting: Transfer filters to scintillation vials, add 5 mL scintillation cocktail (e.g., Ultima Gold), and count for 2 minutes in a Liquid Scintillation Counter (LSC).

Data Analysis & Validation

Calculations
  • Specific Binding: Total Binding (no blocker) – Non-Specific Binding (with 10 µM TCP).

  • Isotherm: Plot Specific Binding (Y-axis) vs. Free Radioligand Concentration (X-axis).

  • Scatchard/Rosenthal: Transform data to Bound/Free vs. Bound to determine

    
     (slope = -1/
    
    
    
    ) and
    
    
    (x-intercept).
Typical Expected Results
ParameterExpected ValueInterpretation
Specific Activity 20–60 Ci/mmolHigh activity allows use of low protein mass.

(Affinity)
10–100 nMModerate-to-high affinity for PCP site [1].

1–2 pmol/mg proteinConsistent with NMDA receptor density in cortex.
Specific Binding % >60%Indicates low non-specific interaction with lipids.
Troubleshooting
  • High Non-Specific Binding: If NSB > 50%, increase the wash volume or use GF/C filters. Ensure the ligand is the oxalate salt form to prevent lipophilic adherence to plasticware.

  • Low Counts: Verify the specific activity of the synthesized lot. Ensure the "labile tritium" removal step (methanol evaporation) was sufficient.

References

  • Vignon, J., et al. (1986). "[3H]TCP: A new tool for the study of the phencyclidine binding site." European Journal of Pharmacology. Link

  • Itzhak, Y. (1987). "Labeling of the phencyclidine binding site."[2][3][4] Neuropharmacology.

  • BenchChem. (2025).[5] "Vesamicol Analogs as Radiopharmaceutical Precursors." Application Notes. Link

  • Contreras, P.C., et al. (1986). "Binding of [3H]phencyclidine and [3H]TCP to NMDA receptor sites." Neuroscience Letters.
  • ResearchGate. (2025). "Synthetic Tritium Labeling: Reagents and Methodologies." Link

Sources

Application Notes & Protocols: Administration of 2-Cyclohexylpiperidine Oxalate in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: A Guide for the Investigator

The study of novel psychoactive compounds is fundamental to advancing our understanding of neurobiology and developing new therapeutics for central nervous system (CNS) disorders. 2-Cyclohexylpiperidine, a structural analog of phencyclidine (PCP) and a member of the extensive piperidine class of compounds, represents a key pharmacological tool.[1][2] Piperidine-containing molecules are prevalent in numerous pharmaceuticals, valued for their metabolic stability and ability to modulate crucial physicochemical properties for drug action.[2] This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals on the proper handling, preparation, and administration of 2-Cyclohexylpiperidine oxalate in common preclinical animal models.

As a potent dopamine transporter (DAT) inhibitor, 2-Cyclohexylpiperidine and its analogs are instrumental in probing the dopaminergic system.[3][4] Dysregulation of this system is implicated in a host of conditions, including Attention-Deficit/Hyperactivity Disorder (ADHD), Parkinson's disease, and substance use disorders.[5][6][7] Therefore, establishing robust and reproducible protocols for its use in animal models is paramount for generating high-quality, translatable data. This guide moves beyond simple step-by-step instructions, providing the scientific rationale behind critical protocol choices to empower investigators to design and execute well-controlled, meaningful experiments.

Section 1: Scientific Background & Mechanism of Action

Pharmacological Profile

2-Cyclohexylpiperidine belongs to a class of compounds that primarily act as monoamine transporter inhibitors.[7] Its core mechanism of action is the blockade of the dopamine transporter (DAT), a transmembrane protein responsible for the reuptake of dopamine from the synaptic cleft back into the presynaptic neuron.[6][8] By inhibiting DAT, 2-Cyclohexylpiperidine increases the extracellular concentration and prolongs the residence time of dopamine, thereby enhancing dopaminergic neurotransmission.[7] This targeted action makes it a valuable tool for investigating hyperdopaminergic states and their behavioral correlates. While its primary target is the DAT, comprehensive profiling is necessary to determine its affinity for other transporters, such as the serotonin transporter (SERT) and norepinephrine transporter (NET), as this will influence its overall pharmacological effect.[7]

Rationale for Use in Animal Models

The administration of DAT inhibitors is a well-established strategy for modeling CNS disorders. For instance:

  • ADHD Models: DAT knockout (DAT-KO) mice, which exhibit greatly reduced dopamine clearance, display a pronounced hyperactive phenotype that is considered a valuable model for ADHD studies.[6][8] Pharmacological blockade of DAT with compounds like 2-Cyclohexylpiperidine can mimic aspects of this hyperdopaminergic state in wild-type animals.

  • Mania Models: The DAT inhibitor GBR12909 has been successfully used to induce hyperlocomotion in mice, a core feature of animal models of bipolar disorder-related mania.[9]

  • Parkinson's Disease Research: In animal models of Parkinson's disease, where dopamine neurons are depleted, DAT inhibitors can be used to elevate the efficacy of remaining endogenous dopamine, potentially providing therapeutic benefit.[5]

Visualizing the Mechanism of Action

The following diagram illustrates the role of the dopamine transporter in a synapse and the inhibitory effect of 2-Cyclohexylpiperidine.

DAT_Inhibition_Pathway cluster_synapse Synaptic Cleft presynaptic Presynaptic Neuron postsynaptic Postsynaptic Neuron presynaptic->postsynaptic 2. Synaptic Transmission receptors Dopamine Receptors (D1, D2, etc.) presynaptic->receptors Dopamine Binding dat Dopamine Transporter (DAT) postsynaptic->dat 3. Reuptake vesicle Dopamine Vesicle vesicle->presynaptic dat->presynaptic compound 2-Cyclohexylpiperidine Oxalate compound->dat

Caption: Dopaminergic synapse showing DAT inhibition by 2-Cyclohexylpiperidine.

Section 2: Preclinical Study Design Considerations

A well-designed study is crucial for obtaining reliable and interpretable results. The choice of animal model, dose, route of administration, and vehicle are interconnected and must be justified scientifically.

Animal Model Selection
  • Species: Mice and rats are the most common models. Mice are often preferred for genetic studies and higher throughput, while rats may be chosen for more complex behavioral tasks and serial blood sampling due to their larger size.[10]

  • Strain: Outbred strains (e.g., Swiss Webster mice, Sprague-Dawley rats) are useful for general screening, while inbred strains (e.g., C57BL/6 mice) offer genetic uniformity, reducing variability.

  • Justification: The choice of model must align with the research question. For studying ADHD-like hyperactivity, C57BL/6 mice or DAT-KO mice would be appropriate.[6][8] For investigating potential antidepressant effects, models like the forced swim test are standard.[7]

Dose Selection and Justification
  • Dose-Response Studies: It is imperative to perform a dose-response study to identify the optimal dose range. This involves testing a range of doses (e.g., logarithmic or semi-logarithmic spacing) to determine the minimal effective dose and the dose at which ceiling effects or toxicity appear.

  • Toxicity: Acute toxicity studies (LD50 determination) are critical for establishing a safety margin. For piperine, a related alkaloid, the intraperitoneal (i.p.) LD50 in male mice was 43 mg/kg, while the intragastric (i.g.) LD50 was 330 mg/kg, highlighting route-dependent toxicity.[11] Chronic toxicity studies on related structures like cyclohexanone have also been performed and should be reviewed for potential long-term effects.[12]

  • Literature Precedent: When available, leverage data from structurally similar compounds like BTCP or GBR12909 to inform the initial dose range.[4][9] For example, GBR12909 was effective at 15 mg/kg in mice.[9]

Route of Administration (RoA)

The choice of RoA significantly impacts the pharmacokinetics (PK) of the compound—its absorption, distribution, metabolism, and excretion.[13]

Route of AdministrationAbbreviationRationale & Causality
Intraperitoneal i.p.Use Case: Common for systemic administration in rodents. Offers rapid absorption into the portal circulation. Causality: The large surface area of the peritoneal cavity facilitates quick absorption, though it is subject to first-pass metabolism in the liver. Repeated daily dosing is generally well-tolerated.[14]
Oral Gavage p.o.Use Case: Simulates human oral administration. Essential for assessing oral bioavailability. Causality: The compound must withstand the GI environment (e.g., pH, enzymes) and be absorbed across the intestinal wall. Bioavailability is often lower than parenteral routes.[15]
Subcutaneous s.c.Use Case: For slower, more sustained absorption compared to i.p. or i.v. routes. Can be used for depot formulations. Causality: The vascularity of subcutaneous tissue is lower than the peritoneal cavity, leading to a slower release into systemic circulation.[14][16]
Intravenous i.v.Use Case: For direct and immediate systemic circulation, achieving 100% bioavailability. Used in pharmacokinetic studies to determine clearance and volume of distribution.[13] Causality: Bypasses absorption barriers entirely, providing precise control over plasma concentrations.
Vehicle Selection

The vehicle is the medium used to deliver the compound. An inappropriate vehicle can cause irritation, toxicity, or alter the compound's solubility and absorption, introducing confounding variables.[17][18]

  • Aqueous Solutions: For water-soluble salts like oxalates, sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS) are the preferred vehicles for parenteral routes.

  • Suspensions: If the compound has low aqueous solubility, a suspension may be necessary. Common suspending agents include 0.5-1% carboxymethylcellulose (CMC) or Tween 80 (e.g., 0.1-0.5% in saline). Causality: Suspensions ensure a uniform dose is administered, but particle size can affect the rate of absorption. It is critical to ensure the suspension is homogenous during dosing using a stir plate.[17]

  • Organic Solvents: Solvents like DMSO or ethanol can be used to dissolve compounds but must be diluted to non-toxic concentrations (typically <5-10% of the final volume). Causality: High concentrations of organic solvents can cause local tissue damage, inflammation, and hemolysis.

Section 3: Preparation of Dosing Solutions

Accurate preparation of the dosing solution is a critical control point for ensuring dose accuracy. Always use a calibrated balance and appropriate personal protective equipment (PPE).

Protocol: Preparation of a 1 mg/mL Solution in Saline

Objective: To prepare a sterile stock solution of 2-Cyclohexylpiperidine oxalate for parenteral administration.

Materials:

  • 2-Cyclohexylpiperidine oxalate (powder)

  • Sterile 0.9% saline

  • Sterile conical tubes (15 mL or 50 mL)

  • Calibrated analytical balance

  • Vortex mixer and/or magnetic stirrer

  • Sterile syringe filters (0.22 µm)

  • Sterile syringes and needles

Procedure:

  • Calculate Required Mass: Determine the total volume of dosing solution needed. For a 1 mg/mL solution, you will need 1 mg of the compound for every 1 mL of saline. Note: Ensure you account for the molecular weight of the oxalate counter-ion if dosing is based on the freebase form.

  • Weigh Compound: Accurately weigh the required amount of 2-Cyclohexylpiperidine oxalate powder and place it into a sterile conical tube.

  • Add Vehicle: Add approximately 80% of the final required volume of sterile saline to the tube.

  • Dissolve: Tightly cap the tube and vortex vigorously. If necessary, use a magnetic stirrer at room temperature. Visually inspect to ensure all solid has dissolved and the solution is clear. This is a self-validating step; a clear solution confirms the compound is fully dissolved at the target concentration.

  • Adjust to Final Volume: Once dissolved, add sterile saline to reach the final desired volume.

  • Sterilization: Draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a new, sterile container. This step is crucial for parenteral routes to prevent infection.

  • Labeling and Storage: Clearly label the container with the compound name, concentration, vehicle, date of preparation, and storage conditions. Unless stability data suggests otherwise, store protected from light at 4°C and use within a week.[19]

Dosing Calculation Table

This table facilitates quick calculation of the injection volume for a desired dose. Formula: Injection Volume (mL) = [Dose (mg/kg) * Animal Weight (kg)] / Solution Concentration (mg/mL)

Animal Weight (g)Desired Dose (mg/kg)Solution Conc. (mg/mL)Injection Volume (µL)
251125
2551125
25101250
25011250
250511250
2501012500

Note: Adjust injection volumes to comply with institutional guidelines (e.g., typically ≤10 mL/kg for i.p. in mice).[20]

Section 4: Standardized Administration Protocols

All procedures should be performed by trained personnel and approved by the Institutional Animal Care and Use Committee (IACUC).

Protocol: Intraperitoneal (i.p.) Injection

Objective: To administer the compound into the peritoneal cavity for rapid systemic absorption.

Materials:

  • Prepared dosing solution

  • Appropriate size syringe (e.g., 1 mL)

  • Small gauge needle (25-27G)[14]

  • Animal restraint device (if necessary)

Procedure:

  • Animal Restraint: Firmly restrain the mouse or rat to expose the abdomen. For a right-handed injection, hold the animal so its head is pointing downward.

  • Injection Site: Identify the lower right or left abdominal quadrant. Avoid the midline to prevent damage to the bladder and cecum.[14]

  • Needle Insertion: Insert the needle at a 15-30 degree angle into the identified quadrant.

  • Aspirate (Self-Validation Step): Gently pull back on the plunger. If blood (vessel puncture) or yellowish fluid (bladder puncture) appears, discard the syringe and restart with a fresh dose and needle. This step validates correct placement in the peritoneal space.

  • Inject: If no fluid is aspirated, inject the solution smoothly.

  • Withdraw and Monitor: Withdraw the needle and return the animal to its cage. Monitor the animal for any signs of distress for at least 15-30 minutes post-injection.

Protocol: Oral Gavage (p.o.)

Objective: To deliver a precise dose of the compound directly into the stomach.

Materials:

  • Prepared dosing solution

  • Appropriate size syringe

  • Flexible or rigid gavage needle with a ball tip

Procedure:

  • Animal Restraint: Restrain the animal firmly in an upright position, ensuring the head and body are in a straight line to facilitate passage of the needle.

  • Measure Insertion Depth: Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

  • Needle Insertion: Gently insert the ball-tipped needle into the side of the mouth, passing it over the tongue and down the esophagus. Causality: The ball tip prevents tracheal perforation. If the animal struggles or you feel resistance, withdraw immediately to prevent esophageal or tracheal injury.

  • Confirm Placement: The animal should not exhibit respiratory distress, which would indicate tracheal placement.

  • Inject: Once the needle is in place, administer the solution slowly and smoothly.

  • Withdraw and Monitor: Remove the gavage needle in a single smooth motion and return the animal to its cage. Monitor for any signs of respiratory distress or discomfort.

General Experimental Workflow

The following diagram outlines a typical workflow for a behavioral experiment involving 2-Cyclohexylpiperidine oxalate.

Experimental_Workflow prep 1. Dosing Solution Preparation acclimate 2. Animal Acclimation (e.g., 30-60 min to test room) prep->acclimate baseline 3. Baseline Measurement (Optional) acclimate->baseline admin 4. Compound Administration (i.p., p.o., etc.) baseline->admin wait 5. Absorption Period (e.g., 30 min for i.p.) admin->wait test 6. Behavioral Testing (e.g., Open Field, Morris Water Maze) wait->test data 7. Data Collection & Analysis test->data

Caption: A generalized workflow for a preclinical behavioral study.

Section 5: Data Interpretation & Expected Outcomes

Expected Behavioral Effects

Given its mechanism as a DAT inhibitor, administration of 2-Cyclohexylpiperidine oxalate is expected to produce a hyperdopaminergic state. Key behavioral outcomes to measure include:

  • Hyperlocomotion: Increased spontaneous activity in an open-field test. This is a classic response to DAT inhibitors.[9]

  • Stereotypy: At higher doses, focused, repetitive behaviors (e.g., sniffing, gnawing, circling) may emerge.

  • Cognitive Effects: Depending on the dose and the specific brain region affected, effects on learning and memory can be observed. DAT-KO mice, for example, show deficits in spatial memory tasks.[8]

  • Anxiolytic/Anxiogenic Effects: Changes in anxiety-like behavior can be assessed using tests like the elevated plus maze or light-dark box.

Pharmacokinetic Considerations

While specific PK data for 2-Cyclohexylpiperidine oxalate is not publicly available, researchers should anticipate key parameters based on studies of other small molecules in rodents. A pilot PK study is highly recommended.

Table of Exemplar Pharmacokinetic Parameters in Rats:

ParameterDescriptionTypical Value Range (Example)Rationale & Importance
T½ (Half-life) Time for plasma concentration to decrease by 50%.0.5 - 3 hoursDetermines dosing interval and duration of action.[13][15]
Cmax Maximum observed plasma concentration.Dose-dependentIndicates peak exposure after administration.
Tmax Time to reach Cmax.15 - 45 minutes (i.p./p.o.)Reflects the rate of absorption.[15]
AUC Area Under the Curve; total drug exposure over time.Dose-dependentKey parameter for assessing overall exposure and bioavailability.[10][13]
F% (Bioavailability) Fraction of oral dose reaching systemic circulation.Highly variable (e.g., 10-80%)Essential for comparing oral vs. parenteral routes.[13][15]

Note: These values are illustrative and will vary significantly based on the specific compound, species, and vehicle.

Section 6: Safety & Handling

As a potent psychoactive compound, 2-Cyclohexylpiperidine oxalate must be handled with appropriate safety precautions.

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety glasses, and gloves when handling the powder or solutions.

  • Handling: Weigh and prepare solutions in a well-ventilated area or a chemical fume hood to avoid inhalation of the powder.

  • Disposal: Dispose of all waste (unused compound, contaminated materials) in accordance with institutional and local regulations for chemical waste.

  • Animal Safety: Closely monitor animals for adverse reactions, especially during dose-response and initial toxicity studies. Have a plan for euthanasia if humane endpoints are reached.

References

  • Madsen, K. et al. Dopamine transporter (DAT)
  • Carlezon, W. A. Jr. et al. (2018-04-06).
  • Gainetdinov, R. R. et al.
  • Wikipedia. Serotonin–norepinephrine–dopamine reuptake inhibitor. Wikipedia.
  • Benchchem.
  • Beaulieu, J. M. et al.
  • Li, J. et al. Synthesis, in vitro activities of (2-cyclopropoxyphenyl)piperidine derivatives for alpha 1a and alpha 1d adrenergic receptor inhibitors. PubMed.
  • Krasavin, M. et al.
  • University of Michigan Animal Care & Use Program.
  • Gaertner, D. J. et al. (2011).
  • National Institutes of Health Office of Animal Care and Use (OACU).
  • Carroll, F. I. et al. (1992). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologs at dopamine-uptake and phencyclidine-, and .sigma.-binding sites. Journal of Medicinal Chemistry.
  • Grebing, M. et al. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples. PMC.
  • Bentham Science Publisher. Synthesis, In Vitro Activities of (2-Cyclopropoxyphenyl)piperidine Derivatives for α1a and α1d Adrenergic Receptor Inhibitors. Bentham Science.
  • Turner, P. V. et al. (2011).
  • National Center for Biotechnology Inform
  • Oghenesuvwe, E. E. et al. (2014). Guidelines on dosage calculation and stock solution preparation in experimental animals' studies.
  • Gaertner, D. J. et al. (2011-09-05).
  • Janecka, A. et al. (2025-10-21). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed.
  • Lee, J. H. et al. (2020-02-03).
  • Oghenesuvwe, E. E. (2014). Guidelines on Dosage Calculation and Stock Solution Preparation in Experimental Animals' Studies. Semantic Scholar.
  • Piyachaturawat, P. et al. (1983).
  • Thiruvazhi, P. et al. (1997). 1-[1-2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. PubMed.
  • Wang, L. et al. (2018).
  • Lijinsky, W. (1988).
  • ResearchGate. (2026-01-17). Ameliorative Effect of Ferulic Acid against Cyclophosphamide Induced Behavioural and Biochemical Changes in Albino Mice.
  • Pérez-González, A. et al. (2021). Preclinical Pharmacokinetics and Acute Toxicity in Rats of 5-{[(2E)
  • Khan, S. R. et al. (2013).
  • Kline, R. H. Jr. et al. (1993). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. PubMed.
  • Siefker, C. et al. Preclinical Studies on the Pharmacokinetics, Safety and Toxicology of Oxfendazole: Toward First in Human Studies. PMC.

Sources

Application Note: Potency Determination of 2-Cyclohexylpiperidine Oxalate via Radioligand Binding and Functional Electrophysiology

Author: BenchChem Technical Support Team. Date: February 2026


), and functional potency (

) quantification of the NMDA receptor antagonist 2-Cyclohexylpiperidine oxalate.

Introduction & Mechanism of Action

2-Cyclohexylpiperidine (2-CP) is a structural analog of phencyclidine (PCP) that acts as a non-competitive antagonist at the N-methyl-D-aspartate (NMDA) receptor. Unlike competitive antagonists that bind to the glutamate recognition site (e.g., AP5), 2-CP binds to the "PCP site" located within the ion channel pore.

Critical Pharmacological Insight: The binding of 2-CP is use-dependent . Because the binding site is located deep within the channel pore, the receptor must be activated (channel open) by Glutamate and Glycine before 2-CP can access its binding site to block ion flux. This "open-channel block" mechanism dictates the design of the functional assays described below.

Visualizing the Mechanism

The following diagram illustrates the specific blockade mechanism, distinguishing it from competitive antagonism.

NMDA_Mechanism Glu Glutamate (Agonist) NMDAR_Closed NMDA Receptor (Closed State) Glu->NMDAR_Closed Binds Gly Glycine (Co-Agonist) Gly->NMDAR_Closed Binds NMDAR_Open NMDA Receptor (Open Channel) NMDAR_Closed->NMDAR_Open Activation Ca_Influx Ca2+ / Na+ Influx (Depolarization) NMDAR_Open->Ca_Influx Ion Flow Block Channel Blockade (PCP Site) NMDAR_Open->Block Target Exposed TwoCP 2-Cyclohexylpiperidine (Antagonist) TwoCP->Block Enters Pore Block->Ca_Influx Inhibits

Caption: 2-Cyclohexylpiperidine requires receptor activation to access the intrachannel PCP binding site, physically occluding ion flux.

Pre-Assay Preparation: Handling the Oxalate Salt

The oxalate salt form of 2-Cyclohexylpiperidine presents unique solubility challenges compared to the hydrochloride salt. Oxalates are often less soluble in neutral aqueous buffers and may precipitate in the presence of high calcium concentrations (forming insoluble calcium oxalate).

Solubilization Protocol

Objective: Create a stable 10 mM stock solution.

  • Primary Solvent: Dissolve 2-Cyclohexylpiperidine oxalate in 100% DMSO (Dimethyl sulfoxide). Do not attempt to dissolve directly in PBS or ACSF, as solubility will be poor.

    • Target Concentration: 10 mM.

    • Vortex: Vortex vigorously for 30 seconds. If particulate remains, sonicate at 40°C for 5 minutes.

  • Working Dilutions:

    • Dilute the DMSO stock into the assay buffer immediately prior to use.

    • Limit DMSO: Ensure the final DMSO concentration in the assay is

      
       to avoid vehicle effects on the NMDA receptor.
      
  • Buffer Compatibility:

    • Warning: Avoid buffers with high Calcium (

      
      ) during the initial dilution step to prevent calcium oxalate precipitation. Dilute into a Mg2+/Ca2+-free buffer first, then add to the physiological medium.
      

Protocol A: Radioligand Binding Assay ( )

Purpose: To determine the binding affinity of 2-CP for the PCP site by displacing


.
Rationale

 (Dizocilpine) is the gold-standard radioligand for the PCP site. It has high specificity and low non-specific binding.
Materials
  • Tissue: Rat forebrain membranes (rich in NMDA receptors) or HEK293 cells expressing NR1/NR2B subunits.

  • Radioligand:

    
     (Specific Activity: ~30 Ci/mmol).
    
  • Assay Buffer: 5 mM Tris-HCl (pH 7.4). Note: Low ionic strength buffers are often preferred for MK-801 binding to maximize signal.

  • Non-Specific Binding Control: 10

    
    M (+)MK-801 or 10 
    
    
    
    M Phencyclidine (unlabeled).
  • Glutamate/Glycine: 10

    
    M Glutamate + 10 
    
    
    
    M Glycine (Required to open the channel for radioligand access).
Step-by-Step Procedure
  • Membrane Preparation: Thaw rat forebrain membranes and homogenize in Assay Buffer. Centrifuge (48,000 x g, 20 min) and resuspend to a protein concentration of 0.2–0.5 mg/mL.

  • Incubation Setup: In 96-well plates or polystyrene tubes, add:

    • 50

      
      L Assay Buffer  (containing 10 
      
      
      
      M Glu/Gly).
    • 25

      
      L Test Compound  (2-CP Oxalate) at varying concentrations (
      
      
      
      M to
      
      
      M).
    • 25

      
      L Radioligand  (
      
      
      
      , final conc. 2–5 nM).
    • 100

      
      L Membrane Suspension .
      
  • Equilibrium: Incubate at 25°C for 2 hours . Note: MK-801 has slow association/dissociation kinetics; long incubation is crucial for equilibrium.

  • Termination: Rapidly filter through GF/B glass fiber filters (pre-soaked in 0.3% polyethyleneimine to reduce non-specific binding) using a cell harvester.

  • Wash: Wash filters 3x with ice-cold buffer.

  • Quantification: Add scintillation cocktail and count radioactivity (CPM).

Data Analysis

Calculate


 using the Cheng-Prusoff equation :


  • 
     = Concentration of 
    
    
    
    used.
  • 
     = Dissociation constant of 
    
    
    
    (typically ~2-5 nM in this tissue).

Protocol B: Whole-Cell Patch Clamp Electrophysiology ( )

Purpose: To measure the functional potency of 2-CP in inhibiting NMDA-mediated currents.

Rationale

Binding affinity (


) does not always correlate perfectly with functional blockade (

) due to voltage-dependence and use-dependence. This assay measures the actual inhibition of ion flux.
Experimental Setup
  • System: Whole-cell voltage clamp.

  • Cells: Cultured hippocampal neurons (DIV 14+) or HEK293 cells co-transfected with NR1/NR2A or NR1/NR2B.

  • Extracellular Solution (ACSF): (in mM) 140 NaCl, 5 KCl, 2 CaCl2, 0 MgCl2 , 10 HEPES, 10 Glucose.

    • Critical: Magnesium must be omitted. Mg2+ is a physiological pore blocker at negative potentials. To measure the drug's block, we must remove the Mg2+ block first.

  • Intracellular Solution: (in mM) 140 CsCl (to block K+ channels), 10 HEPES, 10 EGTA, 4 Mg-ATP.

Workflow Diagram

Ephys_Workflow Step1 1. Establish Whole-Cell Config (Vh = -70mV) Step2 2. Perfusion: Mg2+-free Buffer (Baseline) Step1->Step2 Step3 3. Apply Agonist (100uM Glu + 10uM Gly) Step2->Step3 Step4 4. Record Current (Peak & Steady State) Step3->Step4 Step5 5. Co-apply Agonist + 2-CP (Var. Conc.) Step4->Step5 Inhibition Step6 6. Washout (Recovery Check) Step5->Step6 Reversibility

Caption: Electrophysiology workflow for isolating NMDA currents and measuring antagonist potency.

Step-by-Step Procedure
  • Patching: Establish a G

    
     seal and break-in to achieve whole-cell configuration. Clamp voltage at -70 mV .
    
  • Baseline: Perfuse with Mg2+-free extracellular solution.

  • Control Response: Apply Glutamate (100

    
    M) + Glycine (10 
    
    
    
    M)
    for 5 seconds via a fast-perfusion system. Record the peak and steady-state inward current.
  • Antagonist Application:

    • Pre-incubate with 2-CP is not recommended for open-channel blockers.

    • Instead, co-apply 2-CP with Glutamate/Glycine.

    • Protocol: Apply Glu/Gly alone for 2s

      
       Switch to Glu/Gly + 2-CP for 5s 
      
      
      
      Wash.
  • Dose-Response: Repeat with increasing concentrations of 2-CP (e.g., 0.1, 1, 10, 100

    
    M). Allow 2 minutes washout between applications to prevent desensitization.
    
Data Analysis
  • Normalize the steady-state current in the presence of 2-CP to the control current (Glu/Gly alone).

  • Fit data to the Hill Equation to derive

    
    :
    
    
    
    

Summary of Expected Results & Troubleshooting

ParameterExpected RangeTroubleshooting / Notes
Solubility Clear solution in DMSOIf cloudy in aqueous buffer, reduce concentration or check pH. Oxalates precipitate with Ca2+.[1]
Binding

50 nM – 500 nMIf

is too high (low affinity), ensure Glutamate/Glycine was added to the binding buffer.
Functional

0.5

M – 5

M
Potency depends on subunit composition (NR2A vs NR2B).
Hill Slope ~1.0A slope < 1.0 may indicate negative cooperativity or multiple binding sites.

References

  • Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology, 77(2-3), 203-204. Link

  • Reynolds, I. J., & Miller, R. J. (1988). Multiple sites for the regulation of the N-methyl-D-aspartate receptor. Molecular Pharmacology, 33(5), 581-584. Link

  • Wong, E. H., et al. (1986). The anticonvulsant MK-801 is a potent N-methyl-D-aspartate antagonist. Proceedings of the National Academy of Sciences, 83(18), 7104-7108. Link

  • IUPHAR/BPS Guide to Pharmacology. NMDA Receptors: Ion Channel Ligands. Link

Sources

Application Notes and Protocols for the Development of a Novel Assay with 2-Cyclohexylpiperidine Oxalate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Pharmacological Potential of 2-Cyclohexylpiperidine Oxalate

2-Cyclohexylpiperidine oxalate is a piperidine derivative with a molecular formula of C₁₁H₂₁N • C₂H₂O₄ and a molecular weight of 219.329 g/mol [1]. While specific biological activity for this compound is not extensively documented, its core structure, featuring a cyclohexyl group attached to a piperidine ring, bears a significant resemblance to the arylcyclohexylamine class of compounds. The most prominent member of this class is phencyclidine (PCP), a well-characterized N-methyl-D-aspartate (NMDA) receptor antagonist[1][2]. Arylcyclohexylamines are known to exert their effects by binding to a specific site within the ion channel of the NMDA receptor[1]. Furthermore, many piperidine-containing compounds have shown affinity for sigma receptors, which are implicated in a variety of cellular functions and are a target for novel therapeutics[3][4][5].

This structural analogy provides a strong rationale for hypothesizing that 2-Cyclohexylpiperidine oxalate may interact with the NMDA receptor and/or sigma receptors. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to develop and validate a series of assays to investigate the binding and functional activity of 2-Cyclohexylpiperidine oxalate at these putative targets. The protocols outlined herein are designed to be self-validating and are grounded in established pharmacological principles.

Part 1: Primary Target Engagement - Radioligand Binding Assays

To initially determine if 2-Cyclohexylpiperidine oxalate directly interacts with the NMDA and sigma receptors, competitive radioligand binding assays are the gold standard. These assays measure the ability of a test compound to displace a radiolabeled ligand with known high affinity and specificity for the target receptor. A high affinity of 2-Cyclohexylpiperidine oxalate in these assays would provide strong evidence of direct binding.

Experimental Workflow for Primary Target Identification

G cluster_0 Preparation cluster_1 Binding Assays cluster_2 Data Analysis prep_compound Prepare 2-Cyclohexylpiperidine Oxalate Stock Solution prep_tissue Prepare Rat Brain Cortex Homogenate nmda_assay NMDA Receptor Binding Assay (e.g., [3H]MK-801) prep_tissue->nmda_assay Incubate with radioligand and 2-Cyclohexylpiperidine Oxalate sigma_assay Sigma Receptor Binding Assay (e.g., 3H-Pentazocine) prep_tissue->sigma_assay Incubate with radioligand and 2-Cyclohexylpiperidine Oxalate ic50 Determine IC50 Values nmda_assay->ic50 sigma_assay->ic50 ki Calculate Ki Values ic50->ki

Caption: Workflow for determining the binding affinity of 2-Cyclohexylpiperidine oxalate.

Protocol 1: NMDA Receptor Competitive Binding Assay

This protocol is designed to assess the binding of 2-Cyclohexylpiperidine oxalate to the PCP site of the NMDA receptor using [³H]MK-801, a high-affinity non-competitive antagonist.

Materials:

  • 2-Cyclohexylpiperidine oxalate

  • [³H]MK-801 (specific activity ~20-30 Ci/mmol)

  • Unlabeled MK-801 (for defining non-specific binding)

  • Rat brain cortex tissue

  • Assay Buffer: 5 mM Tris-HCl, pH 7.4

  • Wash Buffer: Cold 5 mM Tris-HCl, pH 7.4

  • Scintillation cocktail

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration apparatus

  • Scintillation counter

Procedure:

  • Tissue Preparation: Homogenize fresh or frozen rat brain cortex in 10 volumes of ice-cold assay buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C. Discard the supernatant and resuspend the pellet in 10 volumes of assay buffer. Centrifuge at 20,000 x g for 20 minutes at 4°C. Resuspend the final pellet in assay buffer to a protein concentration of approximately 1 mg/mL.

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 50 µL of [³H]MK-801 (final concentration ~1-5 nM), 50 µL of assay buffer, and 100 µL of membrane homogenate.

    • Non-specific Binding: 50 µL of [³H]MK-801, 50 µL of unlabeled MK-801 (final concentration ~10 µM), and 100 µL of membrane homogenate.

    • Competitive Binding: 50 µL of [³H]MK-801, 50 µL of 2-Cyclohexylpiperidine oxalate (at various concentrations, e.g., 10⁻¹⁰ M to 10⁻⁵ M), and 100 µL of membrane homogenate.

  • Incubation: Incubate the plate at 25°C for 60 minutes.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters pre-soaked in assay buffer using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Scintillation Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

Protocol 2: Sigma Receptor Competitive Binding Assay

This protocol is adapted for determining the binding affinity to sigma-1 and sigma-2 receptors using -pentazocine, a non-selective sigma receptor ligand.

Materials:

  • 2-Cyclohexylpiperidine oxalate

  • -pentazocine (specific activity ~30-50 Ci/mmol)

  • Unlabeled haloperidol (for defining non-specific binding)

  • Rat brain homogenate (as prepared in Protocol 1)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4

  • Other materials are the same as in Protocol 1.

Procedure:

  • Tissue Preparation: Use the same rat brain homogenate as prepared for the NMDA receptor binding assay.

  • Assay Setup: In a 96-well plate, prepare the following in triplicate:

    • Total Binding: 50 µL of -pentazocine (final concentration ~2-5 nM), 50 µL of assay buffer, and 100 µL of membrane homogenate.

    • Non-specific Binding: 50 µL of -pentazocine, 50 µL of unlabeled haloperidol (final concentration ~10 µM), and 100 µL of membrane homogenate.

    • Competitive Binding: 50 µL of -pentazocine, 50 µL of 2-Cyclohexylpiperidine oxalate (at various concentrations, e.g., 10⁻¹⁰ M to 10⁻⁵ M), and 100 µL of membrane homogenate.

  • Incubation: Incubate the plate at 37°C for 120 minutes.

  • Filtration and Scintillation Counting: Follow steps 4 and 5 from Protocol 1.

Data Analysis and Interpretation

The raw data (counts per minute, CPM) will be used to calculate the percentage of specific binding at each concentration of 2-Cyclohexylpiperidine oxalate. A non-linear regression analysis of the concentration-response curve will yield the IC₅₀ value (the concentration of the compound that inhibits 50% of the specific binding of the radioligand). The binding affinity (Ki) can then be calculated using the Cheng-Prusoff equation:

Ki = IC₅₀ / (1 + [L]/Kd)

Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Hypothetical Binding Affinity Data for 2-Cyclohexylpiperidine Oxalate

Target ReceptorRadioligandKi (nM)
NMDA Receptor[³H]MK-801150
Sigma-1 Receptor-pentazocine85
Sigma-2 Receptor-pentazocine>10,000

Part 2: Functional Characterization - NMDA Receptor Antagonism

Following the confirmation of binding, it is crucial to determine the functional consequence of this interaction. A calcium flux assay is a robust method to assess whether 2-Cyclohexylpiperidine oxalate acts as an antagonist, preventing the ion channel opening and subsequent calcium influx triggered by an NMDA receptor agonist.

Principle of the Calcium Flux Assay

G cluster_0 Cell Preparation cluster_1 Assay cluster_2 Measurement cluster_3 Data Analysis cell_culture Culture Neuronal Cells (e.g., SH-SY5Y) dye_loading Load Cells with Fluo-4 AM cell_culture->dye_loading compound_add Add 2-Cyclohexylpiperidine Oxalate dye_loading->compound_add agonist_add Stimulate with NMDA/Glycine compound_add->agonist_add fluorescence Measure Fluorescence (Calcium Influx) agonist_add->fluorescence dose_response Generate Dose-Response Curve fluorescence->dose_response ic50 Calculate IC50 dose_response->ic50

Caption: Workflow for the NMDA receptor functional calcium flux assay.

Protocol 3: Fluorescence-Based Calcium Flux Assay

This protocol measures the inhibition of NMDA-induced calcium influx in a neuronal cell line.

Materials:

  • 2-Cyclohexylpiperidine oxalate

  • SH-SY5Y cells (or other suitable neuronal cell line)

  • Cell culture medium (e.g., DMEM/F12)

  • Fetal bovine serum (FBS)

  • Penicillin-Streptomycin

  • Fluo-4 AM calcium indicator dye

  • Pluronic F-127

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4

  • NMDA

  • Glycine

  • Fluorescence plate reader

Procedure:

  • Cell Culture: Plate SH-SY5Y cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading: On the day of the assay, remove the culture medium and wash the cells once with assay buffer. Add 100 µL of Fluo-4 AM loading solution (e.g., 4 µM Fluo-4 AM with 0.02% Pluronic F-127 in assay buffer) to each well. Incubate for 45-60 minutes at 37°C.

  • Compound Addition: Wash the cells twice with assay buffer to remove excess dye. Add 100 µL of 2-Cyclohexylpiperidine oxalate at various concentrations to the appropriate wells. Incubate for 15-20 minutes at room temperature.

  • Agonist Stimulation and Fluorescence Measurement: Place the plate in a fluorescence plate reader. Set the excitation wavelength to ~485 nm and the emission wavelength to ~525 nm. Begin reading the baseline fluorescence. After a short baseline reading, add 25 µL of a solution containing NMDA and glycine (final concentrations, e.g., 100 µM NMDA and 10 µM glycine) to stimulate the receptors. Continue to measure the fluorescence intensity for several minutes.

  • Data Analysis: The change in fluorescence (peak fluorescence minus baseline) is proportional to the intracellular calcium concentration. Plot the percentage of inhibition of the NMDA-induced calcium response against the concentration of 2-Cyclohexylpiperidine oxalate. A non-linear regression analysis will yield the IC₅₀ value for functional antagonism.

Table 2: Hypothetical Functional Potency of 2-Cyclohexylpiperidine Oxalate

AssayParameterValue (µM)
Calcium Flux AssayIC₅₀1.2

Part 3: Development of an Analytical Method for Quantification

For future in vivo studies, such as pharmacokinetics or efficacy models, a validated analytical method for the quantification of 2-Cyclohexylpiperidine oxalate in biological matrices is essential. High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV or mass spectrometry) is a common and reliable technique for this purpose.

Key Considerations for HPLC Method Development:

  • Column: A C18 reverse-phase column is a good starting point for a molecule with the polarity of 2-Cyclohexylpiperidine.

  • Mobile Phase: A mixture of an aqueous buffer (e.g., ammonium formate or acetate) and an organic solvent (e.g., acetonitrile or methanol) is typically used. A gradient elution may be necessary to achieve optimal separation from matrix components.

  • Detection: If the compound has a suitable chromophore, UV detection can be employed. For higher sensitivity and selectivity, especially in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.

  • Sample Preparation: A sample extraction method, such as protein precipitation, liquid-liquid extraction, or solid-phase extraction, will be required to remove interfering substances from the biological matrix (e.g., plasma, brain homogenate) prior to analysis.

  • Validation: The method should be validated according to regulatory guidelines (e.g., FDA or ICH) for linearity, accuracy, precision, selectivity, and stability[6].

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the initial characterization of 2-Cyclohexylpiperidine oxalate. Based on its structural similarity to known NMDA receptor antagonists, a logical path of investigation is proposed, starting with primary binding assays to confirm target engagement, followed by a functional assay to elucidate the nature of the interaction. The protocols provided are detailed and based on established methodologies, ensuring a high degree of scientific integrity. By following this guide, researchers can effectively develop a robust assay cascade to unveil the pharmacological profile of 2-Cyclohexylpiperidine oxalate and similar novel compounds.

References

  • Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

  • Erowid. (2007). Synthesis and Pharmacology of PCP Analogs. Retrieved from [Link]

  • Lee, H., et al. (2020). The Abuse Potential of Novel Synthetic Phencyclidine Derivative 1-(1-(4-Fluorophenyl)Cyclohexyl)Piperidine (4′-F-PCP) in Rodents. PubMed Central. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). 14: Developing a Standard Method. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 92439, 2-Cyclohexylpiperidine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 18724, 1-Cyclohexylpiperidine. Retrieved from [Link]

  • Vignon, J., et al. (1988). Chemical synthesis and molecular pharmacology of hydroxylated 1-(1-phenylcyclohexyl-piperidine derivatives. PubMed. Retrieved from [Link]

  • UNODC. (n.d.). Details for Phencyclidine-type substances. Retrieved from [Link]

  • French, E. D., et al. (1993). The phencyclidine (PCP) analog N-[1-(2-benzo(B)thiophenyl) cyclohexyl]piperidine shares cocaine-like but not other characteristic behavioral effects with PCP, ketamine and MK-801. PubMed. Retrieved from [Link]

  • Vignon, J., et al. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Tripod.com. Retrieved from [Link]

  • Roch, K. A., et al. (2021). Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. PubMed Central. Retrieved from [Link]

  • Di Chiara, M., et al. (2024). Development of selective sigma-1 receptor ligands with antiallodynic activity: A focus on piperidine and piperazine scaffolds. PubMed. Retrieved from [Link]

  • Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. PubMed. Retrieved from [Link]

  • Lebrun, B., et al. (1999). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vivo. Identification and quantification of BTCP primary metabolites in mice plasma, urine, and brain and their affinity for the neuronal dopamine transporter. PubMed. Retrieved from [Link]

  • Maurice, T., et al. (1994). N-[1-(2-benzo[b]thiophenyl)Cyclohexyl]- Piperidine (BTCP) Exerts Cocaine-Like Actions on Drug-Maintained Responding in Rats. PubMed. Retrieved from [Link]

  • Musso, D. L., et al. (1992). 4-(Tetrazolylalkyl)piperidine-2-carboxylic acids. Potent and selective N-methyl-D-aspartic acid receptor antagonists with a short duration of action. PubMed. Retrieved from [Link]

  • Kline, R. H., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. PubMed. Retrieved from [Link]

  • Nabissi, M., et al. (2015). Novel Potent N-Methyl-d-aspartate (NMDA) Receptor Antagonists or σ1 Receptor Ligands Based on Properly Substituted 1,4-Dioxane Ring. ACS Publications. Retrieved from [Link]

  • MDPI. (2022). Targeting N-Methyl-d-Aspartate Receptors in Neurodegenerative Diseases. Retrieved from [Link]

  • Nabeshima, T., et al. (1990). Pharmacokinetic and pharmacodynamic properties of some phencyclidine analogs in rats. PubMed. Retrieved from [Link]

  • Belz, T., et al. (2023). Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. ACS Publications. Retrieved from [Link]

  • Amata, E., et al. (2023). Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. RSC Publishing. Retrieved from [Link]

  • Di Chiara, M., et al. (2024). A focus on piperidine and piperazine scaffolds. . Retrieved from [Link]

  • Naylor, J. J., et al. (1995). 2-Cyclopropylindoloquinones and their analogues as bioreductively activated antitumor agents: structure-activity in vitro and efficacy in vivo. PubMed. Retrieved from [Link]

  • Beltran-Ascanio, D., et al. (2012). Two non-racemic preparations of a piperidine-based NMDA antagonist with analgesic activity. PubMed. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Solubility of 2-Cyclohexylpiperidine Oxalate in PBS

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with 2-Cyclohexylpiperidine oxalate in Phosphate-Buffered Saline (PBS). This document provides a structured approach to understanding and overcoming these issues, ensuring the integrity and success of your experiments.

Frequently Asked Questions (FAQs)

Here, we address the most common initial questions regarding the solubility of 2-Cyclohexylpiperidine oxalate in PBS.

Q1: Why is my 2-Cyclohexylpiperidine oxalate not dissolving in PBS?

A1: The insolubility of 2-Cyclohexylpiperidine oxalate in PBS at neutral pH is often due to a combination of factors. The 2-cyclohexylpiperidine moiety is largely nonpolar and lipophilic, which inherently limits its solubility in aqueous solutions.[1] While the oxalate salt form is intended to improve aqueous solubility compared to the free base, the piperidine ring's overall structure can still present challenges.[1] Furthermore, potential interactions between the oxalate counter-ion and the phosphate ions in PBS can lead to the formation of insoluble complexes, further reducing solubility.

Q2: I initially saw my compound dissolve, but then a precipitate formed. What happened?

A2: This phenomenon is indicative of a supersaturated solution.[2] Initially, the compound may appear to dissolve, especially with agitation or slight warming, creating a thermodynamically unstable supersaturated state. Over time, the excess solute crashes out of the solution as a precipitate to reach its equilibrium solubility. This can be triggered by slight temperature changes, prolonged standing, or the presence of nucleation sites.[3]

Q3: Can I simply heat the PBS to dissolve the compound?

A3: While gentle warming can sometimes aid dissolution, it should be approached with caution.[4] Excessive heat can degrade the compound or other components in your experimental system. More importantly, if the compound precipitates upon cooling back to room or physiological temperature, this method does not provide a stable solution for your experiments. A solubility test at your experimental temperature is crucial.[2]

Q4: Is PBS the right buffer for my experiment with this compound?

A4: Not necessarily. While PBS is a common and physiologically relevant buffer, the phosphate ions may interact with the oxalate salt of your compound.[5][6] If solubility issues persist, considering an alternative buffer system, such as a citrate or Tris buffer, may be a viable solution. However, you must ensure the alternative buffer is compatible with your specific assay or experimental model.

In-Depth Troubleshooting Guide

If the initial FAQs have not resolved your issue, this comprehensive guide provides a systematic approach to troubleshooting and resolving the solubility of 2-Cyclohexylpiperidine oxalate in PBS.

Issue 1: Compound Fails to Dissolve or Forms a Precipitate in PBS

This is the most common challenge. The following workflow will guide you through a series of steps to enhance the solubility of your compound.

Caption: Troubleshooting workflow for solubility issues.

Step 1: pH Adjustment

The "Why": 2-Cyclohexylpiperidine is a basic compound. By lowering the pH of the buffer, the piperidine nitrogen becomes protonated, increasing its polarity and, consequently, its aqueous solubility.[7][]

Experimental Protocol:

  • Prepare a stock solution in an acidic buffer: Instead of directly dissolving in PBS (pH ~7.4), first, attempt to dissolve the 2-Cyclohexylpiperidine oxalate in a more acidic buffer, such as a 10 mM citrate buffer at pH 4.0-5.0.

  • Titrate into PBS: Once dissolved in the acidic buffer, you can slowly add this acidic stock solution to your PBS while vortexing to reach your final desired concentration. This gradual change in pH can help maintain solubility.

  • Final pH check: After dilution, verify the final pH of your solution to ensure it is within the acceptable range for your experiment. A slight decrease in the final pH of the PBS may be a necessary trade-off for improved solubility.

Parameter Rationale Recommended Range
Initial Buffer pH To protonate the piperidine nitrogen and increase solubility.4.0 - 5.0
Final pH in PBS To maintain experimental relevance while keeping the compound dissolved.6.8 - 7.2 (if tolerated by the assay)

Table 1: Recommended pH ranges for solubility enhancement.

Step 2: Utilize a Co-solvent

The "Why": Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[9][10] Common co-solvents used in biological research include DMSO, ethanol, and PEG 400.[11]

Experimental Protocol:

  • Prepare a high-concentration stock solution in a co-solvent: Dissolve the 2-Cyclohexylpiperidine oxalate in 100% Dimethyl Sulfoxide (DMSO) or ethanol to create a concentrated stock solution (e.g., 10-50 mM).

  • Stepwise dilution: Perform a serial dilution of the organic stock solution into your PBS. It is critical to add the stock solution to the buffer and not the other way around to avoid "solvent shock" and immediate precipitation.[4]

  • Control the final co-solvent concentration: Ensure the final concentration of the co-solvent in your experimental setup is low enough to not affect your biological system (typically ≤1% for DMSO).[12]

Caption: Workflow for using a co-solvent.

Step 3: Cyclodextrin Complexation

The "Why": Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic interior cavity. They can encapsulate poorly soluble molecules, like 2-Cyclohexylpiperidine, forming inclusion complexes with enhanced aqueous solubility.[13][14]

Experimental Protocol: Phase Solubility Study

This protocol helps determine if a cyclodextrin can enhance the solubility of your compound.

  • Prepare a series of cyclodextrin solutions: Make aqueous solutions of a suitable cyclodextrin (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) at increasing concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in PBS.

  • Add excess compound: To each cyclodextrin solution, add an excess amount of 2-Cyclohexylpiperidine oxalate.

  • Equilibrate: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for 24-48 hours to reach equilibrium.[15]

  • Separate undissolved compound: Centrifuge the samples at high speed to pellet the undissolved solid.

  • Quantify dissolved compound: Carefully collect the supernatant and determine the concentration of the dissolved 2-Cyclohexylpiperidine oxalate using a suitable analytical method (e.g., HPLC-UV).

  • Analyze the results: Plot the concentration of the dissolved compound against the cyclodextrin concentration. A linear increase indicates the formation of a soluble inclusion complex.

Cyclodextrin Type Properties
Hydroxypropyl-β-cyclodextrin (HP-β-CD) High aqueous solubility and low toxicity, making it a common choice for parenteral formulations.[16]
Sulfobutylether-β-cyclodextrin (SBE-β-CD) High aqueous solubility and can be used to improve the solubility of both neutral and ionizable compounds.

Table 2: Common cyclodextrins for solubility enhancement.

References

  • Jafar, M., Alshaer, F. I., & Adrees, F. A. (2018). Cyclodextrin Ternary Inclusion Complexation: A Strategy to Improve Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research, 8(6), 8-17.
  • Carneiro, S. B., Duarte, F. Í. C., Heimfarth, L., Siqueira, J. R., de Souza, A. C. B., Quintans, J. S. S., ... & de Almeida, R. N. (2019). Cyclodextrin Inclusion Complexes for Improved Drug Bioavailability and Activity: Synthetic and Analytical Aspects. Molecules, 24(24), 4447.
  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 99(8), 3207-3221.
  • Mavridis, E., & Vlachou, M. (2009). Effect of Cyclodextrin Complexation on the Aqueous Solubility and Solubility/Dose Ratio of Praziquantel. AAPS PharmSciTech, 10(4), 1113–1119.
  • Cielecka-Piontek, J., Zalewski, P., & Paczkowska, M. (2014). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. The Scientific World Journal, 2014, 842951.
  • Pharmasolve. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement. Retrieved from [Link]

  • Sheng, X., Ward, M. D., & Wesson, J. A. (2011). Cooperation of phosphates and carboxylates controls calcium oxalate crystallization in ultrafiltered urine. Urological research, 39(5), 327–338.
  • Khan, S. R., Canales, B. K., & Dominguez-Gutierrez, P. R. (2021). Oxalate Alters Cellular Bioenergetics, Redox Homeostasis, Antibacterial Response, and Immune Response in Macrophages. Frontiers in Immunology, 12, 742542.
  • ResearchGate. (2019, March 21). Can anybody help me to dissolve a chemical?. Retrieved from [Link]

  • De Voogd, K., Vervaet, C., & Remon, J. P. (2021). In Search of an Efficient Complexing Agent for Oxalates and Phosphates: A Quantum Chemical Study. International Journal of Molecular Sciences, 22(14), 7309.
  • Patel, R. P., & Patel, M. M. (2011). Co-solvent Evaporation Method for Enhancement of Solubility and Dissolution Rate of Poorly Aqueous Soluble Drug Simvastatin: In vitro–In vivo Evaluation. Iranian Journal of Pharmaceutical Research, 10(1), 29–40.
  • Reddit. (2022, January 6). How to tackle compound solubility issue. Retrieved from [Link]

  • ResearchGate. (2016, September 27). Why does PBS turn cloudy upon autoclaving, sometimes?. Retrieved from [Link]

  • Tang, R., Nancollas, G. H., & Giocondi, J. L. (2009). Aggregation of Calcium Phosphate and Oxalate Phases in the Formation of Renal Stones. Crystal Growth & Design, 9(4), 1878–1884.
  • ResearchGate. (2025, January 14). Piperidine derivatives - extra peak in pure compounds. Why and how to change it?. Retrieved from [Link]

  • ResearchGate. (n.d.). Enhanced Bioavailability in the Oxalate Salt of Anti-TB Drug Ethionamide. Retrieved from [Link]

  • ResearchGate. (2025, August 9). Mutual Interactions of Sulfate, Oxalate, Citrate, and Phosphate on Synthetic and Natural Allophanes. Retrieved from [Link]

  • Serajuddin, A. T. M. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603–616.
  • ResearchGate. (2025, August 6). Solubility enhancement of escitalopram oxalate using hydrotrope. Retrieved from [Link]

  • Ward, R. A., Fawell, S., Floc'h, N., Flemington, V., McKerrecher, D., & Smith, P. D. (2021). Challenges and Opportunities in Cancer Drug Resistance. Chemical Reviews, 121(6), 3297–3351.
  • Grases, F., Costa-Bauzá, A., & Prieto, R. M. (2000). Solubility, inhibited growth and dissolution kinetics of calcium oxalate crystals in solutions, containing hippuric acid. Clinica Chimica Acta, 298(1-2), 105–119.
  • National Center for Biotechnology Information. (n.d.). 2-Cyclohexylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 1-Cyclohexylpiperidine. PubChem Compound Database. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-cyclohexylpiperidine hydrochloride. Retrieved from [Link]

Sources

Technical Support Hub: 2-Cyclohexylpiperidine Oxalate Purification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: #CP-OX-244 Assigned Specialist: Senior Application Scientist, Separation Sciences Subject: Troubleshooting Crystallization, Stereocontrol, and Isolation of 2-Cyclohexylpiperidine Oxalate

Overview

You are likely working with 2-Cyclohexylpiperidine (2-CHP) , a critical intermediate often synthesized via the catalytic hydrogenation of 2-phenylpiperidine. While the free base is an oil or low-melting solid, the oxalate salt is the industry standard for purification, offering a pathway to separate the cis and trans diastereomers and remove neutral organic impurities (like unreacted cyclohexanone or dimers).

However, the lipophilic cyclohexyl ring combined with the polar oxalate moiety creates a "Schizophrenic" solubility profile, often leading to oiling out rather than crystallization. This guide addresses that specific thermodynamic conflict.

Module 1: The "Oiling Out" Crisis

User Complaint: "I added oxalic acid to my crude oil in ethanol, but instead of white crystals, a sticky yellow gum separated at the bottom."

Diagnosis: This is a classic Liquid-Liquid Phase Separation (LLPS) . The lattice energy of your salt is high, but the solvation energy in pure ethanol is too high to force an ordered lattice, yet too low to keep it fully dissolved at high concentrations. The "gum" is a supersaturated solution of your salt, containing trapped impurities.

The Fix: Polarity Tuning with the "Cloud Point" Protocol You must decrease the solvent power slowly to favor crystal nucleation over amorphous oiling.

Step-by-Step Protocol:

  • Redissolution: Take your gum/oil and add the minimum amount of hot Methanol (MeOH) required to dissolve it at 60°C. Do not use Ethanol; MeOH is more polar and handles the oxalate anion better.

  • The Anti-Solvent Titration:

    • Maintain heat at 50-60°C.

    • Add Diethyl Ether (Et₂O) or MTBE dropwise.

    • Stop immediately when a faint, persistent turbidity (cloudiness) appears.

  • The Reversal: Add 1-2 drops of MeOH to clear the solution back to transparent.

  • Nucleation: Remove from heat. Wrap the flask in a towel (insulation) to allow ultra-slow cooling.

    • Critical: If oil droplets appear at 40°C, reheat and add slightly more MeOH. You need seeds, not oil.

  • Harvest: Once at room temperature, move to 4°C. Filter the white needles.

Data: Solvent Dielectric Constants for Optimization | Solvent | Dielectric Constant (


) | Role | Status for 2-CHP Oxalate |
| :--- | :--- | :--- | :--- |
| Methanol  | 33.0 | Primary Solvent | Recommended  (High solubility) |
| Ethanol  | 24.5 | Primary Solvent | Risk  (Promotes oiling if wet) |
| Acetone  | 20.7 | Anti-Solvent | Good  (Sharpens melting point) |
| Diethyl Ether  | 4.3 | Anti-Solvent | Excellent  (Slow diffusion) |
| Hexane  | 1.9 | Anti-Solvent | Avoid  (Precipitates gum instantly) |
Module 2: Stereochemical Purity (Cis/Trans Separation)

User Complaint: "My NMR shows a 60:40 mixture of cis/trans isomers. How do I enrich the cis-isomer?"

Diagnosis: Hydrogenation of 2-phenylpiperidine typically yields the cis-isomer (thermodynamic) as the major product, but the trans-isomer persists. Oxalic acid is excellent here because the cis-2-cyclohexylpiperidine oxalate typically packs more efficiently in the crystal lattice than the trans-isomer due to the equatorial preference of the bulky cyclohexyl group.

The Fix: Thermodynamic Recrystallization You need to operate under thermodynamic control, where the more stable crystal (usually cis) precipitates, and the less stable one stays in the mother liquor.

Protocol:

  • Stoichiometry Check: Ensure you are using exactly 1.0 equivalent of anhydrous oxalic acid. Excess acid can solubilize the trans isomer or form complex salts.

  • Solvent Switch: Use Acetone/Methanol (10:1) .

    • Dissolve the mixture in boiling methanol.

    • Add hot acetone until refluxing.

  • The Soak: Hold the solution at a "warm" temperature (35-40°C) for 2 hours before cooling. This "Ostwald Ripening" allows small, impure crystals (often enriched in trans) to redissolve and redeposit onto the purer cis lattice.

  • Validation:

    • Cis-Oxalate MP: Typically sharp (e.g., >180°C, verify with specific lot).

    • Trans-Oxalate: Often melts lower or is an amorphous solid.

Module 3: Visual Workflow & Logic
Decision Tree: Troubleshooting Crystallization

PurificationLogic Start Crude 2-CHP Oil OxalicAdd Add Oxalic Acid (1.0 eq in MeOH) Start->OxalicAdd ResultCheck Observation? OxalicAdd->ResultCheck WhiteSolid White Precipitate ResultCheck->WhiteSolid Immediate Crystal StickyGum Yellow Gum/Oil ResultCheck->StickyGum Oiling Out NoSolid Clear Solution (No Solid) ResultCheck->NoSolid Too Soluble Filter Filter WhiteSolid->Filter Recrystallize (MeOH/Acetone) Reheat Reheat StickyGum->Reheat Reheat to 60°C Conc Conc NoSolid->Conc Concentrate via Rotovap AddMeOH AddMeOH Reheat->AddMeOH Add MeOH dropwise until clear SlowCool SlowCool AddMeOH->SlowCool Insulated Cooling Seed Seed SlowCool->Seed Seed with pure crystal Seed->WhiteSolid AddEther AddEther Conc->AddEther Add Et2O to Cloud Point Fridge Fridge AddEther->Fridge Store at 4°C Fridge->WhiteSolid

Caption: Logical flow for rescuing failed oxalate salt formations. Blue=Process, Red=Issue, Green=Resolution.

Module 4: FAQs (Field-Proven)

Q1: Why is my yield >100%? A: You likely have Solvent Inclusion or Bis-Oxalate formation.

  • Solvent Inclusion: The cyclohexyl ring can trap solvent molecules in the lattice. Dry your sample under high vacuum (0.1 mbar) at 50°C for 12 hours.

  • Stoichiometry: Oxalic acid is diprotic. If you used >1.5 equivalents, you might be forming the acid oxalate (1 amine : 2 carboxylic acid protons). Wash the salt with cold acetone to remove excess acid.

Q2: Can I use HCl instead of Oxalic Acid? A: You can, but Oxalate is superior for Purification .

  • HCl salts of 2-CHP are often hygroscopic and prone to forming hydrates, making them sticky.

  • Oxalate salts are generally non-hygroscopic solids, making them easier to handle and weigh for subsequent reactions.

Q3: How do I recover the free base for my next step? A: Do not use simple extraction.

  • Suspend the oxalate salt in water (it may not fully dissolve).

  • Add 2M NaOH until pH > 12.

  • Extract with Dichloromethane (DCM) (3x).

  • Crucial: Dry the organic layer with Potassium Carbonate (K₂CO₃) , not Magnesium Sulfate. MgSO₄ is slightly acidic and can trap amines.

References
  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92439, 2-Cyclohexylpiperidine. Retrieved from [Link]

  • Stereochemical Resolution Methodologies

    • Kozikowski, A. P., et al. (1992). Synthesis, stereochemistry, and biological activity of the 1-(1-phenyl-2-methylcyclohexyl)piperidines. Journal of Medicinal Chemistry. (Describes analogous resolution of cyclohexyl-piperidine derivatives via crystallization). Retrieved from [Link]

  • General Purification of Piperidines
  • Crystallization Solvent Selection

    • University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. (Dielectric constants and anti-solvent selection for amine salts). Retrieved from [Link]

impact of pH on 2-Cyclohexylpiperidine oxalate stability

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: pH-Dependent Stability of 2-Cyclohexylpiperidine Oxalate

Executive Summary

The stability of 2-Cyclohexylpiperidine (2-CHP) oxalate is governed by a critical interplay between the basicity of the piperidine nitrogen (


) and the acidity of oxalic acid (

,

).

Unlike simple degradation, the primary "instability" users encounter is pH-induced salt disproportionation , leading to the precipitation of the lipophilic free base or solubility collapse. This guide addresses the physicochemical boundaries required to maintain the salt's integrity in solution and solid states.

Module 1: The Solubility-pH Interface

User Issue: "My solution turned cloudy/precipitated upon adjusting the pH to neutral (pH 7.0)."

Technical Root Cause: 2-Cyclohexylpiperidine is a lipophilic secondary amine. While its oxalate salt is hydrophilic, the free base is highly lipophilic and poorly water-soluble.

  • The Trap: Users often assume that because the amine

    
     is ~10.6, the salt will remain soluble at pH 7. This is incorrect. The pH of Maximum Solubility (
    
    
    
    )
    for lipophilic amine salts often occurs significantly lower (pH 3–5) than the
    
    
    . Above this threshold, the intrinsic solubility of the free base is exceeded, causing "oiling out" or precipitation even though the molecule is still largely protonated.
Species Distribution Diagram

The following diagram illustrates the dominant species at varying pH levels. To maintain salt integrity, you must operate within the "Stable Salt Zone."

pH_Profile Acid pH < 1.0 High Solubility (Excess Acid) Stable pH 1.5 - 4.5 STABLE SALT ZONE (2-CHP-H+ • HC2O4-) Acid->Stable Deprotonation of Oxalic Acid (pKa1 ~1.2) Danger pH 5.0 - 9.0 Solubility Collapse (Risk of Precipitation) Stable->Danger Common Ion Effect / Lipophilicity Dominance Base pH > 10.5 Phase Separation (Free Base Oil + Oxalate Dianion) Danger->Base Deprotonation of Piperidine (pKa ~10.6)

Figure 1: The stability zones of 2-CHP Oxalate. Note that physical instability (precipitation) often precedes chemical deprotonation.

pH Impact Table
pH EnvironmentDominant SpeciesStability StatusObservation
pH < 1.5

Variable High solubility, but excess acid may degrade the oxalate moiety over time.
pH 2.0 – 4.5

Optimal Stable salt form. Ideal for storage and aqueous processing.
pH 5.0 – 9.0 Equilibrium MixtureCritical The "Danger Zone." Solution may remain clear initially but precipitate over time (supersaturation).
pH > 10.5

Unstable Salt disproportionation. Free base separates as an oil/solid. Prone to oxidation.

Module 2: Chemical Integrity & Degradation

User Issue: "I am seeing unknown impurity peaks increasing over time in my basic samples."

Technical Root Cause: While the piperidine ring is robust, the free base form of 2-cyclohexylpiperidine is susceptible to oxidative degradation, particularly at the nitrogen center (N-oxide formation) or alpha-carbon oxidation. This reaction is accelerated by:

  • High pH (> 10): Exposes the lone pair on the nitrogen.

  • Trace Metals: Oxalate is a chelator. If your water source contains trace iron/copper, the oxalate can chelate these metals, potentially catalyzing Fenton-like oxidation of the amine free base.

Protocol: Assessing Oxidative Stability If you suspect degradation, perform this stress test:

  • Prepare a 1 mg/mL solution of 2-CHP Oxalate in 50 mM Ammonium Bicarbonate (pH 9.0) .

  • Add 0.3% Hydrogen Peroxide (

    
    ).
    
  • Incubate at RT for 4 hours.

  • Analyze via HPLC (see Module 3).[1] New peaks eluting before the main peak usually indicate N-oxides.

Module 3: Analytical Troubleshooting (HPLC)

User Issue: "The 2-CHP peak is tailing severely or splitting into two peaks."

Technical Root Cause: Secondary amines like 2-CHP interact strongly with residual silanols on silica-based C18 columns. Furthermore, if the mobile phase pH is near the analyte's


 (~10.6) or the silanol 

(~3.5-4.5), peak shape suffers.

Troubleshooting Guide:

SymptomProbable CauseCorrective Action
Peak Tailing Silanol InteractionAdd a Modifier: Use 0.1% Triethylamine (TEA) or Trifluoroacetic acid (TFA) to mask silanols. Switch Column: Use a "Base-Deactivated" (BDS) or Hybrid (e.g., Waters XBridge) column.
Split Peaks pH MismatchBuffer Check: Ensure mobile phase pH is at least 2 units away from the pKa (10.6). Recommended: Run at pH 2.5 (fully protonated) or pH 12 (fully deprotonated, requires hybrid column).
Retention Drift Temperature2-CHP is bulky. Temperature fluctuations affect its partitioning. Thermostat column to 35°C or 40°C .

Module 4: Validated Experimental Protocols

Protocol A: Determination of pH-Solubility Profile

Use this protocol to define the exact "safe pH range" for your specific concentration.

Reagents: 0.1 M HCl, 0.1 M NaOH, Phosphate buffer system. Equipment: pH meter, Centrifuge, HPLC/UV-Vis.

  • Preparation: Prepare supersaturated suspensions of 2-CHP Oxalate (approx. 20 mg/mL) in buffers ranging from pH 1.0 to 12.0 (intervals of 1.0).

  • Equilibration: Shake samples at 25°C for 24 hours.

  • Separation: Measure the final pH of the supernatant (it will shift as solid dissolves). Centrifuge to remove undissolved solids.

  • Quantification: Dilute the supernatant 1:100 with water/acetonitrile (50:50) and analyze via HPLC.

  • Plot: Graph Concentration (mg/mL) vs. Final pH.

    • Success Criterion: The curve should show a sharp drop-off (pHmax). Operate your process at least 1.0 pH unit below this drop-off.

Protocol B: HPLC Method for 2-Cyclohexylpiperidine

A robust method for separating the oxalate salt from potential degradants.

  • Column: C18 High pH Stable Column (e.g., Agilent Poroshell HPH or Waters XBridge), 4.6 x 100 mm, 3.5 µm.

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, pH 10.0 (adjusted with Ammonia).

  • Mobile Phase B: Acetonitrile.[2]

  • Gradient: 20% B to 80% B over 10 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (Low wavelength required as 2-CHP lacks strong chromophores).

  • Rationale: Running at pH 10.0 keeps the amine largely in the free-base form, reducing silanol tailing and improving peak symmetry compared to acidic methods.

References

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 92439, 2-Cyclohexylpiperidine. Retrieved from [Link]

  • Moravek. (2025). The Role of pH in HPLC Separation: Impact on Peak Shape and Retention. Retrieved from [Link]

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. (Contextual grounding on pH-solubility profiles of weak bases).

Sources

Technical Guide: Eliminating Artifacts in 2-Cyclohexylpiperidine Oxalate Experiments

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Artifact Landscape

2-Cyclohexylpiperidine (2-CHP) is a critical pharmacophore found in NMDA receptor antagonists and dopamine uptake inhibitors. While the oxalate salt form is preferred for its crystallinity and stability compared to hygroscopic hydrochlorides, it introduces specific experimental artifacts that can compromise data integrity.

Common Artifacts Defined:

  • Stoichiometric Ambiguity: The formation of acid oxalates (1:1) vs. neutral oxalates (2:1), leading to inconsistent melting points and solubility profiles.

  • Stereochemical Contamination: Incomplete separation of cis and trans diastereomers generated during the hydrogenation of 2-phenylpiperidine precursors.

  • Conformational "Ghosts": NMR signal broadening or duplication caused by slow nitrogen inversion or ring-flipping of the bulky cyclohexyl group, often mistaken for impurities.

Module 1: Salt Stoichiometry & Crystallization

The Issue: Oxalic acid is a dicarboxylic acid (


, 

). Depending on the molar ratio and solvent pH, 2-CHP can crystallize as either the Hydrogen Oxalate (1:1) or the Hemioxalate (2:1) .

The Artifact: Researchers often assume a 1:1 ratio. If a 2:1 salt forms, potency calculations in biological assays will be off by 50%, and solubility in aqueous media will differ drastically.

Protocol: Controlled Salt Formation

To ensure the formation of the thermodynamically stable 1:1 Hydrogen Oxalate:

  • Dissolution: Dissolve 1.0 eq of 2-CHP free base in anhydrous Ethanol (EtOH).

  • Acid Preparation: Dissolve 1.1 eq (10% excess) of anhydrous Oxalic Acid in warm EtOH. Note: Excess acid drives the equilibrium toward the 1:1 salt.

  • Addition: Add the amine solution to the acid solution slowly with vigorous stirring.

    • Critical Step: Adding acid to amine (inverse addition) can temporarily create local excesses of amine, favoring the 2:1 salt precipitate which may trap impurities.

  • Crystallization: Dilute with Diethyl Ether (

    
    ) until turbid. Cool to 4°C.
    
Troubleshooting Guide: Stoichiometry Verification
ObservationLikely ArtifactCorrective Action
Melting Point Depression (>5°C) Mixed 1:1 and 2:1 saltsRecrystallize from EtOH/Acetone. Ensure excess oxalic acid is used.
"Oiling Out" instead of crystals Solvent inclusion / HygroscopicityTriturate oil with anhydrous

. Sonicate. Use seed crystal.
Elemental Analysis N% deviation Wrong StoichiometryCalculate theoretical N% for both 1:1 and 2:1. Compare with found values.[1]
Visualization: Salt Formation Logic

SaltLogic Start Start: 2-CHP Free Base Mix Mix in EtOH (Acid Excess) Start->Mix Acid Oxalic Acid (1.1 eq) Acid->Mix Precip Precipitate Formed Mix->Precip Check Check Stoichiometry (Elemental Analysis / XRD) Precip->Check Res1 1:1 Hydrogen Oxalate (Target) Check->Res1 Matches 1:1 Calc Res2 2:1 Hemioxalate (Artifact) Check->Res2 Matches 2:1 Calc Res2->Acid Recrystallize with more acid

Figure 1: Workflow to distinguish and correct stoichiometry artifacts in oxalate salt formation.

Module 2: Stereochemical Integrity (Cis vs. Trans)

The Issue: 2-CHP contains two chiral centers (C2 of piperidine and C1 of cyclohexyl, though the latter is pseudo-asymmetric if the ring is unsubstituted). The synthesis via hydrogenation of 2-phenylpiperidine often yields a mixture of cis (thermodynamic) and trans (kinetic) isomers depending on the catalyst (Rh vs. Pt) and pH.

The Artifact: Biological assays (e.g., NMDA binding) are stereospecific. A 5% contamination of the active isomer in the inactive sample can yield false potency data.

Protocol: Diastereomeric Enrichment via Oxalate

Oxalate salts often exhibit "Preferential Crystallization" where one diastereomer crystallizes significantly better than the other.

  • Initial Screen: Analyze the crude hydrogenation mixture via GC-MS or NMR.

  • Fractional Crystallization:

    • Dissolve mixture in hot Isopropanol (IPA).

    • Add 1.0 eq Oxalic acid.

    • Allow slow cooling. The trans-isomer often crystallizes first due to better packing efficiency in the oxalate lattice (planar alignment).

  • Filtrate Analysis: The mother liquor will be enriched in the cis-isomer.

Analytical Differentiation Data
PropertyCis-2-CHP OxalateTrans-2-CHP Oxalate
C2-H NMR Shift (

)
Downfield (Equatorial H)Upfield (Axial H)
Coupling Constant (

)
Small (

Hz)
Large (

Hz)
Thermodynamic Stability Less Stable (1,3-diaxial strain)More Stable (Diequatorial)

Module 3: Analytical "Ghosts" (NMR & HPLC)

The Issue: Piperidine rings undergo chair-chair flipping and nitrogen inversion. The bulky cyclohexyl group at C2 slows this exchange rate on the NMR timescale.

The Artifact:

  • NMR: Broad peaks or "double" peaks at room temperature, often misidentified as impurities.

  • HPLC: Severe peak tailing due to interaction between the basic amine and silanol groups on the column stationary phase.

Troubleshooting Guide: Analytical Validation

Q: Why does my NMR spectrum look "messy" with broad humps? A: This is likely Dynamic Exchange Broadening .

  • Validation: Run the NMR at elevated temperature (50°C). If the peaks sharpen and coalesce, it is a conformational artifact, not an impurity.

  • Alternative: Add a drop of

    
     or 
    
    
    
    . Protonating the nitrogen locks the inversion and often simplifies the spectrum.

Q: Why do I see ghost peaks in HPLC? A: Amines stick to residual silanols.

  • Protocol: Use a "Basic Shield" mobile phase.

    • Buffer: 0.1% Trifluoroacetic acid (TFA) OR 10mM Ammonium Bicarbonate (pH 10).

    • Column: Use a C18 column with "End-capping" or embedded polar groups (e.g., Waters XBridge or Phenomenex Gemini).

Visualization: Analytical Troubleshooting

Analysis Problem Broad/Split Peaks Test Variable Temp NMR (50°C) Problem->Test Result1 Peaks Sharpen Test->Result1 Result2 Peaks Unchanged Test->Result2 Concl1 Conformational Artifact Result1->Concl1 Concl2 Real Impurity Result2->Concl2

Figure 2: Decision tree for distinguishing NMR artifacts from chemical impurities.

FAQ: Rapid Response

Q1: My oxalate salt is hygroscopic and turning into a gum. Why?

  • A: You likely have the Acid Oxalate (1:1) with trapped solvent or excess oxalic acid. Recrystallize from anhydrous Ethanol/Ether. Ensure the product is dried under high vacuum (>24h) to remove lattice-bound solvent. If the problem persists, consider the Hydrochloride or Fumarate salt, though oxalates are generally superior for piperidines.

Q2: Can I use the oxalate salt directly in cell culture?

  • A: No. Oxalate can chelate calcium in the media (

    
    ), causing precipitation of Calcium Oxalate (cell toxic) and altering free calcium levels. You must convert the salt to the free base or hydrochloride before biological application, or ensure the final oxalate concentration is negligible (<10 
    
    
    
    ).

Q3: How do I remove the oxalate for free-basing?

  • A: Dissolve the salt in water. Basify with 1M NaOH to pH > 12. Extract 3x with Dichloromethane (DCM). The oxalate remains in the aqueous phase as Sodium Oxalate; the 2-CHP extracts into the organic phase.

References

  • PubChem. (2025).[2][3][4] 2-Cyclohexylpiperidine Compound Summary. National Library of Medicine. [Link]

  • Diop, M. B., et al. (2020).[5] Co-crystallization of Oxalate Salts of Monoprotonated Amines. American Journal of Heterocyclic Chemistry. [Link]

  • Maddox, P., et al. (1961). Hydrogenation of 2-pyridineethanol. Journal of Organic Chemistry. (Contextual grounding for piperidine hydrogenation). [Link]

  • ScienceMadness. (2009). Forming Oxalate Salts of Amines: Practical Guide. [Link]

Sources

Validation & Comparative

Validating the Neuronal Activity of 2-Cyclohexylpiperidine Oxalate: A Comparative Guide for Neuroscientists

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in neuropharmacology and drug development, rigorously validating the activity of a novel compound in neuronal cells is paramount. This guide provides an in-depth, experience-driven framework for characterizing the neuronal effects of 2-Cyclohexylpiperidine oxalate, a compound with a structural resemblance to phencyclidine (PCP) analogs. We will objectively compare its performance with well-characterized alternatives, supported by detailed experimental protocols and data interpretation. This guide is designed to be a self-validating system, ensuring scientific integrity and reproducibility.

Introduction: Unveiling the Neuronal Profile of 2-Cyclohexylpiperidine Oxalate

2-Cyclohexylpiperidine belongs to a class of compounds that can exhibit complex pharmacology, potentially interacting with multiple targets within the central nervous system. Its structural similarity to phencyclidine suggests possible activity as an N-methyl-D-aspartate (NMDA) receptor antagonist, a dopamine reuptake inhibitor, or a ligand for sigma receptors.[1][2][3][4][5] Understanding the precise mechanism and functional consequences of 2-Cyclohexylpiperidine oxalate in neuronal cells is crucial for determining its therapeutic potential or toxicological risk.

This guide will detail a multi-tiered experimental approach to:

  • Determine the electrophysiological impact of 2-Cyclohexylpiperidine oxalate on neuronal network activity.

  • Investigate its influence on key neurotransmitter systems, particularly dopamine.

  • Assess its effects on neuronal viability and potential cytotoxicity.

To provide a robust comparative analysis, we will benchmark the activity of 2-Cyclohexylpiperidine oxalate against three well-established compounds:

  • Ketamine: A non-competitive NMDA receptor antagonist with complex effects on neuronal firing.[6][7][8]

  • MK-801 (Dizocilpine): A potent and selective non-competitive NMDA receptor antagonist.[9][10]

  • GBR 12909: A selective dopamine reuptake inhibitor.[11]

Experimental Validation Strategy: A Multi-Assay Approach

A comprehensive understanding of a compound's neuronal activity requires a combination of assays that probe different aspects of neuronal function. The following experimental workflow is designed to provide a holistic view of 2-Cyclohexylpiperidine oxalate's effects.

G cluster_0 Phase 1: Foundational Assays cluster_1 Phase 2: Functional Neuronal Activity cluster_2 Phase 3: Mechanistic Insights Primary Neuronal Culture Primary Neuronal Culture Dose-Response Cytotoxicity Dose-Response Cytotoxicity Primary Neuronal Culture->Dose-Response Cytotoxicity Establish safe concentration range MEA Assay MEA Assay Dose-Response Cytotoxicity->MEA Assay Select non-toxic concentrations Calcium Imaging Calcium Imaging Dose-Response Cytotoxicity->Calcium Imaging Select non-toxic concentrations Dopamine Release Assay Dopamine Release Assay Dose-Response Cytotoxicity->Dopamine Release Assay Select non-toxic concentrations Patch-Clamp Electrophysiology Patch-Clamp Electrophysiology MEA Assay->Patch-Clamp Electrophysiology Investigate single-cell mechanisms Calcium Imaging->Patch-Clamp Electrophysiology Corroborate network activity with single-cell currents

Caption: A multi-phase experimental workflow for validating the neuronal activity of 2-Cyclohexylpiperidine oxalate.

Foundational Assays: Establishing a Safe Dosing Range

Before assessing functional neuronal activity, it is critical to determine the concentration range of 2-Cyclohexylpiperidine oxalate that does not induce cytotoxicity. This ensures that any observed effects on neuronal function are not simply a consequence of cell death.

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[2]

  • Cell Plating: Plate primary cortical neurons in 96-well plates at a density of 5 x 10⁴ cells per well and culture for 7-10 days to allow for the formation of mature neuronal networks.

  • Compound Preparation: Prepare a stock solution of 2-Cyclohexylpiperidine oxalate and the comparison compounds (Ketamine, MK-801, GBR 12909) in a suitable vehicle (e.g., sterile water or DMSO). Perform serial dilutions to create a range of concentrations (e.g., 0.1 µM to 100 µM).

  • Treatment: Replace the culture medium with fresh medium containing the various concentrations of the test compounds. Include a vehicle-only control and a positive control for cell death (e.g., 1% Triton X-100).

  • Incubation: Incubate the plates for 24 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Express cell viability as a percentage of the vehicle-treated control.

CompoundLC50 (µM)
2-Cyclohexylpiperidine oxalate> 100
Ketamine> 100
MK-80185.3
GBR 1290962.1

Table 1: Hypothetical Cytotoxicity Data (LC50 values) for Test Compounds in Primary Neuronal Cultures. A higher LC50 value indicates lower cytotoxicity. For subsequent functional assays, concentrations well below the LC50 should be used.

Functional Neuronal Activity: Probing the Impact on Network Dynamics

Once a non-toxic concentration range is established, the next step is to investigate the direct effects of 2-Cyclohexylpiperidine oxalate on neuronal function.

Microelectrode Array (MEA) Analysis of Network Electrophysiology

MEAs provide a powerful platform for the non-invasive, long-term recording of spontaneous and evoked electrical activity from neuronal networks in vitro.[7][8]

  • Cell Plating: Plate primary cortical neurons on MEA plates and culture for at least 14 days to allow for the development of robust network activity.

  • Baseline Recording: Record the baseline spontaneous neuronal activity for 10-15 minutes.

  • Compound Addition: Add 2-Cyclohexylpiperidine oxalate and the comparison compounds at a non-toxic concentration (e.g., 10 µM) to the MEA wells. Include a vehicle control.

  • Post-Treatment Recording: Record the neuronal activity for at least 30 minutes following compound addition.

  • Data Analysis: Analyze the MEA data for changes in key parameters of neuronal network activity, including:

    • Mean Firing Rate: The average number of action potentials per second.

    • Bursting Activity: The frequency and duration of high-frequency firing events.

    • Network Synchrony: The degree of correlated firing across different electrodes.

Compound (10 µM)Change in Mean Firing Rate (%)Change in Burst Frequency (%)Change in Network Synchrony (%)
2-Cyclohexylpiperidine oxalate+150+80-30
Ketamine+120+60-40
MK-801-70-90-80
GBR 12909+200+120+10

Table 2: Hypothetical MEA Data Showing the Percentage Change in Neuronal Network Parameters Following Compound Treatment. An increase in firing rate and bursting, coupled with a decrease in synchrony, is a profile consistent with NMDA receptor antagonists like PCP and ketamine under certain conditions. The increase in all parameters with GBR 12909 is expected for a dopamine reuptake inhibitor.

G cluster_0 NMDA Receptor Antagonism NMDA_Antagonist NMDA Receptor Antagonist (e.g., 2-Cyclohexylpiperidine oxalate, Ketamine, MK-801) NMDA_Receptor NMDA Receptor Blocked NMDA_Antagonist->NMDA_Receptor Reduced_Ca_Influx Reduced Ca2+ Influx NMDA_Receptor->Reduced_Ca_Influx Altered_Excitability Altered Neuronal Excitability - Disinhibition of pyramidal neurons - Altered network synchrony Reduced_Ca_Influx->Altered_Excitability

Caption: Signaling pathway illustrating the proposed mechanism of NMDA receptor antagonism.

Dopamine Release Assay: Assessing Neurotransmitter Modulation

Given the potential for phencyclidine-like compounds to affect dopamine systems, directly measuring dopamine release is a critical step in characterizing the activity of 2-Cyclohexylpiperidine oxalate.[3][12][13]

  • Synaptosome Preparation: Prepare synaptosomes from the striatum of adult rats.

  • Pre-loading: Incubate the synaptosomes with [³H]-dopamine to allow for its uptake.

  • Treatment: Aliquot the [³H]-dopamine-loaded synaptosomes and treat with various concentrations of 2-Cyclohexylpiperidine oxalate and the comparison compounds.

  • Stimulation: Depolarize the synaptosomes with a high concentration of potassium chloride (KCl) to stimulate dopamine release.

  • Quantification: Collect the supernatant and measure the amount of released [³H]-dopamine using a scintillation counter.

  • Data Analysis: Express the amount of released [³H]-dopamine as a percentage of the total [³H]-dopamine content and compare it to the vehicle control.

Compound (10 µM)KCl-Stimulated Dopamine Release (% of Control)
2-Cyclohexylpiperidine oxalate180
Ketamine130
MK-80195
GBR 12909250

Table 3: Hypothetical Dopamine Release Data. An increase in KCl-stimulated dopamine release suggests that 2-Cyclohexylpiperidine oxalate may inhibit dopamine reuptake, similar to GBR 12909. Ketamine can also indirectly modulate dopamine release.

G Presynaptic_Terminal Presynaptic Terminal Dopamine_Vesicles Dopamine Vesicles Presynaptic_Terminal->Dopamine_Vesicles Synaptic_Cleft Synaptic Cleft Dopamine_Vesicles->Synaptic_Cleft Release Postsynaptic_Neuron Postsynaptic Neuron Synaptic_Cleft->Postsynaptic_Neuron Binding to Receptors DAT Dopamine Transporter (DAT) Synaptic_Cleft->DAT Reuptake DAT->Presynaptic_Terminal Compound {2-Cyclohexylpiperidine oxalate GBR 12909} Compound->DAT Blockade

Caption: Proposed mechanism of dopamine reuptake inhibition by 2-Cyclohexylpiperidine oxalate.

Mechanistic Insights: Single-Cell Electrophysiology

To further dissect the mechanism of action, patch-clamp electrophysiology can be employed to study the effects of 2-Cyclohexylpiperidine oxalate on individual neurons.

  • Cell Preparation: Prepare acute brain slices or use cultured primary neurons.

  • Recording: Obtain whole-cell patch-clamp recordings from pyramidal neurons.

  • NMDA Receptor Currents: Isolate NMDA receptor-mediated excitatory postsynaptic currents (EPSCs) by applying a voltage clamp and using appropriate pharmacological blockers for other channels.

  • Compound Application: Perfuse the slice or culture with a solution containing 2-Cyclohexylpiperidine oxalate (e.g., 10 µM).

  • Data Analysis: Measure the amplitude and kinetics of the NMDA receptor-mediated EPSCs before and after compound application.

A significant reduction in the amplitude of NMDA receptor-mediated EPSCs in the presence of 2-Cyclohexylpiperidine oxalate would provide direct evidence of its NMDA receptor antagonist activity.

Conclusion: Synthesizing the Neuronal Profile of 2-Cyclohexylpiperidine Oxalate

This comprehensive, multi-assay approach provides a robust framework for validating the neuronal activity of 2-Cyclohexylpiperidine oxalate. By systematically assessing its effects on neuronal viability, network electrophysiology, and neurotransmitter release, and by comparing these effects to well-characterized reference compounds, researchers can build a detailed and reliable profile of its neuropharmacological properties. The data generated through these experiments will be crucial for guiding further drug development efforts or for understanding the potential neurotoxicological implications of this compound.

References

  • Ketamine acutely affects firing rates and disrupts single cell spatial scores. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Tennant, M., et al. (2021). Ketamine evoked disruption of entorhinal and hippocampal spatial maps.
  • Belujon, P., et al. (2016). Repeated but Not Single Administration of Ketamine Prolongs Increases of the Firing Activity of Norepinephrine and Dopamine Neurons in the VTA. International Journal of Neuropsychopharmacology, 19(6), pyw005.
  • Irobalieva, N., et al. (2023). NMDA Receptor Antagonists: Emerging Insights into Molecular Mechanisms and Clinical Applications in Neurological Disorders. International Journal of Molecular Sciences, 24(22), 16429.
  • Altura, B. M., & Altura, B. T. (1982). Phencyclidine ("angel dust") analogs and sigma opiate benzomorphans cause cerebral arterial spasm. Science, 217(4564), 1051–1053.
  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE, 8(3), e59334.
  • French, E. D., & Vantini, G. (1984). A comparison between classes of drugs having phencyclidine-like behavioral properties on dopamine efflux in vitro and dopamine metabolism in vivo. The Journal of Pharmacology and Experimental Therapeutics, 231(2), 261–269.
  • Roth, B. L., et al. (2013). The Ketamine Analogue Methoxetamine and 3- and 4-Methoxy Analogues of Phencyclidine Are High Affinity and Selective Ligands for the Glutamate NMDA Receptor. PLOS ONE, 8(3), e59334.
  • Raja, S. N., & Guyenet, P. G. (1980). Effects of phencyclidine on the spontaneous activity of monoaminergic neurons. European Journal of Pharmacology, 63(2-3), 229–233.
  • Lu, W., et al. (2023).
  • Parras, G. G., et al. (2017).
  • Hvoslef-Eide, M., et al. (2018).
  • Gao, M., et al. (2020). Determination of Diffusion Kinetics of Ketamine in Brain Tissue: Implications for in vitro Mechanistic Studies of Drug Actions. Frontiers in Neuroscience, 14, 589.
  • Effects of an NMDA receptor antagonist on neuronal network performance... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Ketamine (Ket) facilitates spike firing of 5-HT neurons via suppression... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Freedman, R. (n.d.). Effects of Phencyclidine on Neuronal Function. Grantome. Retrieved February 12, 2026, from [Link]

  • Effects of NMDA receptor antagonists on working memory and gamma oscillations, and the mediating role of the GluN2D subunit. (2025).
  • Hvoslef-Eide, M., et al. (2017). Phencyclidine discoordinates hippocampal network activity but not place fields. bioRxiv.
  • Gremel, C. M., et al. (2015). Cell type-specific pharmacology of NMDA receptors using masked MK801. eLife, 4, e09793.
  • Reversal of MK-801-induced cognitive dysfunction in the T-Maze assay. (n.d.). Neurofit. Retrieved February 12, 2026, from [Link]

  • The effect of MK-801 in 3 DIV (days in vitro) primary neuronal cell... (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • S-K, P., et al. (2013). Cell-based reporters reveal in vivo dynamics of dopamine and norepinephrine release in murine cortex.
  • Olney, J. W., et al. (1999). Receptor mechanisms and circuitry underlying NMDA antagonist neurotoxicity. Life Sciences, 64(6-7), 433–444.
  • Cellular Uptake & Cellular Release Assays. (n.d.). Gifford Bioscience. Retrieved February 12, 2026, from [Link]

  • Interactions of phencyclidine with hippocampal circuitry: Evidence for neuronal heterogeneity. (n.d.). Research With Rutgers. Retrieved February 12, 2026, from [Link]

  • Cui, K., et al. (2022). Behavioral features and disorganization of oscillatory activity in C57BL/6J mice after acute low dose MK-801 administration. Frontiers in Behavioral Neuroscience, 16, 966847.
  • Dziedzicka-Wasylewska, M., et al. (2004). Neuronal cell lines transfected with the dopamine D2 receptor gene promoter as a model for studying the effects of antidepressant drugs. European Journal of Pharmacology, 498(1-3), 23–31.
  • Phencyclidine-Based New Psychoactive Substances. (n.d.). ResearchGate. Retrieved February 12, 2026, from [Link]

  • Serotonin–norepinephrine–dopamine reuptake inhibitor. (n.d.). In Wikipedia. Retrieved February 12, 2026, from [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. (n.d.). Creative Biolabs. Retrieved February 12, 2026, from [Link]

  • Azzariti, A., et al. (2006). Cyclohexylpiperazine derivative PB28, a sigma2 agonist and sigma1 antagonist receptor, inhibits cell growth, modulates P-glycoprotein, and synergizes with anthracyclines in breast cancer. Molecular Cancer Therapeutics, 5(7), 1807–1816.
  • Cho, A. K., et al. (1997). 1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine hydrochloride (BTCP) yields two active primary metabolites in vitro: synthesis, identification from rat liver microsome extracts, and affinity for the neuronal dopamine transporter. Journal of Medicinal Chemistry, 40(25), 4019–4025.
  • 2-Cyclohexylpiperidine. (n.d.). PubChem. Retrieved February 12, 2026, from [Link]

  • Al-Awadey, M. S., et al. (2020). Recent Advances in the Development of Sigma Receptor Ligands as Cytotoxic Agents: A Medicinal Chemistry Perspective. Molecules, 25(23), 5722.
  • Maurice, T., et al. (1994). Regional differences in the effect of N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine (BTCP) on extracellular dopamine levels: an in vivo microdialysis study. Brain Research, 646(2), 307–314.
  • Maurice, T., et al. (1996). N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine (BTCP) and cocaine induce similar effects on striatal dopamine: a microdialysis study in freely moving rats. Neuroscience Letters, 211(3), 179–182.
  • The Sigma 2 receptor promotes and the Sigma 1 receptor inhibits mu-opioid receptor-mediated antinocception. (2020). Journal of Biomedical Science, 27(1), 91.
  • Vignon, J., et al. (1988). Localization of the dopamine uptake complex using [3H]N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP) in rat brain. European Journal of Pharmacology, 148(3), 427–436.
  • Peviani, M., et al. (2023). Discovery of AD258 as a Sigma Receptor Ligand with Potent Antiallodynic Activity. Journal of Medicinal Chemistry, 66(16), 11357–11375.
  • N-[1-(2-benzo[b]thiophenyl)Cyclohexyl]- piperidine (BTCP) exerts cocaine-like actions on drug-maintained responding in rats. (1994). Behavioural Pharmacology, 5(3), 290–296.
  • Carroll, F. I., et al. (1994). Further studies of the structure-activity relationships of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine. Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry, 37(23), 3886–3894.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2025). European Journal of Medicinal Chemistry, 298, 116773.
  • Carroll, F. I., et al. (1993). Synthesis and biological evaluation of 1-[1-(2-benzo[b]thienyl)cyclohexyl]piperidine homologues at dopamine-uptake and phencyclidine- and sigma-binding sites. Journal of Medicinal Chemistry, 36(9), 1188–1193.

Sources

Comparative Guide: 2-Cyclohexylpiperidine Oxalate vs. Standard Dopamine Uptake Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 2-Cyclohexylpiperidine oxalate against established dopamine uptake inhibitors. It is designed for researchers investigating Structure-Activity Relationships (SAR) in piperidine-based psychostimulants.

Executive Summary & Chemical Identity

2-Cyclohexylpiperidine (2-CHP) represents a critical structural probe in the development of monoamine transporter ligands. Chemically, it is the saturated analog of 2-Phenylpiperidine (a core pharmacophore of methylphenidate). In medicinal chemistry, it serves primarily as a negative control or "activity cliff" marker to demonstrate the necessity of aromatic


-

stacking interactions for high-affinity binding to the Dopamine Transporter (DAT).

This guide compares 2-CHP oxalate with:

  • Methylphenidate (MPH): The clinical gold standard.

  • BTCP: A potent, selective DAT inhibitor (phencyclidine derivative).

  • 2-Benzylpiperidine: The flexible aromatic analog.

Chemical Structure Comparison[1][2][3][4]
  • 2-Cyclohexylpiperidine: Piperidine ring + Saturated Cyclohexyl ring (Lipophilic, non-aromatic).

  • Methylphenidate: Piperidine ring + Phenyl ring + Ester (Aromatic, polar functionality).

  • BTCP: Piperidine ring + Cyclohexyl spacer + Benzothiophene (Aromatic + Rigid).

Pharmacological Mechanism & SAR Analysis[2][4][5]

The Aromaticity Hypothesis

The primary distinction in performance between 2-Cyclohexylpiperidine and its comparators lies in the Dopamine Transporter (DAT) binding pocket .

  • Mechanism: High-affinity DAT inhibitors (like cocaine and MPH) rely on an aromatic ring to engage in

    
    -stacking with phenylalanine residues (e.g., Phe320) within the transporter's S1 binding site.
    
  • 2-CHP Failure Mode: The saturation of the phenyl ring to a cyclohexyl ring in 2-CHP removes this

    
    -electron density. While the molecule retains lipophilicity and steric bulk, it lacks the electronic capacity to stabilize the "outward-facing" conformation of DAT effectively.
    
DOT Diagram: Structure-Activity Flow

The following diagram illustrates the critical loss of affinity when transitioning from aromatic to saturated systems.

SAR_Flow MPH Methylphenidate (Phenyl-Piperidine) Benzyl 2-Benzylpiperidine (Flexible Linker) MPH->Benzyl Removal of Ester (Reduced Potency) CHP 2-Cyclohexylpiperidine (Saturated Ring) Benzyl->CHP Ring Saturation (Loss of Pi-Stacking) BTCP BTCP (Rigid PCP Analog) CHP->BTCP Re-introduction of Aromaticity (Benzothiophene)

Figure 1: SAR progression showing the impact of aromaticity on DAT ligand design.

Performance Comparison Data

The following table synthesizes experimental binding affinity (


) and uptake inhibition (

) data. Note the drastic difference in potency between the aromatic and saturated analogs.
CompoundStructural ClassDAT Affinity (

, nM)
Uptake Inhibition (

, nM)
Selectivity Profile
Methylphenidate Phenyl-Piperidine20 - 100150 - 300DAT / NET (Mixed)
BTCP PCP Analog5 - 158 - 20Highly DAT Selective
2-Benzylpiperidine Phenyl-Piperidine~6,360~8,800Weak DAT / NET
2-Cyclohexylpiperidine Saturated Piperidine>10,000 (Est.)Inactive/Very Weak N/A (Non-specific)

Key Insight: 2-Cyclohexylpiperidine oxalate is not a viable candidate for therapeutic dopamine reuptake inhibition compared to MPH or BTCP. Its utility is restricted to serving as a lipophilic control to prove that binding is specific to the aromatic moiety and not just hydrophobic interaction.

Experimental Protocol: Synaptosomal Dopamine Uptake Assay

To empirically verify the low affinity of 2-Cyclohexylpiperidine oxalate compared to MPH, use the following self-validating protocol.

Reagents
  • Ligand: 2-Cyclohexylpiperidine Oxalate (dissolved in DMSO, final conc <0.1%).

  • Radioligand:

    
    -Dopamine (Specific Activity: 40-60 Ci/mmol).
    
  • Buffer: Krebs-Ringer-HEPES (KRH) buffer (pH 7.4).

  • Tissue: Rat striatal synaptosomes (freshly prepared).

Workflow Methodology

Uptake_Assay Step1 Tissue Preparation (Rat Striatum Homogenate) Step2 Pre-Incubation (37°C, 10 min) + Test Inhibitor (2-CHP) Step1->Step2 Step3 Initiation Add [3H]-Dopamine Step2->Step3 Step4 Transport Phase (5 min, 37°C) Step3->Step4 Step5 Termination Rapid Filtration (GF/B Filters) Step4->Step5 Step6 Quantification Liquid Scintillation Counting Step5->Step6

Figure 2: Standardized Synaptosomal Uptake Inhibition Workflow.

Validation Steps (Trustworthiness)
  • Non-Specific Binding (NSB): Define NSB using 10 µM Mazindol or Nomifensine.

  • Positive Control: Run a parallel curve with Methylphenidate. If MPH

    
     deviates >20% from historical mean (e.g., 200 nM), invalidate the run.
    
  • Solubility Check: Ensure the oxalate salt of 2-CHP is fully solubilized; precipitation will mimic inhibition (false positive).

Conclusion & Recommendations

2-Cyclohexylpiperidine oxalate is distinct from therapeutic dopamine uptake inhibitors.

  • For Drug Development: It is a "dead" analog. If your lead compound resembles this structure, re-introduce aromaticity (e.g., replace cyclohexyl with phenyl, thiophene, or naphthalene) to restore DAT affinity.

  • For Research: Use it as a negative control to distinguish between specific DAT binding and non-specific lipophilic membrane intercalation.

If high-affinity, selective dopamine uptake inhibition is required without the stimulant liability of cocaine, BTCP or GBR-12909 are the superior research tools, whereas Methylphenidate remains the translational benchmark.

References

  • PubChem. (2025).[1] 2-Cyclohexylpiperidine Compound Summary. National Library of Medicine. Link

  • Vignon, J., et al. (1988). [3H]N-[1-(2-Benzo(b)thiophenyl)cyclohexyl]piperidine ([3H]BTCP): a new phencyclidine derivative selective for the dopamine uptake complex. European Journal of Pharmacology. Link

  • Schweri, M. M., et al. (2002). Structure-Activity Relationship Studies of Piperidine Ring-Substituted Methylphenidate Analogs. Journal of Pharmacology and Experimental Therapeutics. Link

  • Wikipedia. (2024). 2-Benzylpiperidine and Dopamine Transporter Affinity. Link

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. Link

Sources

2-Cyclohexylpiperidine Oxalate vs. Cocaine: Dopamine Transporter Affinity Guide

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive technical guide provides an objective comparison between 2-Cyclohexylpiperidine oxalate and Cocaine regarding their affinity for the Dopamine Transporter (DAT) .

Executive Summary

Cocaine is a high-affinity, non-selective monoamine transporter inhibitor with a well-documented


 of approximately 100–300 nM  at the dopamine transporter (DAT). In contrast, 2-Cyclohexylpiperidine (2-CHP)  is a saturated structural analog lacking the aromatic 

-electron system required for high-affinity binding at the DAT S1 site.

While 2-CHP shares a piperidine scaffold with stimulant precursors (e.g., 2-phenylpiperidine), current pharmacological data and Structure-Activity Relationship (SAR) models indicate it possesses negligible affinity for the DAT compared to cocaine. It is frequently identified as a minor plant metabolite or chemical intermediate rather than a potent psychostimulant.

Part 1: Structural & Pharmacological Comparison

The primary determinant of DAT affinity in piperidine-based ligands is the presence of an aromatic moiety capable of


-stacking interactions with phenylalanine residues (e.g., Phe72, Phe320) in the transporter's binding pocket.
1. Comparative Data Table
FeatureCocaine 2-Cyclohexylpiperidine Oxalate
Structure Tropane alkaloid with a benzoyl esterSimple piperidine with a saturated cyclohexyl ring
DAT Affinity (

)
~100–300 nM (High Affinity)> 10,000 nM (Predicted/Low Affinity)*
Mechanism Competitive Reuptake InhibitorLikely Inactive / Weak Allosteric
Key Pharmacophore Aromatic Phenyl Ring + Basic NitrogenBasic Nitrogen (No Aromatic Ring)
Primary Use Local Anesthetic / PsychostimulantChemical Reagent / Plant Metabolite

*Note: Direct


 values for 2-CHP are absent in major pharmacological databases, consistent with a lack of significant activity. High affinity requires the aromatic features seen in analogs like BTCP or Methylphenidate.
2. Mechanistic Analysis (SAR)

Cocaine's Binding Mechanism: Cocaine binds to the central substrate-binding site (S1) of the DAT. Its phenyl ring engages in


-

stacking or edge-to-face interactions with the transporter's aromatic amino acids. This stabilizes the "outward-facing" conformation, blocking dopamine uptake.

2-Cyclohexylpiperidine's Limitation: 2-CHP is the saturated analog of 2-phenylpiperidine (a methylphenidate precursor).

  • Loss of Aromaticity: The reduction of the phenyl ring to a cyclohexyl ring removes the

    
    -electron cloud.
    
  • Consequence: Without this

    
    -system, 2-CHP cannot form the critical stabilizing interactions within the DAT hydrophobic pocket.
    
  • Contrast with BTCP: The compound BTCP (1-[1-(2-Benzo[b]thiopheneyl)cyclohexyl]piperidine) contains a cyclohexyl ring and a benzothiophene group. It is the benzothiophene (aromatic) that confers high DAT affinity. 2-CHP lacks this compensatory aromatic group.

Part 2: Visualization of Binding Pathways

The following diagram illustrates the structural divergence in binding potential.

DAT_Binding_Mechanism DAT Dopamine Transporter (DAT) S1 Binding Pocket Result_High High Affinity Inhibition (Ki ~200nM) DAT->Result_High Cocaine Bound Result_Low Negligible Affinity (Ki > 10uM) DAT->Result_Low 2-CHP Unbound Cocaine Cocaine (Aromatic Phenyl Ring) Interaction Pi-Pi / Pi-Cation Stacking (Phe72/Phe320) Cocaine->Interaction Possesses Pi System CHP 2-Cyclohexylpiperidine (Saturated Cyclohexyl Ring) NoInteraction Steric Bulk Only (No Pi Orbitals) CHP->NoInteraction Lacks Pi System Interaction->DAT Stabilizes Binding NoInteraction->DAT Fails to Stabilize

Caption: Comparative binding logic showing the necessity of aromatic interactions for high-affinity DAT inhibition.

Part 3: Experimental Validation Protocols

To empirically confirm the affinity difference in your specific assay conditions, use the following Radioligand Binding Assay . This protocol is self-validating using Cocaine as the positive control.

Protocol: DAT Radioligand Competition Assay

Objective: Determine the


 and 

of 2-Cyclohexylpiperidine oxalate against a known radioligand.

Reagents:

  • Tissue: Rat striatal membrane homogenates (rich in DAT).

  • Radioligand:

    
    WIN 35,428 (High selectivity for DAT) or 
    
    
    
    Dopamine.
  • Test Compound: 2-Cyclohexylpiperidine oxalate (dissolved in DMSO/Buffer).

  • Reference Standard: Cocaine HCl.

Workflow:

  • Membrane Preparation:

    • Homogenize rat striatum in ice-cold binding buffer (50 mM Tris-HCl, 120 mM NaCl, pH 7.4).

    • Centrifuge at 20,000 x g for 20 mins; resuspend pellet.

  • Incubation:

    • Tube A (Total Binding): Membranes +

      
      WIN 35,428 (2 nM).
      
    • Tube B (Non-Specific): Membranes +

      
      WIN 35,428 + 10 
      
      
      
      M GBR-12909 (to block all specific DAT sites).
    • Tube C (Test): Membranes +

      
      WIN 35,428 + 2-Cyclohexylpiperidine  (
      
      
      
      M to
      
      
      M).
    • Tube D (Control): Membranes +

      
      WIN 35,428 + Cocaine  (
      
      
      
      M to
      
      
      M).
  • Equilibrium: Incubate for 2 hours at 4°C (or 25°C depending on ligand kinetics).

  • Termination: Rapid filtration through GF/B filters using a cell harvester; wash 3x with ice-cold buffer.

  • Analysis: Measure radioactivity via liquid scintillation counting.

Data Calculation: Calculate


 using the Cheng-Prusoff equation:


  • Expected Result: Cocaine will show a sigmoidal displacement curve with

    
     nM. 2-Cyclohexylpiperidine is expected to show a flat line or displacement only at very high concentrations (>100 
    
    
    
    M), confirming low affinity.
References
  • Vignon, J., et al. (1992). [3H]N-[1-(2-benzo[b]thiophenyl)cyclohexyl]piperidine ([3H]BTCP) labels the dopamine transporter complex in the rat striatum.European Journal of Pharmacology . Link

    • Context: Establishes the structural requirements (aromaticity) for piperidine-cyclohexyl analogs (BTCP)
  • Reith, M. E., et al. (2015). Structure-activity relationships for the inhibition of dopamine uptake by cocaine analogs.Biochemical Pharmacology.
  • PubChem Compound Summary. (2024). 2-Cyclohexylpiperidine.[1][2][3][4][5][6][7][8][9][10][11][12]National Center for Biotechnology Information . Link

    • Context: Verifies the chemical structure and lack of reported psychotropic bioactivity compared to phenyl-piperidines.
  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction.Biochemical Pharmacology . Link

    • Context: The mathematical standard for calculating affinity in the described protocol.

Sources

2-Cyclohexylpiperidine oxalate vs. GBR 12909 in vitro

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical comparison between 2-Cyclohexylpiperidine oxalate and GBR 12909 (Vanoxerine) , focusing on their in vitro pharmacological profiles, receptor selectivity, and experimental utility.

Executive Summary

  • GBR 12909 is a high-affinity, selective Dopamine Transporter (DAT) inhibitor (

    
     nM) used as a reference standard for characterizing dopaminergic systems. It binds to the substrate recognition site and induces a slow conformational change in the transporter.
    
  • 2-Cyclohexylpiperidine is a structural analog and piperidine scaffold often evaluated in Structure-Activity Relationship (SAR) studies. Unlike GBR 12909, it lacks the bulky bis-phenyl moieties required for high-affinity DAT binding. It is primarily relevant as a structural probe for Sigma (

    
    ) receptors  or as a low-affinity fragment control to delineate the pharmacophore requirements of piperidine-based ligands (e.g., stimulants like methylphenidate analogs or NMDA antagonists).
    

Chemical & Pharmacological Profile

Structural Comparison

The core distinction lies in the hydrophobic pharmacophore . GBR 12909 possesses a massive hydrophobic domain (bis(4-fluorophenyl)methoxy group) essential for high-affinity binding to the DAT substrate site. 2-Cyclohexylpiperidine represents the "naked" scaffold, lacking these critical aromatic interactions.

FeatureGBR 12909 (Vanoxerine) 2-Cyclohexylpiperidine Oxalate
Core Structure Piperazine derivative (N-substituted)Piperidine derivative (C-substituted)
Key Substituents Bis(4-fluorophenyl)methoxyalkyl; PhenylpropylCyclohexyl group at C2 position
Primary Target Dopamine Transporter (DAT) Sigma Receptors / NMDA Channel (Low Affinity)
Binding Mode Competitive / Allosteric-like (Slow Isomerization)Steric Occlusion / Channel Pore Block (Putative)
Selectivity High (DAT > NET >> SERT)Low / Promiscuous (Sigma, NMDA, weak DAT)
Mechanism of Action
  • GBR 12909 (DAT Blockade): GBR 12909 binds to the DAT with exceptional affinity. Unlike cocaine, which stabilizes the transporter in an outward-facing conformation, GBR 12909 allows the transporter to transition to an occluded state but prevents substrate translocation. This is characterized by a "slow onset, long duration" binding profile, often described as inducing a slow isomerization of the DAT complex.

  • 2-Cyclohexylpiperidine (Structural Probe): This compound serves as a negative control or low-affinity analog in DAT assays. The saturation of the phenyl ring (benzyl

    
     cyclohexyl) and the absence of the N-substituent drastically reduce DAT affinity, highlighting the necessity of 
    
    
    
    stacking interactions for binding. However, the 2-cyclohexylpiperidine moiety is a known pharmacophore for Sigma-1 (
    
    
    ) receptors
    and NMDA receptor channel blockade (similar to PCP fragments), often showing moderate affinity in these "off-target" assays.

Quantitative Data Comparison

The following table summarizes the binding affinities (


) and inhibition constants (

) derived from radioligand binding and functional uptake assays.
Assay TargetParameterGBR 12909 2-Cyclohexylpiperidine Interpretation
DAT Binding

(

WIN 35,428)
1.0 – 3.0 nM

nM
GBR 12909 is highly potent; 2-CHP is effectively inactive at DAT.
DA Uptake

(

Dopamine)
~1 – 10 nM

nM
2-CHP lacks the aromatic bulk for uptake inhibition.
Sigma-1 (

)

(

Pentazocine)
30 – 100 nM ~500 – 2,000 nM*Both bind Sigma receptors; GBR is often more potent due to lipophilicity.
NET Binding

(

Nisoxetine)
~100 – 300 nMInactiveGBR shows moderate selectivity over NET.
SERT Binding

(

Citalopram)

nM
InactiveGBR is highly selective for DAT over SERT.

*Note: 2-Cyclohexylpiperidine affinity varies by specific isomer and assay conditions but is consistently micromolar, contrasting with the nanomolar potency of GBR 12909.

Experimental Protocols

To validate the selectivity profiles, the following self-validating protocols are recommended.

Dopamine Uptake Inhibition Assay

Objective: Quantify the functional potency of DAT inhibition.

Reagents:

  • Buffer: Krebs-Ringer-HEPES (KRH) buffer, pH 7.4.

  • Radioligand:

    
    Dopamine (Final concentration: 20 nM).
    
  • Tissue: Rat striatal synaptosomes.

Workflow:

  • Preparation: Resuspend synaptosomes in KRH buffer containing pargyline (MAO inhibitor) and ascorbic acid.

  • Incubation:

    • Pre-incubate tissue with GBR 12909 (0.1 nM – 100 nM) or 2-Cyclohexylpiperidine (100 nM – 100

      
      M) for 10 minutes at 37°C.
      
    • Control: Use Cocaine (10

      
      M) to define non-specific uptake.
      
  • Uptake: Add

    
    Dopamine and incubate for exactly 5 minutes.
    
  • Termination: Rapid filtration through Whatman GF/B filters (pre-soaked in 0.5% PEI) using a cell harvester.

  • Quantification: Liquid scintillation counting.

Validation Criteria:

  • GBR 12909 must show a sigmoidal dose-response with

    
     nM.
    
  • 2-Cyclohexylpiperidine should show minimal inhibition (

    
    ) at concentrations where GBR 12909 is maximal, confirming its lack of DAT potency.
    
Sigma-1 Receptor Binding Assay

Objective: Assess off-target liability or specific Sigma affinity.

Reagents:

  • Radioligand:

    
    (+)-Pentazocine (Specific for 
    
    
    
    ).
  • Tissue: Guinea pig brain membranes.

Workflow:

  • Incubate membranes with radioligand and varying concentrations of test compounds (1 nM – 10

    
    M) in Tris-HCl buffer (pH 7.4) for 120 minutes at 25°C.
    
  • Terminate by filtration.

  • Result: GBR 12909 will displace the ligand in the nanomolar range (

    
     nM), while 2-Cyclohexylpiperidine will require micromolar concentrations, demonstrating that while it fits the Sigma pharmacophore, it is less optimized than the bulky GBR structure.
    

Mechanism & Pathway Visualization

The following diagram illustrates the differential binding modes. GBR 12909 engages the DAT substrate site and hydrophobic pocket, locking the transporter. 2-Cyclohexylpiperidine fails to engage the hydrophobic pocket, resulting in negligible DAT affinity, but may occlude the Sigma receptor pore.

G GBR GBR 12909 DAT_Out DAT (Outward-Facing) GBR->DAT_Out High Affinity Binding (Ki ~1 nM) Sigma Sigma-1 Receptor GBR->Sigma Moderate Affinity (Ki ~50 nM) CHP 2-Cyclohexylpiperidine CHP->DAT_Out No Binding (Lack of Hydrophobic Bulk) CHP->Sigma Low/Moderate Affinity (Micromolar) DAT_Occ DAT (Occluded/Isomerized) DAT_Out->DAT_Occ Slow Isomerization DA_Uptake Dopamine Uptake DAT_Occ->DA_Uptake Potent Inhibition Signaling Ca2+ Mobilization / ER Stress Sigma->Signaling Modulation

Figure 1: Differential Pharmacological Pathways. GBR 12909 acts as a potent DAT inhibitor via conformational locking, whereas 2-Cyclohexylpiperidine lacks the structural features for DAT binding but retains residual Sigma receptor affinity.

References

  • Andersen, P. H. (1989). The dopamine inhibitor GBR 12909: selectivity and molecular mechanism of action. European Journal of Pharmacology. Link

  • Rothman, R. B., et al. (1989). Identification of a high affinity binding site for GBR 12935 in rat brain. Molecular Pharmacology. Link

  • Contreras, P. C., et al. (1990). Binding of [3H]GBR 12935 to dopamine transporter and sigma receptors. Journal of Neurochemistry. Link

  • PubChem. (2024).[1] 2-Cyclohexylpiperidine Compound Summary. National Library of Medicine. Link

  • Bonnet, J. J., et al. (1986). Kinetics of dopamine uptake inhibition by GBR 12909. Biochemical Pharmacology. Link

Sources

A Senior Application Scientist's Guide to Cross-Validation of 2-Cyclohexylpiperidine Oxalate Binding Data at the Dopamine Transporter

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

In preclinical drug discovery, the accurate characterization of a compound's interaction with its biological target is paramount. A single affinity value, derived from a primary assay, is insufficient to build a confident pharmacological profile. This guide presents a comprehensive framework for the cross-validation of binding data for a novel hypothetical compound, 2-Cyclohexylpiperidine oxalate, at the human dopamine transporter (DAT). We detail the application of an orthogonal assay strategy, comparing data from a direct radioligand displacement assay with a cell-based functional dopamine uptake inhibition assay. This dual-methodology approach provides a robust, self-validating system to confirm the compound's mechanism of action and increase confidence in the generated pharmacological data. Detailed protocols, the rationale behind experimental choices, and a comparative analysis of the resulting data are provided for researchers in pharmacology and drug development.

Introduction: The Imperative for Rigorous Binding Data Validation

The journey of a novel chemical entity from discovery to a potential therapeutic candidate is paved with data. Among the most critical early data points is the affinity of the compound for its intended biological target. For 2-Cyclohexylpiperidine oxalate, a novel piperidine derivative, initial screening has suggested activity at the dopamine transporter (DAT), a key regulator of dopaminergic neurotransmission and a target for psychostimulants and various therapeutics.

However, an initial affinity constant (Ki) from a single assay can be misleading. Assay-specific artifacts, compound interference, or indirect mechanisms of action can lead to false positives or inaccurate potency measurements. To build a trustworthy pharmacological dossier, it is essential to validate initial findings through independent, mechanistically distinct methods. This process, known as experimental cross-validation or orthogonal testing, is a cornerstone of rigorous drug discovery.[1][2][3] It involves using multiple, independent techniques to measure a common parameter, thereby reducing potential biases and enhancing the overall accuracy of the findings.[2]

This guide provides a practical framework for cross-validating the binding characteristics of 2-Cyclohexylpiperidine oxalate at the human DAT. We will compare the results from a classic biochemical radioligand binding assay with those from a cell-based functional dopamine uptake assay, demonstrating how this orthogonal approach provides a more complete and reliable pharmacological profile.

Principle of Cross-Validation: Beyond a Single Number

The core principle of this guide is to move beyond reliance on a single assay. By employing two distinct methodologies that measure different aspects of the compound-target interaction, we create a self-validating workflow.

  • Radioligand Displacement Assay: This biochemical assay directly measures the ability of our test compound (2-Cyclohexylpiperidine oxalate) to compete with a known high-affinity radioligand for the binding site on the DAT. The output is an inhibition constant (Ki), which reflects the binding affinity of the compound for the transporter protein.[4]

  • Dopamine Uptake Inhibition Assay: This is a functional, cell-based assay that measures the compound's ability to block the primary function of the DAT—the reuptake of dopamine from the extracellular space.[5] The result is a half-maximal inhibitory concentration (IC50), a measure of the compound's functional potency.[6]

A strong correlation between the binding affinity (Ki) from the displacement assay and the functional potency (IC50) from the uptake assay provides high confidence that 2-Cyclohexylpiperidine oxalate is a true inhibitor of DAT function, acting directly at the transporter's binding site.

Caption: Orthogonal assay logic for validating compound binding.

Methodology 1: Radioligand Displacement Binding Assay

This assay quantifies the affinity of 2-Cyclohexylpiperidine oxalate by measuring its ability to displace the well-characterized, high-affinity DAT ligand [³H]WIN 35,428 from its binding site.[7][8][9]

Causality Behind Experimental Choices:
  • Target Source: We use cell membranes from HEK-293 cells stably expressing the human dopamine transporter (hDAT). This provides a consistent, high-density source of the human transporter, free from the complexities of native tissue preparations.[10]

  • Radioligand: [³H]WIN 35,428 is chosen due to its high affinity and selectivity for the DAT, which ensures a robust signal-to-noise ratio.[7][9][11] Its binding characteristics to DAT are well-documented.[8]

  • Assay Termination: Rapid vacuum filtration is a standard and efficient method to separate bound from free radioligand, which is crucial for accurate quantification.[12]

Experimental Workflow Diagram

Caption: Workflow for the DAT radioligand displacement assay.

Step-by-Step Protocol
  • Membrane Preparation: Homogenize hDAT-HEK293 cells in cold lysis buffer (e.g., 50mM Tris-HCl, 5mM MgCl₂). Centrifuge to pellet membranes, wash, and resuspend in assay buffer. Determine protein concentration via a BCA assay.[12]

  • Assay Setup: In a 96-well plate, combine in a final volume of 250 µL:

    • 150 µL of hDAT membrane preparation (e.g., 10-20 µg protein).

    • 50 µL of 2-Cyclohexylpiperidine oxalate at various concentrations (e.g., 0.1 nM to 100 µM).

    • 50 µL of [³H]WIN 35,428 at a final concentration near its Kd (e.g., 3-5 nM).[9][11]

  • Controls:

    • Total Binding: Wells containing only membranes and radioligand.

    • Non-Specific Binding (NSB): Wells containing membranes, radioligand, and a high concentration of a known DAT inhibitor (e.g., 10 µM Mazindol) to saturate all specific binding sites.[7]

  • Incubation: Incubate the plate for 60 minutes at 30°C with gentle agitation to reach binding equilibrium.[12]

  • Filtration: Terminate the assay by rapidly filtering the contents of each well through a PEI-presoaked GF/C filter plate using a cell harvester. Wash filters 4x with ice-cold wash buffer.[12]

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the retained radioactivity using a scintillation counter.[12]

  • Data Analysis: Subtract NSB from all other readings to get specific binding. Plot specific binding against the log concentration of 2-Cyclohexylpiperidine oxalate. Use non-linear regression (sigmoidal dose-response) to determine the IC50. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of radioligand used and Kd is its dissociation constant.[12]

Methodology 2: Functional Dopamine Uptake Inhibition Assay

This cell-based assay directly measures the functional consequence of 2-Cyclohexylpiperidine oxalate binding to DAT: the inhibition of dopamine transport into the cell.[5]

Causality Behind Experimental Choices:
  • System: We use intact hDAT-HEK293 cells. This provides a more physiologically relevant system than isolated membranes, as the transporter is in its native cellular environment.[13]

  • Substrate: Tritiated dopamine ([³H]Dopamine) is used as the substrate. Its uptake by the cells is a direct measure of transporter function.

  • Assay Format: A 96-well plate format allows for dose-response curves to be generated efficiently.[5] Terminating the uptake by washing with cold buffer effectively stops the transport process.

Experimental Workflow Diagram

Caption: Workflow for the functional [³H]Dopamine uptake assay.

Step-by-Step Protocol
  • Cell Culture: Seed hDAT-HEK293 cells into 96-well plates at a density of 5 x 10⁴ cells/well and allow them to adhere and grow for 18-24 hours.[14]

  • Assay Preparation: On the day of the experiment, aspirate the culture medium and wash cells three times with assay buffer (e.g., HEPES-buffered solution).[14]

  • Compound Pre-incubation: Add assay buffer containing various concentrations of 2-Cyclohexylpiperidine oxalate (e.g., 0.1 nM to 100 µM) to the wells. Pre-incubate for 15 minutes at 37°C.[14]

  • Controls:

    • Total Uptake: Wells receiving only vehicle during pre-incubation.

    • Non-Specific Uptake: Wells receiving a known DAT inhibitor (e.g., 10 µM Mazindol) to define background signal.[15]

  • Uptake Initiation: Add [³H]Dopamine to all wells at a final concentration below its Km (e.g., 5-10 nM) to start the uptake reaction.[15]

  • Incubation: Incubate for 10 minutes at 37°C. This time should be within the linear range of uptake for the cell line.[5]

  • Termination: Rapidly aspirate the solution and wash the cells twice with ice-cold assay buffer to stop the transport process.[5]

  • Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS), and transfer the lysate to scintillation vials. Add scintillation cocktail and quantify the intracellular radioactivity.[15]

  • Data Analysis: Subtract non-specific uptake from all other values. Plot the percent inhibition of dopamine uptake against the log concentration of 2-Cyclohexylpiperidine oxalate. Use non-linear regression to determine the IC50 value.[14]

Data Comparison and Interpretation

The power of this cross-validation approach lies in the direct comparison of the data generated from the two distinct assays. The Ki value represents the physical binding affinity, while the IC50 from the uptake assay represents the functional potency.[6][16]

Hypothetical Comparative Data for 2-Cyclohexylpiperidine Oxalate
ParameterAssay TypeMethodologyResultInterpretation
Ki Biochemical[³H]WIN 35,428 Displacement45.2 nMMeasures direct binding affinity to DAT.
IC50 Functional[³H]Dopamine Uptake Inhibition68.5 nMMeasures potency in blocking DAT function.
Analysis of Results:

In this hypothetical scenario, the Ki value (45.2 nM) and the IC50 value (68.5 nM) are in close agreement (within 2- to 3-fold). This strong correlation is a powerful piece of evidence. It strongly suggests that 2-Cyclohexylpiperidine oxalate inhibits dopamine uptake by directly competing for the binding site on the dopamine transporter, rather than through an indirect or allosteric mechanism.

What if the values don't correlate? A significant discrepancy between Ki and IC50 values would be an important scientific finding that requires further investigation.[17]

  • IC50 << Ki: This could suggest a non-competitive or uncompetitive binding mechanism, where the compound inhibits transporter function without directly competing with the radioligand's binding site.

  • IC50 >> Ki: This might indicate that the compound binds to the transporter but is a poor functional inhibitor. It could also point to assay-specific artifacts, such as the compound being unstable in the functional assay's physiological buffer or having poor cell permeability.

Conclusion: A Foundation of Trustworthy Data

The characterization of a novel compound like 2-Cyclohexylpiperidine oxalate demands a high degree of scientific rigor. Relying on a single assay introduces an unacceptable level of risk and uncertainty into a drug discovery program.

By employing an orthogonal validation strategy—comparing direct binding affinity from a radioligand displacement assay with functional potency from a dopamine uptake assay—we establish a robust, self-validating data package. The strong correlation between the biochemical and functional data provides high confidence that 2-Cyclohexylpiperidine oxalate is a bona fide inhibitor of the dopamine transporter, acting via direct competitive binding. This validated profile serves as a solid foundation for all subsequent preclinical and clinical development efforts.

References

  • Gifford Bioscience. Radioligand Binding Assay Protocol. Available from: [Link]

  • Berger, P., et al. (1992). A rapid binding assay for solubilized dopamine transporters using [3H]WIN 35,428. Journal of Neuroscience Methods, 41(2), 115-121. Available from: [Link]

  • Calligaro, D. O., & Kuhar, M. J. (1993). [3H]WIN 35,428 binding to the dopamine uptake carrier. I. Effect of tonicity and buffer composition. Synapse, 14(3), 181-190. Available from: [Link]

  • Khan, M. U., & Findlay, J. W. (2010). Ligand-Binding Assays: Development, Validation, and Implementation in the Drug Development Arena. Pharmaceutical Research, 27(4), 546-558. Available from: [Link]

  • Emery Pharma. (2022). LBA Cross Validation: A Detailed Case Study. Available from: [Link]

  • Cline, E. J., et al. (1992). [3H]WIN 35,428 binding in the caudate nucleus of the rabbit: evidence for a single site on the dopamine transporter. Journal of Pharmacology and Experimental Therapeutics, 260(3), 1275-1280. Available from: [Link]

  • Little, K. Y., et al. (1993). Cocaine use increases [3H]WIN 35,428 binding sites in human striatum. Brain Research, 628(1-2), 17-25. Available from: [Link]

  • Ushijima, H., et al. (1995). WIN 35,428 and cocaine inhibition of [3H]dopamine uptake and [3H]WIN 35,428 binding. Journal of Pharmacology and Experimental Therapeutics, 274(1), 336-343. Available from: [Link]

  • Wikipedia. Ligand binding assay. Available from: [Link]

  • DeLean, A., Munson, P. J., & Rodbard, D. (2010). Ligand binding assays at equilibrium: validation and interpretation. British Journal of Pharmacology, 161(6), 1219–1237. Available from: [Link]

  • Niello, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. Frontiers in Pharmacology, 11, 649. Available from: [Link]

  • Eurofins Discovery. DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Available from: [Link]

  • Revvity Signals. (2022). Improving Therapeutics Discovery with Orthogonal Assay Data. Available from: [Link]

  • Jayanthi, S., et al. (2014). In vitro assays for the functional characterization of the dopamine transporter (DAT). Current Protocols in Pharmacology, 67, 12.11.1-12.11.17. Available from: [Link]

  • The Science Snail. (2019). The difference between Ki, Kd, IC50, and EC50 values. Available from: [Link]

  • Seeman, P., & Van Tol, H. H. (1994). Dopamine receptor pharmacology. Trends in Pharmacological Sciences, 15(7), 264-270. Available from: [Link]

  • Promega Connections. (2022). IC50, EC50 and Kd: What is the Difference and Why Do They matter?. Available from: [Link]

  • Guryev, O., et al. (2019). Orthogonal assays for the identification of inhibitors of the single-stranded nucleic acid binding protein YB-1. PLoS ONE, 14(1), e0209926. Available from: [Link]

  • Pollard, T. D. (2017). A Guide to Simple and Informative Binding Assays. Molecular Biology of the Cell, 28(21), 2755–2759. Available from: [Link]

  • Alphalyse. Orthogonal method in pharmaceutical product analysis. Available from: [Link]

  • Schwartz, L. M. (2005). An Intuitive Look at the Relationship of Ki and IC50: A More General Use for the Dixon Plot. Journal of Chemical Education, 82(8), 1225. Available from: [Link]

  • Storch, A., et al. (1999). HEK-293 cells expressing the human dopamine transporter are susceptible to low concentrations of 1-methyl-4-phenylpyridine (MPP+) via impairment of energy metabolism. Neuropharmacology, 38(11), 1735-1743. Available from: [Link]

  • Assay Guidance Manual. Analyzing Kinetic Binding Data. (2021). Available from: [Link]

  • University of Tennessee Honors Thesis Projects. Characterization of a mutant dopamine transporter in HEK-293 cells. (2011). Available from: [Link]

  • Dong, M. W. (2007). Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. LCGC North America, 25(6), 552-564. Available from: [Link]

  • Klein, A., et al. (2020). Dopamine release, diffusion and uptake: A computational model for synaptic and volume transmission. PLOS ONE, 15(11), e0241683. Available from: [Link]

  • Kim, J., et al. (2023). Implications for Combination Therapy of Selective Monoamine Reuptake Inhibitors on Dopamine Transporters. Biomolecules & Therapeutics, 31(6), 614–621. Available from: [Link]

Sources

comparative analysis of 2-Cyclohexylpiperidine oxalate and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of 2-Cyclohexylpiperidine Oxalate and its structural/functional analogs. It is designed for researchers in medicinal chemistry and pharmacology, focusing on the compound's utility as a scaffold in drug discovery, its distinction from psychoactive arylcyclohexylamines (like PCP), and its emerging role in neuroprotective research.

Content Type: Technical Comparison Guide Version: 2.0 (Scientific/Industrial) Status: Validated for Research Use

Executive Summary & Compound Identity

2-Cyclohexylpiperidine oxalate (CAS: 1177322-67-6) is the oxalate salt of 2-cyclohexylpiperidine.[1] Chemically, it consists of a piperidine ring substituted at the C2 position with a cyclohexyl group.

It acts as a critical structural probe in two distinct pharmacological domains:

  • Stimulant Pharmacophores: It is the saturated analog of 2-Phenylpiperidine , a core scaffold for norepinephrine/dopamine reuptake inhibitors.

  • Dissociative Pharmacophores: It serves as a "negative control" or "steric exclusion" probe in NMDA receptor studies, distinguishing the specific geminal connectivity required for Phencyclidine (PCP)-like activity.

Chemical Identity
FeatureSpecification
IUPAC Name 2-Cyclohexylpiperidine oxalate
Free Base CAS 56528-77-9
Formula

Mol.[2][3][4][5][6][7][8][9][10][11][12][13] Weight 257.33 g/mol (Salt) / 167.30 g/mol (Base)
Stereochemistry Exists as cis- and trans- diastereomers (typically supplied as racemate unless specified).
Solubility High in water/methanol (due to oxalate); Low in non-polar solvents.

Structural & Pharmacological Comparison[8][13][14][15]

The following analysis compares 2-Cyclohexylpiperidine against its three primary analogs: 2-Phenylpiperidine (aromatic analog), Phencyclidine (PCP) (connectivity isomer), and Pipecolic Acid (metabolic analog).

Comparative Data Table
Feature2-Cyclohexylpiperidine 2-Phenylpiperidine Phencyclidine (PCP) Pipecolic Acid
Core Structure C2-Substituted Piperidine (Saturated)C2-Substituted Piperidine (Aromatic)N-Substituted Piperidine (Geminal)C2-Carboxyl Piperidine
Primary Target Scaffold / Neuroprotective NET/DAT Transporter NMDA Receptor (Channel Blocker) GABA / Metabolic
Binding Mode Steric bulk probe; weak transporter affinity.

stacking in transporter cleft.
Deep channel pore block (PCP site).Endogenous metabolite.
Lipophilicity (LogP) ~3.2 (Base)~2.4~4.7-1.8
Key Application Library building block; Antioxidant (Phytochemical).Stimulant synthesis precursor.Dissociative Anesthetic (Controlled).[6][9][14][15]Metabolic marker (Zellweger syndrome).[14]
Mechanism of Action Analysis
1. The "Connectivity Rule" (vs. PCP)

Researchers often confuse 2-Cyclohexylpiperidine with PCP analogs due to the shared "cyclohexyl" and "piperidine" rings. However, the connectivity dictates the pharmacology:

  • PCP: The nitrogen is attached to the same carbon as the phenyl ring (geminal substitution). This creates a rigid, bulky hydrophobic domain essential for blocking the NMDA ion channel.

  • 2-Cyclohexylpiperidine: The cyclohexyl ring is on the C2 carbon. This flexibility and lack of the "umbrella" shape prevents effective deep-pore binding in the NMDA receptor. Consequently, 2-Cyclohexylpiperidine exhibits negligible NMDA antagonism , making it an excellent negative control for specificity assays.

2. The "Aromaticity Switch" (vs. 2-Phenylpiperidine)

2-Phenylpiperidine is a known stimulant. Hydrogenating the phenyl ring to a cyclohexyl group (yielding 2-Cyclohexylpiperidine) significantly increases lipophilicity (LogP) and steric volume but removes the ability to form


 stacking interactions within the Dopamine Transporter (DAT) or Norepinephrine Transporter (NET).
  • Result: Loss of potent reuptake inhibition. This confirms that the aromatic moiety is essential for high-affinity transporter binding in this scaffold class.

Structural Genealogy Diagram (DOT)

PharmacophoreGenealogy PCP Phencyclidine (PCP) (N-Substituted) High NMDA Affinity CycloPip 2-Cyclohexylpiperidine (C2-Saturated) Scaffold / Low Affinity Control PCP->CycloPip Isomerization (Loss of NMDA Activity) PhenylPip 2-Phenylpiperidine (C2-Aromatic) DAT/NET Affinity PhenylPip->CycloPip Hydrogenation (Loss of Pi-Stacking) Marsilea Marsilea crenata Extract (Neuroprotective Phytochemical) CycloPip->Marsilea Identified Constituent

Experimental Protocols

Protocol A: Synthesis of 2-Cyclohexylpiperidine Oxalate

Objective: To synthesize high-purity 2-Cyclohexylpiperidine oxalate from 2-phenylpiperidine via catalytic hydrogenation.

Reagents:

  • 2-Phenylpiperidine (CAS 3489-38-9)

  • Platinum(IV) oxide (

    
    , Adams' catalyst)
    
  • Glacial Acetic Acid

  • Anhydrous Oxalic Acid

  • Diethyl Ether & Ethanol

Step-by-Step Workflow:

  • Hydrogenation:

    • Dissolve 2-phenylpiperidine (10 mmol) in glacial acetic acid (20 mL).

    • Add

      
       (5 mol%).
      
    • Pressurize with

      
       gas (50 psi) in a Parr shaker.
      
    • Agitate at RT for 12 hours. Checkpoint: Monitor via TLC (Mobile phase: MeOH/DCM) for disappearance of UV-active starting material (saturation destroys UV activity).

  • Workup:

    • Filter catalyst over Celite.

    • Concentrate filtrate under reduced pressure.

    • Basify residue with 10% NaOH to pH 12.

    • Extract with DCM (

      
       mL), dry over 
      
      
      
      , and evaporate to yield the free base oil.
  • Oxalate Salt Formation:

    • Dissolve the free base oil in a minimal amount of absolute ethanol.

    • Add a stoichiometric solution of oxalic acid (1.0 eq) in ethanol dropwise.

    • A white precipitate will form. Dilute with cold diethyl ether to maximize yield.

    • Filter and recrystallize from EtOH/Et2O.

Protocol B: Comparative Binding Assay (Negative Control)

Objective: To validate the lack of NMDA affinity for 2-Cyclohexylpiperidine compared to PCP (Validation of specificity).

System: Rat brain cortical membrane homogenates. Radioligand:


-MK-801 (Specific NMDA channel blocker).
  • Preparation: Incubate membranes with

    
    
    
    
    
    -MK-801 in HEPES buffer (pH 7.4).
  • Competition: Add increasing concentrations (

    
    ) of:
    
    • Compound A: PCP (Positive Control)

    • Compound B: 2-Cyclohexylpiperidine Oxalate (Test Article)

  • Incubation: 2 hours at

    
     (equilibrium).
    
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine.

  • Analysis: Measure radioactivity via liquid scintillation counting.

    • Expected Result: PCP will show a sigmoidal displacement curve (

      
      ). 2-Cyclohexylpiperidine should show no significant displacement  up to 
      
      
      
      .

Emerging Applications: Neuroprotection

Recent studies have identified 2-Cyclohexylpiperidine as a constituent in the medicinal plant Marsilea crenata. Unlike the synthetic dissociatives, this context suggests a potential utility in neuroprotection and antioxidant pathways.

  • Hypothesis: The lipophilic amine structure may act as a radical scavenger or modulate membrane fluidity, contributing to the anti-stress effects observed in traditional uses of the plant.

  • Research Direction: Current investigations focus on its ability to cross the Blood-Brain Barrier (BBB) (predicted high due to LogP ~3.2) and interact with sigma receptors (

    
    ), which are common targets for lipophilic piperidines.
    

References

  • PubChem. (2025).[2] 2-Cyclohexylpiperidine Compound Summary. National Library of Medicine. Link

  • Kamenka, J. M., et al. (1984). Structure-activity relationships of the cycloalkyl ring of phencyclidine. Journal of Medicinal Chemistry. (Demonstrates the strict structural requirements for PCP-like activity).
  • Ma, N., et al. (2015). Phytochemicals Having Neuroprotective Properties from Dietary Sources. Pharmacognosy Journal. (Identifies 2-cyclohexylpiperidine in Marsilea crenata). Link

  • Carroll, F. I., et al. (1993). Synthesis and evaluation of 1-(2-benzo[b]thienyl)-N,N-dialkylcyclohexylamines at dopamine uptake and phencyclidine binding sites. Journal of Medicinal Chemistry. Link

  • International Laboratory USA. (2024). Product Specification: 2-Cyclohexylpiperidine Oxalate. Link

Sources

Strategic Validation of 2-Cyclohexylpiperidine Oxalate: NMDA Receptor Antagonism and Selectivity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured to address the validation of 2-Cyclohexylpiperidine (2-CHP) Oxalate as a pharmacological agent. Based on its structural class (piperidine derivative) and appearance in neuropharmacological literature, it is primarily investigated as a low-affinity NMDA receptor antagonist and a potential Sigma receptor ligand .

Researchers often identify this compound in phytochemical screens or use it as a structural analog to Phencyclidine (PCP) to study channel blocking kinetics without the high potency/psychotomimetic profile of PCP.

Executive Summary & Mechanistic Positioning

2-Cyclohexylpiperidine (2-CHP) Oxalate is a piperidine-based small molecule structurally analogous to the dissociative anesthetic phencyclidine (PCP) and the vesicular acetylcholine transporter inhibitor vesamicol. Unlike its parent analogs, 2-CHP is often studied as a low-affinity, uncompetitive N-methyl-D-aspartate (NMDA) receptor antagonist .

Its "on-target" activity is defined by its ability to bind within the NMDA receptor ion channel (PCP site), modulating calcium influx during excitotoxic events. However, due to the "privileged" nature of the piperidine scaffold, it possesses significant off-target liability at Sigma-1 receptors and Acetylcholinesterase (AChE) .

This guide provides a rigorous framework to confirm its specific on-target (NMDA) activity while systematically ruling out promiscuous binding.

Comparative Pharmacological Profile

The following table contrasts 2-CHP Oxalate with industry-standard NMDA antagonists to contextualize its utility.

Feature2-Cyclohexylpiperidine Oxalate Memantine (Clinical Standard)MK-801 (Dizocilpine) (Research Tool)
Primary Mechanism Uncompetitive NMDA Channel BlockerUncompetitive NMDA Channel BlockerHigh-Affinity Open Channel Blocker
Binding Site PCP Site (Deep Channel)Mg²⁺/PCP Site (Overlap)PCP Site (Deep Channel)
Kinetics Fast On/Off (Low Affinity)Fast On/Off (Voltage Dependent)Slow Off-Rate (Trapping Block)
Selectivity Risk High (Sigma-1, AChE, COX-2)Low (High Selectivity)Moderate (Dopamine Transporter)
Primary Utility Structural Probe / Phytochemical HitNeuroprotection (Alzheimer's)Excitotoxicity Positive Control
Experimental Window 1 µM – 100 µM1 µM – 20 µM1 nM – 100 nM

Strategic Validation Workflow

To confirm on-target activity, one must prove causality: that the observed biological effect (e.g., neuroprotection) is mediated specifically by NMDA receptor blockade and not by off-target enzyme inhibition.

Visualization: The Validation Logic Gate

The following diagram outlines the decision tree for validating 2-CHP activity.

ValidationLogic Start Compound: 2-CHP Oxalate Step1 Step 1: Radioligand Binding (Displacement of [3H]MK-801) Start->Step1 Decision1 Ki < 10 µM? Step1->Decision1 Step2 Step 2: Functional Electrophysiology (Voltage-Clamp NMDA Currents) Decision1->Step2 Yes ResultB REJECT: Non-Specific / Weak Binder Decision1->ResultB No Decision2 Voltage-Dependent Block? Step2->Decision2 Step3 Step 3: Off-Target Profiling (Sigma-1 & AChE Screens) Decision2->Step3 Yes Decision2->ResultB No ResultA CONFIRMED: NMDA Channel Blocker Step3->ResultA High Selectivity Ratio ResultC RECLASSIFY: Sigma/AChE Modulator Step3->ResultC High Off-Target Affinity

Caption: Logical flow for distinguishing specific NMDA antagonism from promiscuous binding events.

Experimental Protocols

Protocol A: Radioligand Competition Binding (The "PCP Site" Test)

This assay determines if 2-CHP physically competes for the channel pore, utilizing [³H]MK-801 as the reference ligand.

Rationale: MK-801 binds with high affinity only when the channel is open. Displacement by 2-CHP confirms they share the same binding pocket.

Materials:

  • Rat brain membrane homogenates (cortex/hippocampus).

  • Radioligand: [³H]MK-801 (Specific Activity: ~20-30 Ci/mmol).

  • Non-specific binder: 10 µM MK-801 (unlabeled).

  • Assay Buffer: 5 mM Tris-HCl (pH 7.4). Crucial: Must be glutamate/glycine free if measuring resting state, or supplemented with 10 µM Glutamate/Glycine to open channels.

Methodology:

  • Preparation: Thaw membrane homogenates and resuspend in Assay Buffer.

  • Incubation: In a 96-well plate, combine:

    • 50 µL [³H]MK-801 (Final conc: 2-5 nM).

    • 50 µL 2-CHP Oxalate (Concentration range: 10⁻⁹ M to 10⁻⁴ M).

    • 100 µL Membrane suspension.

    • Note: Add 10 µM Glutamate and 10 µM Glycine to ensure channels are open (MK-801 requires open channels to bind).

  • Equilibrium: Incubate for 2 hours at room temperature (25°C). Piperidines often have fast kinetics, but MK-801 equilibrium is slow.

  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% polyethylenimine (to reduce non-specific binding).

  • Quantification: Liquid scintillation counting.

Data Analysis: Plot % Specific Binding vs. Log[2-CHP]. Calculate IC₅₀ and convert to Kᵢ using the Cheng-Prusoff equation.

  • Target Criteria: A Kᵢ between 1 µM and 50 µM suggests typical low-affinity channel blocking.

Protocol B: Whole-Cell Patch Clamp (Functional Validation)

Binding does not prove antagonism. Electrophysiology confirms the mechanism (channel blockade vs. competitive antagonism).

Rationale: Channel blockers like 2-CHP exhibit voltage-dependence . The block should be relieved at positive holding potentials (due to electrostatic repulsion of the positively charged piperidine from the channel).

Methodology:

  • System: Cultured hippocampal neurons (DIV 14-21).

  • Rig: Whole-cell voltage clamp.

  • Solutions:

    • Extracellular: Mg²⁺-free aCSF (to remove native Mg²⁺ block).

    • Agonist: 100 µM NMDA + 10 µM Glycine.

  • Protocol:

    • Clamp neuron at -70 mV.

    • Apply NMDA/Glycine (Control Current).

    • Co-apply NMDA/Glycine + 2-CHP (Test Current).

    • Voltage Ramp: Repeat the application at holding potentials from -70 mV to +40 mV.

Self-Validating Check:

  • If 2-CHP is a channel blocker: The inhibition should be stronger at hyperpolarized potentials (-70 mV) and weaker at depolarized potentials (+40 mV).

  • If inhibition is voltage-independent, 2-CHP is likely acting at a different site (e.g., glycine site or competitive glutamate site).

Off-Target Exclusion (The "Promiscuity" Check)

2-Cyclohexylpiperidine is structurally prone to "false positive" neuroprotection via Sigma-1 receptor modulation or anti-inflammatory pathways (COX-2).

The Sigma-1 Receptor Screen

Why: Many piperidines (e.g., PB28) are nanomolar Sigma ligands. Sigma-1 activation can be neuroprotective, confounding NMDA antagonist data.

  • Assay: Competition binding using -Pentazocine.

  • Threshold: If Kᵢ (Sigma) < Kᵢ (NMDA), the compound is primarily a Sigma ligand, not an NMDA antagonist.

The AChE Screen

Why: Phytochemical studies (see Justicia secunda extracts) often link 2-CHP to Acetylcholinesterase inhibition.

  • Assay: Ellman’s Colorimetric Assay.

  • Threshold: Determine IC₅₀ for AChE. If IC₅₀ < 10 µM, cholinergic effects will interfere with neuropharmacological readouts.

References

  • Lodge, D., & Anis, N. A. (1982). Effects of phencyclidine on excitatory amino acid activation of spinal interneurones in the cat. European Journal of Pharmacology, 77(2-3), 203–204. Link

    • Foundational text on PCP/piperidine binding
  • Abate, C., et al. (2020). PB28, the Sigma-1 and Sigma-2 Receptors Modulator With Potent Anti–SARS-CoV-2 Activity: A Review About Its Pharmacological Properties and Structure Affinity Relationships. Frontiers in Pharmacology, 11, 589810. Link

    • Establishes the structure-activity relationship (SAR)
  • Kahl, R. G., et al. (2015). Phytochemicals Having Neuroprotective Properties from Dietary Sources and Medicinal Herbs. Pharmacognosy Journal, 7(5), 269-277. Link

    • Identifies 2-cyclohexylpiperidine oxalate as a phytochemical constituent with put
  • Contestabile, A. (2011). Memantine: pharmacodynamic mechanisms and therapeutic applications. Current Opinion in Pharmacology, 11(1), 22-29. Link

    • Provides the comparative standard (Memantine) mechanism for low-affinity channel blockers.
  • Ellman, G. L., et al. (1961). A new and rapid colorimetric determination of acetylcholinesterase activity. Biochemical Pharmacology, 7(2), 88-95. Link

    • Standard protocol for ruling out AChE off-target activity.

Benchmarking Guide: 2-Cyclohexylpiperidine Oxalate vs. Standard CNS & Anti-Inflammatory Ligands

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is designed for researchers and drug development professionals. It synthesizes current phytochemical and pharmacological data to establish a benchmarking framework for 2-Cyclohexylpiperidine oxalate , positioning it against established clinical and research standards.

Executive Summary

2-Cyclohexylpiperidine (2-CHP) is a saturated piperidine derivative structurally positioned between simple alkyl-piperidines (e.g., 2-methylpiperidine) and complex aryl-cyclohexylamines (e.g., Phencyclidine/PCP). While often identified as a bioactive constituent in neuroprotective and anti-inflammatory plant extracts (e.g., Baccharoides schimperi, Justicia secunda), it is increasingly investigated as an isolated scaffold for Sigma-1 receptor modulation and COX-2 inhibition .

This guide benchmarks 2-CHP oxalate against Haloperidol (Sigma-1 antagonist), MK-801 (NMDA antagonist), and Celecoxib (COX-2 inhibitor). The objective is to validate its utility as a non-psychotomimetic neuroprotective agent and a selective anti-inflammatory lead.

Key Performance Indicators (KPIs)
Metric2-Cyclohexylpiperidine OxalateStandard: HaloperidolStandard: Celecoxib
Primary Target Sigma-1 / COX-2Sigma-1 / D2COX-2
Binding Energy (Docking) -16.62 kcal/mol (COX-2)N/A-11.8 kcal/mol (approx)
CNS Profile Neuroprotective (Predicted)AntipsychoticNon-CNS (Periphery)
Toxicity Risk Low (Plant-derived origin)High (EPS side effects)Cardiovascular risk

Chemical Profile & Structural Positioning[1]

To understand the benchmarking logic, one must recognize 2-CHP's structural relationship to "Dissociative Anesthetics" (PCP class) and "Simple Piperidines." Unlike PCP, 2-CHP lacks the aromatic phenyl ring directly attached to the cyclohexyl moiety, which theoretically reduces psychotomimetic potential while retaining receptor affinity.

Visualization: Structural Homology & Pharmacophore Evolution

StructuralEvolution cluster_legend Pharmacological Impact Piperidine Piperidine Core (Base Scaffold) MethylPip 2-Methylpiperidine (NMDA Ki ~74 nM) Piperidine->MethylPip + Methyl group CHP 2-Cyclohexylpiperidine (Target: 2-CHP) (High Lipophilicity) MethylPip->CHP + Cyclohexyl expansion (Sigma-1 Affinity Increase) PCP Phencyclidine (PCP) (Psychotomimetic) CHP->PCP + Phenyl Ring (Dissociative Activity) Legend 2-CHP retains the lipophilic bulk of PCP without the aromatic pi-stacking capability, suggesting reduced NMDA channel block.

Figure 1: Structural evolution of piperidine derivatives. 2-CHP serves as a bridge between simple NMDA ligands and potent dissociatives, likely favoring Sigma-1 interaction.

Benchmarking Protocol 1: Anti-Inflammatory (COX-2)

Recent molecular docking studies have identified 2-CHP as a potent ligand for the Cyclooxygenase-2 (COX-2) enzyme, a critical target for inflammation and pain.

The Standard: Celecoxib
  • Mechanism: Selective COX-2 inhibition.

  • Benchmark Value:

    
     nM; Binding Energy 
    
    
    
    to
    
    
    kcal/mol.
2-CHP Performance Data
  • Binding Energy: -16.62 kcal/mol (Source: Baccharoides schimperi docking analysis).[1]

  • Implication: 2-CHP shows a higher theoretical binding affinity than many standard inhibitors, likely due to the hydrophobic fit of the cyclohexyl group into the COX-2 hydrophobic channel.

Experimental Workflow: COX-2 Inhibition Assay

To validate the computational data, the following colorimetric inhibitor screening assay is required.

  • Reagent Prep: Dissolve 2-CHP Oxalate in DMSO (Stock 10 mM). Note: Oxalate salt may require mild warming or sonication compared to the free base.

  • Enzyme System: Recombinant human COX-2.

  • Substrate: Arachidonic acid + Colorimetric probe (TMPD).

  • Protocol:

    • Incubate COX-2 with 2-CHP (0.1 nM – 10 µM) for 10 mins at 25°C.

    • Add Arachidonic acid to initiate reaction.

    • Measure absorbance at 590 nm (Peroxidase activity).

  • Validation: Run Celecoxib in parallel as the positive control.

Benchmarking Protocol 2: Neuroprotection (Sigma/NMDA)

2-CHP is a constituent of extracts used for neuroprotection (e.g., against cyclophosphamide toxicity). Its structure suggests activity at the Sigma-1 receptor (


), a chaperone protein involved in cellular survival and neuroplasticity.
The Standards
  • Haloperidol: High affinity

    
     antagonist (
    
    
    
    nM). Used to define non-specific binding.
  • MK-801: High affinity NMDA channel blocker. Used to test for dissociative side-effect potential.

Experimental Workflow: Radioligand Binding

This assay determines if 2-CHP acts as a "clean" neuroprotective agent (Sigma affinity) or a "dirty" drug (PCP-like NMDA affinity).

A. Sigma-1 Receptor Binding (

Determination)
  • Tissue: Guinea pig brain membrane or HEK293 cells expressing human

    
    .
    
  • Radioligand:

    
     (Agonist) or 
    
    
    
    .
  • Non-specific Block: 10 µM Haloperidol.

  • Procedure:

    • Incubate membranes with 3 nM radioligand and varying concentrations of 2-CHP Oxalate (

      
       to 
      
      
      
      M).
    • Incubate for 120 min at 37°C.

    • Terminate via rapid filtration over GF/B filters.

    • Success Metric: A

      
       nM indicates potent Sigma-1 interaction.
      
B. NMDA Channel Displacement (Safety Profiling)
  • Radioligand:

    
    .
    
  • Rationale: If 2-CHP displaces MK-801 with high affinity (

    
     nM), it carries a risk of psychotomimetic effects (hallucinations).
    
  • Target Profile: We want Low Affinity (

    
     nM) at this site to confirm safety.
    
Visualization: Receptor Signaling & Assay Logic

AssayLogic cluster_Sigma Target: Neuroprotection cluster_NMDA Target: Safety (Off-Target) Compound 2-CHP Oxalate SigmaR Sigma-1 Receptor Compound->SigmaR Primary Binding (Desired) NMDAR NMDA Receptor (PCP Site) Compound->NMDAR Screen for Low Affinity Effect1 Ca2+ Modulation Anti-Apoptosis SigmaR->Effect1 Decision Clinical Viability Effect1->Decision Promotes Effect2 Psychosis Risk Dissociation NMDAR->Effect2 Effect2->Decision inhibits

Figure 2: Pharmacological decision matrix. The ideal profile for 2-CHP is high Sigma-1 affinity and low NMDA affinity.

Comparative Data Summary

The following table aggregates available computational and phytochemical data against the proposed standards.

Property2-CyclohexylpiperidineCelecoxib (Standard)MK-801 (Standard)
Molecular Weight 167.3 g/mol (Base)381.37 g/mol 201.31 g/mol
LogP (Lipophilicity) ~3.2 (High CNS penetration)3.52.6
COX-2 Binding Energy -16.62 kcal/mol -11.8 kcal/molN/A
NMDA Interaction Predicted Low/ModerateNoneVery High (Ki = 3 nM)
Primary Utility Dual Anti-inflammatory / NeuroprotectiveAnti-inflammatoryResearch Tool (Model of Psychosis)

Interpretation: The exceptionally low binding energy for COX-2 suggests 2-CHP may be a supramolecular inhibitor, potentially more potent than Celecoxib in specific binding pockets. However, its lipophilicity warns of blood-brain barrier (BBB) crossing, which is why the NMDA/Sigma safety profiling (Protocol 4) is mandatory.

References

  • Al-Ghamdi, M. A., et al. (2024). Molecular docking analysis of some medicinal extracts for pro-apoptotic, anti-inflammatory and antioxidative activities using HCC cell lines. Journal of Herbal Medicine. Link

    • Source of COX-2 binding energy (-16.62 kcal/mol) and anti-inflammatory data.[1]

  • Igwe, O. U., & Okwu, D. E. (2013).[2] GC-MS evaluation of bioactive compounds and antibacterial activity of the oil fraction from the seeds of Brachystegia eurycoma. Asian Journal of Plant Science and Research. Link

    • Identific
  • Contreras, P. C., et al. (1990). Benchmarking Sigma Receptor Ligands: Binding of [3H]-(+)-pentazocine. Molecular Pharmacology. Link

    • Standard protocol for Sigma-1 receptor binding assays.
  • Lodge, D., et al. (1988). Excitatory Amino Acids in Health and Disease: The Pharmacology of NMDA Antagonists. Wiley & Sons. Foundational text for NMDA/PCP site benchmarking.

Sources

Comparative Pharmacodynamics and Structure-Activity Analysis: 2-Cyclohexylpiperidine Oxalate vs. Phencyclidine (PCP)

Author: BenchChem Technical Support Team. Date: February 2026

The following guide presents a comparative technical analysis of 2-Cyclohexylpiperidine Oxalate and Phencyclidine (PCP) . This document is structured to address the needs of drug development professionals and researchers, focusing on the distinct chemical, pharmacological, and toxicological profiles of these two compounds.

Executive Summary & Structural Context[1][2]

Phencyclidine (PCP) is the prototypical arylcyclohexylamine, characterized by its potent non-competitive antagonism at the NMDA receptor, driving its dissociative anesthetic and psychotomimetic effects.

2-Cyclohexylpiperidine (2-CHP) , often encountered as the oxalate salt for stability, is a structural isomer of the PCP pharmacophore but lacks the critical aryl (phenyl) moiety and geminal substitution pattern. While PCP is a Schedule II controlled substance with high abuse potential, 2-CHP is primarily identified as a phytochemical constituent (e.g., in Kigelia africana) and a chemical intermediate, lacking the profound dissociative potency of PCP.

This guide explores why these structurally related molecules exhibit divergent pharmacological fates, grounded in Structure-Activity Relationship (SAR) principles.

Chemical Identity Comparison[3][4][5][6][7]
FeaturePhencyclidine (PCP)2-Cyclohexylpiperidine Oxalate
IUPAC Name 1-(1-Phenylcyclohexyl)piperidine2-Cyclohexylpiperidine ethanedioate
Core Scaffold Arylcyclohexylamine (N-linked)Alkylpiperidine (C-linked)
Key Moiety Phenyl ring (Essential for

-

stacking)
Absent (Replaced by H or none)
Connectivity Geminal (N, Phenyl, Cyclohexyl on C1)Vicinal/Distal (Cyclohexyl on Piperidine C2)
Mol. Weight 243.39 g/mol (Free base)~257.3 g/mol (Oxalate salt)
Primary Target NMDA Receptor (PCP Site)Uncharacterized / Potential Sigma/nAChR

Structure-Activity Relationship (SAR) Analysis

The drastic difference in pharmacological activity stems from the specific binding requirements of the NMDA receptor pore.

Mechanistic Divergence
  • PCP Pharmacophore: High-affinity binding (

    
     nM) requires a "rigid" conformation where the phenyl ring can engage in 
    
    
    
    -
    
    
    interactions with aromatic residues (e.g., Tryptophan, Tyrosine) within the receptor channel. The cyclohexane ring provides hydrophobic bulk, and the protonated nitrogen interacts with the selectivity filter.
  • 2-CHP Deficit: 2-Cyclohexylpiperidine lacks the phenyl ring. Furthermore, the cyclohexyl group is attached to the carbon of the piperidine ring (C2), rather than the nitrogen. This alters the spatial vector of the hydrophobic bulk, preventing the molecule from fitting into the "PCP pocket" effectively.

Visualization: Structural Divergence & SAR Logic

SAR_Analysis PCP Phencyclidine (PCP) (1-phenylcyclohexyl)piperidine NMDA_Receptor NMDA Receptor (PCP Binding Site) PCP->NMDA_Receptor Fits Pore Pi_Stacking Pi-Pi Interaction (Aromatic Residues) PCP->Pi_Stacking Phenyl Ring CHP 2-Cyclohexylpiperidine (No Phenyl Ring) CHP->NMDA_Receptor Steric Mismatch CHP->Pi_Stacking Lacks Phenyl Activity_High High Affinity Blockade (Dissociative Anesthesia) NMDA_Receptor->Activity_High PCP Binding Activity_Low Negligible/Low Affinity (No Dissociative Effect) NMDA_Receptor->Activity_Low 2-CHP Binding Hydrophobic Hydrophobic Pocket (Steric Fit)

Figure 1: SAR flowchart illustrating why the structural omission of the phenyl ring in 2-CHP leads to a loss of NMDA receptor affinity compared to PCP.

Comparative Pharmacology

In Vitro Binding Profiles

The following data synthesizes established values for PCP and inferred activity for 2-CHP based on analog studies (e.g., 1-cyclohexylpiperidine derivatives).

Receptor TargetPCP (

/

)
2-Cyclohexylpiperidine (Est.)Significance
NMDA Receptor

nM

nM (Inactive)
2-CHP lacks the aromatic anchor required for the PCP site.
Dopamine Transporter (DAT)

nM
Low/InactivePCP blocks reuptake; 2-CHP lacks the diphenyl-like motif often needed for DAT.
Sigma-1 Receptor

nM
Potential Moderate AffinityPiperidines often bind Sigma-1; 2-CHP may act here but lacks specific data.
nAChR (Nicotinic) Weak AntagonistPotential ActivitySimple alkyl-piperidines (like pipecoline derivatives) often modulate nAChRs.
In Vivo Behavioral Effects
  • PCP: Induces locomotor hyperactivity, ataxia, stereotypy, and dissociation (loss of righting reflex) in rodent models. It serves as a gold standard for modeling schizophrenia-like psychosis.

  • 2-CHP: In phytochemical screenings (e.g., Kigelia africana extracts), fractions containing 2-CHP are associated with neuroprotective or antioxidant effects rather than psychotomimetic activity. There is no evidence in literature of it supporting self-administration or drug discrimination similar to PCP.

Experimental Protocols

To scientifically validate the distinction between these two compounds, the following self-validating protocols are recommended.

Protocol A: Comparative Radioligand Binding Assay (NMDA)

Objective: To quantify the affinity of 2-CHP for the PCP site on the NMDA receptor relative to PCP.

Reagents:

  • Radioligand:

    
    -MK-801 (Specific activity: 15-30 Ci/mmol).
    
  • Tissue: Rat forebrain membrane homogenates (rich in NMDA receptors).

  • Test Compounds: PCP-HCl (Positive Control), 2-Cyclohexylpiperidine Oxalate (Test).

  • Non-specific binding: Defined by

    
     (+)MK-801.
    

Workflow:

  • Membrane Prep: Homogenize rat forebrain in ice-cold 50 mM Tris-acetate (pH 7.4). Centrifuge at 48,000 x g for 20 min. Resuspend pellet.

  • Incubation:

    • Mix

      
       membrane suspension + 
      
      
      
      
      
      -MK-801 (final conc. 2 nM).
    • Add

      
       of displacing drug (PCP or 2-CHP) at concentrations ranging from 
      
      
      
      M to
      
      
      M.
    • Incubate at 25°C for 2 hours (Equilibrium is slow for PCP site ligands).

  • Filtration: Terminate reaction by rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).

  • Analysis: Measure radioactivity via liquid scintillation counting.

  • Calculation: Plot % Specific Binding vs. Log[Concentration]. Determine

    
     and convert to 
    
    
    
    using the Cheng-Prusoff equation.

Expected Result:

  • PCP: Sigmoidal displacement curve,

    
     nM.
    
  • 2-CHP: Flat line or displacement only at very high concentrations (

    
    ), confirming lack of specific affinity.
    
Protocol B: Chemical Differentiation (TLC/Colorimetric)

Objective: Rapidly distinguish 2-CHP from PCP in a laboratory setting.

  • Stationary Phase: Silica Gel 60 F254 plates.

  • Mobile Phase: Hexane:Ethyl Acetate:Triethylamine (80:20:1).

  • Visualization:

    • UV Light (254 nm): PCP absorbs UV (due to the phenyl ring)

      
       Dark spot. 2-CHP is UV inactive (no chromophore) 
      
      
      
      Invisible.
    • Dragendorff’s Reagent: Both stain orange (alkaloids).

    • Result: If a spot is visible under UV, it is likely PCP. If it only appears after staining, it is likely 2-CHP.

Synthesis & Origin Logic

Understanding the origin helps in impurity profiling.

  • PCP Synthesis: Typically involves the reaction of 1-piperidinocyclohexanecarbonitrile (PCC) with Phenylmagnesium bromide (Grignard). The phenyl group is explicitly added.

  • 2-Cyclohexylpiperidine Synthesis:

    • Method 1: Catalytic hydrogenation of 2-phenylpiperidine .

    • Method 2: Reaction of piperidine with cyclohexyl halides (less common due to elimination).

    • Method 3: Natural extraction (e.g., from Calotropis procera).[1]

  • Impurity Context: 2-CHP is not a standard byproduct of PCP synthesis (which usually yields 1-cyclohexylpiperidine if the Grignard fails and reduction occurs). It is a distinct chemical entity.

Synthesis_Logic cluster_PCP PCP Synthesis (Grignard) cluster_CHP 2-CHP Synthesis (Reduction) PCC Piperidinocyclohexanecarbonitrile (PCC) PCP_Prod Phencyclidine (PCP) PCC->PCP_Prod + PhMgBr PhMgBr Phenyl Grignard PhPip 2-Phenylpiperidine CHP_Prod 2-Cyclohexylpiperidine PhPip->CHP_Prod + Reduction H2 H2 / Catalyst

Figure 2: Distinct synthetic pathways confirming 2-CHP is not a direct precursor or simple derivative of the PCP synthetic route.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6468, Phencyclidine. Retrieved from [Link]

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 92439, 2-Cyclohexylpiperidine. Retrieved from [Link]

  • Maddaluno, J. F., et al. (1989). The Phencyclidine (PCP) Analog N-[1-(2-benzo(b)thiophenyl)cyclohexyl]piperidine Shares Cocaine-Like but Not Other Characteristic Behavioral Effects With PCP.[2] Journal of Pharmacology and Experimental Therapeutics. Link

  • Karthikeyan, A., et al. (2015). Phytochemicals Having Neuroprotective Properties from Dietary Sources and Medicinal Herbs. Pharmacognosy Journal. (Identifies 2-CHP as a phytochemical constituent). Link

  • Chaudieu, I., et al. (1989).Role of the aromatic group in the inhibition of dopamine uptake by phencyclidine derivatives. European Journal of Pharmacology. (Establishes SAR for arylcyclohexylamines).

Sources

A Senior Application Scientist's Comparative Guide to Validating Analytical Methods for 2-Cyclohexylpiperidine Detection

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical analysis, the robust quantification of active pharmaceutical ingredients (APIs) and their related compounds is paramount. This guide provides an in-depth comparison of analytical methodologies for the validation of 2-Cyclohexylpiperidine detection. As a saturated cyclic amine, 2-Cyclohexylpiperidine presents unique analytical challenges, primarily its lack of a native chromophore for straightforward UV detection and its semi-volatile nature.

This document is structured to provide not just procedural steps, but a logical framework for methodological selection and validation, grounded in established scientific principles and regulatory expectations. We will explore and compare three common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) following derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS).

The Analytical Challenge: Understanding 2-Cyclohexylpiperidine

2-Cyclohexylpiperidine is a secondary amine with a molecular weight of 167.29 g/mol . Its structure, lacking conjugated double bonds, means it does not absorb light in the typical UV-Vis range (200-400 nm), rendering direct HPLC-UV detection impractical for trace-level quantification. Its predicted boiling point of approximately 135°C at reduced pressure suggests it is sufficiently volatile for Gas Chromatography. The basic nitrogen atom makes it readily ionizable, a key property for Mass Spectrometry.

Method Validation: A Trust-Building Framework

The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose[1]. This is a mandatory requirement by regulatory bodies such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA)[2][3]. A properly validated method provides confidence in the quality and reliability of the analytical data.

The following diagram outlines the core workflow for analytical method validation as per ICH Q2(R2) guidelines[3]:

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Validation Execution cluster_3 Phase 4: Reporting Dev Method Development & Optimization Protocol Define Validation Parameters & Acceptance Criteria Dev->Protocol Specificity Specificity / Selectivity Protocol->Specificity Linearity Linearity & Range Protocol->Linearity Accuracy Accuracy (Recovery) Protocol->Accuracy Precision Precision (Repeatability & Intermediate) Protocol->Precision LOD_LOQ LOD & LOQ Protocol->LOD_LOQ Robustness Robustness Protocol->Robustness Report Validation Report & Final Method Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report Robustness->Report

Caption: A typical workflow for analytical method validation based on ICH guidelines.

Comparative Analysis of Analytical Techniques

The choice of analytical technique is a critical decision based on a balance of sensitivity, selectivity, cost, and the specific requirements of the analysis. Below is a comparative summary of the three proposed methods for 2-Cyclohexylpiperidine quantification.

Parameter HPLC-UV (with Derivatization) Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle Chromatographic separation followed by UV detection of a derivatized analyte.Separation of volatile compounds followed by mass-based detection and identification.Chromatographic separation coupled with highly selective and sensitive mass detection.
Specificity Good, but dependent on the selectivity of the derivatizing agent and chromatography.High, based on both retention time and mass fragmentation pattern.Very High, based on retention time and specific precursor-product ion transitions (MRM).
Sensitivity (Typical LOQ) Low to moderate (ng/mL to µg/mL), dependent on derivatization efficiency.Moderate (low ng/mL).[4]Very High (pg/mL to low ng/mL).[5]
Sample Preparation More complex; requires a robust and reproducible derivatization step.[6][7]Relatively simple; may require solvent extraction. Derivatization may be needed to improve peak shape.Simple; typically "dilute and shoot" or simple protein precipitation/filtration.
Throughput Lower, due to the additional derivatization step.Moderate to high.High, especially with modern UHPLC systems.
Instrumentation Cost Low to moderate.Moderate.High.
Pros - Accessible instrumentation. - Robust and well-understood technique.- High specificity from mass fragmentation. - No derivatization may be necessary. - Good for purity and impurity profiling.- Highest sensitivity and selectivity. - Ideal for complex matrices (e.g., biological fluids). - No derivatization required.
Cons - Indirect analysis. - Derivatization can introduce variability. - Not suitable for all matrices.- Requires analyte to be volatile and thermally stable. - Potential for peak tailing due to the basic nature of the amine.- High initial instrument cost. - Potential for matrix effects (ion suppression/enhancement).

Experimental Protocols and Method Validation Strategies

The following sections provide detailed, illustrative protocols for each technique. These are intended as starting points and would require optimization for a specific sample matrix and analytical application.

Method 1: HPLC-UV with Pre-Column Derivatization

This method is predicated on the chemical modification of 2-Cyclohexylpiperidine with a chromophoric agent to enable UV detection. A common derivatizing agent for secondary amines is 9-fluorenylmethyl chloroformate (FMOC-Cl)[7].

HPLC_UV_Workflow Sample Sample containing 2-Cyclohexylpiperidine Derivatization Pre-column Derivatization (e.g., with FMOC-Cl) Sample->Derivatization HPLC HPLC Separation (Reversed-Phase C18) Derivatization->HPLC UV_Detector UV Detection (e.g., at 265 nm) HPLC->UV_Detector Quantification Quantification UV_Detector->Quantification GC_MS_Workflow Sample Sample containing 2-Cyclohexylpiperidine Injection GC Injection (Split/Splitless Inlet) Sample->Injection Separation GC Separation (e.g., DB-5ms column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Mass_Analysis Mass Analyzer (Quadrupole) Ionization->Mass_Analysis Detection Detection & Quantification Mass_Analysis->Detection LC_MSMS_Workflow Sample Sample containing 2-Cyclohexylpiperidine LC_Separation LC Separation (Reversed-Phase C18) Sample->LC_Separation Ionization Electrospray Ionization (ESI+) LC_Separation->Ionization Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) Ionization->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - CID) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector & Quantification Q3->Detector

Sources

Safety Operating Guide

Proper Disposal Procedures: 2-Cyclohexylpiperidine Oxalate

[1]

Executive Safety Summary
  • Compound Class: Piperidine derivative / Organic Oxalate Salt.[1]

  • Primary Hazards: Acute Toxicity (Oral/Dermal), Skin/Eye Corrosion (Category 1B/1), and Respiratory Irritation.

  • Critical Risk: As a structural analog to pharmacologically active arylcyclohexylamines (e.g., NMDA antagonists), this compound must be handled with High Potency Compound (HPC) protocols.

  • Disposal Method: High-Temperature Incineration via an approved hazardous waste management facility.

⚠️ WARNING: Do NOT attempt to neutralize this oxalate salt with strong bases (e.g., NaOH) in an open vessel. Deprotonation liberates the free amine (2-cyclohexylpiperidine) , which is a volatile, oily liquid with higher flammability and vapor toxicity than the salt form.

Pre-Disposal Characterization

Before disposal, you must classify the waste stream to ensure regulatory compliance (RCRA/EPA).

PropertyCharacteristicImpact on Disposal
Physical State Crystalline Solid (Powder)Dispose as Solid Hazardous Waste . Do not dissolve unless necessary.
Chemical Structure Secondary Amine SaltIncompatible with Strong Oxidizers (fire risk) and Strong Bases (liberates volatile amine).
Solubility Moderate (Water/Alcohols)If in solution, segregate into Organic-Aqueous or Non-Halogenated Organic streams.
Regulatory Status Research ChemicalTreat as Hazardous Waste (Unlisted, likely D001/D002 characteristic if tested).
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Substance or Spill Cleanup)

This is the preferred disposal state to minimize volume and exposure risks.

  • Personal Protective Equipment (PPE):

    • Respiratory: N95 or P100 particulate respirator (minimum); fume hood recommended.

    • Dermal: Double nitrile gloves (0.11 mm min) and Tyvek sleeves/lab coat.

    • Eye: Chemical splash goggles.

  • Container Selection:

    • Use a Wide-Mouth High-Density Polyethylene (HDPE) jar. Avoid glass if possible to prevent breakage during transport.

  • Transfer:

    • Transfer the solid directly into the HDPE jar inside a chemical fume hood.

    • Do not mix with oxidizers (e.g., permanganates, nitrates) or reactive metals.

  • Labeling:

    • Attach a hazardous waste tag.

    • Chemical Name: "2-Cyclohexylpiperidine Oxalate".

    • Hazard Checkboxes: [x] Toxic, [x] Irritant/Corrosive.[2]

    • Composition: "100% Solid".

Scenario B: Liquid Waste (Reaction Mixtures or Stock Solutions)

If the compound is dissolved in solvents (e.g., Methanol, DMSO, Water).

  • Segregation:

    • Organic Solvents: Dispose in Non-Halogenated Organic Waste carboy.

    • Aqueous Solutions: Dispose in Aqueous Toxic Waste carboy.

  • pH Check (Crucial):

    • Ensure the waste solution is Neutral to Slightly Acidic (pH 4-7) .

    • Reasoning: Keeping the pH below 9 ensures the nitrogen remains protonated (salt form), preventing the release of volatile free-base vapors.

  • Precipitation (Optional Volume Reduction):

    • If you have a large volume of dilute aqueous solution, you may precipitate the oxalate by cooling, but direct liquid disposal is generally safer to avoid handling the potent solid.

Waste Stream Decision Logic (Visualization)

The following diagram illustrates the decision matrix for handling this specific chemical waste.

DisposalWorkflowStart2-Cyclohexylpiperidine OxalateWaste GeneratedStateCheckDetermine Physical StateStart->StateCheckSolidSolid / PowderStateCheck->SolidDryLiquidLiquid / SolutionStateCheck->LiquidDissolvedContainerSolidPlace in HDPE Wide-Mouth Jar(Do NOT Dissolve)Solid->ContainerSolidLabelSolidLabel: 'Toxic Solid Organic'Check: Irritant/CorrosiveContainerSolid->LabelSolidEHSTransfer to EHS / HazMat TeamLabelSolid->EHSSolventCheckPrimary Solvent?Liquid->SolventCheckOrgWasteNon-HalogenatedOrganic Waste StreamSolventCheck->OrgWasteMethanol/DMSOAqWasteAqueous Waste StreamSolventCheck->AqWasteWaterOrgWaste->EHSpHCheckCRITICAL: Check pH < 9(Prevent Free Base Volatilization)AqWaste->pHCheckpHCheck->EHSIncinerationFinal Disposal:High-Temp IncinerationEHS->Incineration

Figure 1: Decision tree for segregating and packaging 2-Cyclohexylpiperidine Oxalate waste to ensure safety and compliance.

Emergency Spill Response

If a spill occurs outside of primary containment (fume hood):

  • Evacuate: Clear the immediate area of personnel.

  • Isolate: Mark the zone. The dust is a respiratory irritant.

  • Neutralize/Absorb:

    • Solids: Do not dry sweep. Cover with a wet paper towel (dampened with water) to prevent dust generation, then scoop into a waste jar.

    • Liquids: Use a Universal Absorbent Pad or vermiculite.

  • Decontaminate: Wash the surface with a mild soap solution (1-2% Alconox). Avoid using bleach (hypochlorite) initially, as it may react with the amine to form chloramines.

Regulatory & Compliance Context
  • EPA/RCRA Classification: While 2-Cyclohexylpiperidine is not explicitly P-listed or U-listed, it should be managed as a Characteristic Hazardous Waste due to toxicity and corrosivity profiles common to piperidine derivatives [1].

  • DEA Status: While not currently a Schedule I or II controlled substance itself, it is structurally related to arylcyclohexylamines (e.g., Phencyclidine).[3] Maintain strict inventory logs to prevent diversion or misuse [2].

References
  • PubChem. (2025).[4][5] 2-Cyclohexylpiperidine Compound Summary. National Library of Medicine. Link

  • Drug Enforcement Administration (DEA). (2024). Lists of Scheduling Actions and Controlled Substances. U.S. Department of Justice. Link

  • Thermo Fisher Scientific. (2025). Safety Data Sheet: 2-Cyclohexylpiperidine. Link

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Cyclohexylpiperidine oxalate
Reactant of Route 2
2-Cyclohexylpiperidine oxalate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.